1,7-dimethyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
1,7-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14)6-12(2)10(7)8/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPWFMRYUFVLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,7-Dimethyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,7-dimethyl-1H-indole-3-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug development. The guide elucidates a robust and efficient two-step synthetic pathway, commencing with the formation of the key intermediate, 7-methyl-1H-indole-3-carboxylic acid, via the classical Fischer indole synthesis. This is followed by a selective N-methylation at the indole nitrogen to yield the final product. This document furnishes a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and key practical insights to ensure successful synthesis and purification. The information presented herein is grounded in established chemical principles and supported by authoritative references, making it a valuable resource for researchers in the field of organic and medicinal chemistry.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's pharmacological properties. This compound is one such derivative, featuring methyl groups at the N1 and C7 positions and a carboxylic acid moiety at the C3 position. These substitutions can significantly influence the molecule's interaction with biological targets. This guide presents a detailed and practical approach to the synthesis of this compound, designed to be accessible to researchers with a solid foundation in organic synthesis.
Strategic Approach: A Two-Step Synthesis
The synthesis of this compound is most effectively achieved through a two-step process. This strategy focuses on first constructing the core 7-methyl-1H-indole-3-carboxylic acid skeleton, followed by the selective methylation of the indole nitrogen.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 7-Methyl-1H-indole-3-carboxylic Acid via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][3] In this synthesis, we will utilize o-tolylhydrazine and pyruvic acid as the key starting materials.
Reaction Mechanism: Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[1]
-
Hydrazone Formation: The reaction commences with the condensation of o-tolylhydrazine and pyruvic acid to form the corresponding hydrazone.[3]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: A key[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a new carbon-carbon bond.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming the five-membered ring.
-
Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.
Caption: Key stages of the Fischer Indole Synthesis for the intermediate.
Experimental Protocol: Synthesis of 7-Methyl-1H-indole-3-carboxylic acid
Materials:
-
o-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diatomaceous earth
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-tolylhydrazine hydrochloride (1 equivalent) in ethanol.
-
To this solution, add pyruvic acid (1.1 equivalents).
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Indole Cyclization:
-
In a separate flask, carefully add concentrated sulfuric acid to ethanol while cooling in an ice bath to prepare an ethanolic sulfuric acid solution.
-
Add the dried hydrazone to the acidic solution in portions with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture over crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until a pH of approximately 6-7 is reached.
-
The crude 7-methyl-1H-indole-3-carboxylic acid will precipitate. Collect the solid by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Part 2: N-Methylation of 7-Methyl-1H-indole-3-carboxylic Acid
The final step in the synthesis is the selective methylation of the nitrogen atom of the indole ring. A variety of methylating agents can be employed, but for this guide, we will focus on the use of dimethyl carbonate, which is a greener and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.
Reaction Mechanism: N-Methylation with Dimethyl Carbonate
The N-methylation of the indole derivative with dimethyl carbonate typically proceeds via a nucleophilic attack of the deprotonated indole nitrogen on the electrophilic methyl group of dimethyl carbonate. A base is required to deprotonate the N-H of the indole.
Caption: Mechanism of N-methylation of the indole intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-Methyl-1H-indole-3-carboxylic acid
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add 7-methyl-1H-indole-3-carboxylic acid (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents).
-
Add anhydrous DMF to dissolve the starting material.
-
Add dimethyl carbonate (2-3 equivalents) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, with a small percentage of acetic acid to improve the resolution.
-
Alternatively, recrystallization from a suitable solvent system can be employed.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the two methyl groups (one on the nitrogen and one on the aromatic ring) and the carboxylic acid proton, as well as the characteristic signals of the indole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid and the aromatic C-H stretches.
-
Melting Point: To assess the purity of the final compound.
Quantitative Data Summary
| Step | Reaction | Starting Materials | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Fischer Indole Synthesis | o-Tolylhydrazine, Pyruvic acid | H₂SO₄, Ethanol | 60-75% | >95% |
| 2 | N-Methylation | 7-Methyl-1H-indole-3-carboxylic acid | Dimethyl carbonate, K₂CO₃ | 70-85% | >98% |
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By following the detailed protocols for the Fischer indole synthesis of the key intermediate and its subsequent N-methylation, researchers can efficiently obtain the target compound in good yield and high purity. The provided mechanistic insights and practical considerations are intended to empower scientists in their synthetic endeavors and facilitate the exploration of the therapeutic potential of this and related indole derivatives.
References
-
Fischer Indole Synthesis. J&K Scientific LLC. (2025). Retrieved from [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Fischer indole synthesis. Wikipedia. (2023). Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. National Center for Biotechnology Information. (2010). Retrieved from [Link]
Sources
physicochemical properties of 1,7-dimethyl-1H-indole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1,7-dimethyl-1H-indole-3-carboxylic acid
Introduction
The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous bioactive compounds, including plant auxins and pharmaceuticals. The targeted functionalization of this scaffold allows for the fine-tuning of its biological and physical properties. This guide focuses on a specific derivative, This compound , providing a comprehensive overview of its known physicochemical properties and, where data is unavailable in the public domain, outlining the authoritative experimental methodologies required for their determination.
Understanding the physicochemical profile of a compound is a cornerstone of drug discovery and development. Properties such as solubility, lipophilicity (logP), and acidity (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. They directly influence bioavailability, formulation strategies, and the reliability of analytical methods. This document serves as a technical resource, blending established data with field-proven protocols to enable robust scientific investigation.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the first step in any scientific evaluation. The fundamental identifiers for this compound are crucial for literature searches, regulatory submissions, and procurement.
The structure consists of a bicyclic indole core, which is substituted at three key positions:
-
A methyl group replaces the hydrogen on the indole nitrogen (position 1). This modification removes the hydrogen bond donor capability of the parent indole.
-
A methyl group is attached to the benzene ring portion of the indole at position 7.
-
A carboxylic acid group is attached at position 3, the most common site for functionalization on the indole ring, imparting acidic properties to the molecule.
| Identifier | Value | Source |
| CAS Number | 125818-11-3 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| InChI Key | APPWFMRYUFVLLS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC=CC2=C1N(C=C2C(=O)O)C |
Core Physicochemical Properties
Experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data and provides context by comparing it to the well-characterized parent compound, indole-3-carboxylic acid. The addition of two methyl groups is expected to increase lipophilicity and potentially influence other properties.
| Property | This compound | Indole-3-carboxylic acid (for reference) | Rationale & Implications |
| Melting Point (°C) | Data not available | 206.5 - 234 (decomposes)[3][4] | The melting point is a key indicator of purity and lattice energy. It must be determined experimentally. |
| pKa | Data not available (Predicted ~4.0) | ~3.90 (Predicted)[3] | The carboxylic acid group is the primary acidic center. The electronic effect of the methyl groups is minimal, so a similar pKa is expected. This value is critical for predicting solubility at different pH values. |
| logP (Octanol/Water) | Data not available (Predicted > 2.5) | 1.99[4] | The two additional methyl groups significantly increase the molecule's lipophilicity compared to the parent compound. A higher logP suggests better membrane permeability but potentially lower aqueous solubility. |
| Aqueous Solubility | Data not available | Sparingly soluble in water[3] | Expected to have low solubility in acidic and neutral aqueous media due to its increased lipophilicity. Solubility will increase significantly at pH > pKa as the highly polar carboxylate anion is formed. |
| Organic Solvent Solubility | Data not available | Soluble in DMSO, DMF, Ethanol, Methanol[3][5][6] | The compound is anticipated to be readily soluble in common polar organic solvents like DMSO, DMF, and methanol, which is essential for preparing stock solutions for biological assays. |
Methodologies for Physicochemical Characterization
To address the data gaps and provide a framework for validation, this section details the standard, robust methodologies for characterizing the key .
Purity and Identity Confirmation: A Standardized Workflow
Confirming the purity and identity of a research compound is non-negotiable. A typical analytical workflow combines chromatographic separation with spectroscopic analysis.
Sources
- 1. This compound | 125818-11-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Crystal Structure Determination of 1,7-dimethyl-1H-indole-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven framework for determining the crystal structure of 1,7-dimethyl-1H-indole-3-carboxylic acid. As no public crystallographic data currently exists for this specific molecule, this document outlines a complete workflow, from chemical synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) analysis and data interpretation. The methodologies described herein are grounded in established chemical principles and crystallographic standards, offering a robust pathway for researchers to elucidate the solid-state architecture of this and similar indole derivatives.
Introduction: The Significance of Crystal Structure in Drug Discovery
The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The precise three-dimensional arrangement of atoms in the solid state, or the crystal structure, governs a molecule's physicochemical properties, including solubility, stability, and bioavailability. For a molecule like this compound, understanding its crystal packing, intermolecular interactions, and conformational preferences is critical for rational drug design, polymorph screening, and intellectual property development. This guide serves as a detailed operational manual for obtaining and analyzing this crucial structural information.
Part 1: Proposed Synthesis of this compound
Proposed Synthetic Workflow
The synthesis is envisioned in three main stages:
-
Condensation: Formation of a pyruvate intermediate from a substituted o-nitrotoluene.
-
Reductive Cyclization: Reduction of the nitro group followed by intramolecular cyclization to form the indole ring.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
Caption: Proposed Reissert-based synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
-
Condensation to Ethyl 2-(2-(methylamino)-3-nitrophenyl)-2-oxoacetate (C):
-
To a solution of potassium ethoxide in absolute ethanol, add 2,N-Dimethyl-3-nitroaniline (A).
-
Cool the mixture in an ice bath and add diethyl oxalate (B) dropwise while stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude pyruvate intermediate.
-
-
Reductive Cyclization to Ethyl 1,7-dimethyl-1H-indole-3-carboxylate (D):
-
Dissolve the crude pyruvate (C) in glacial acetic acid.
-
Add zinc dust portion-wise while keeping the temperature controlled. The reduction of the nitro group initiates a spontaneous intramolecular cyclization.[2]
-
After the addition is complete, heat the mixture to ensure full cyclization.
-
Filter the reaction mixture to remove excess zinc and inorganic salts. The filtrate is then poured into ice water to precipitate the crude indole ester.
-
Recrystallize the crude product from ethanol/water to obtain the purified ethyl 1,7-dimethyl-1H-indole-3-carboxylate (D).
-
-
Saponification to this compound (E):
-
Suspend the indole ester (D) in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture at reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of ~2-3.
-
The precipitated this compound (E) is collected by filtration, washed with cold water, and dried under vacuum.
-
Part 2: Crystallization of this compound
Obtaining a high-quality single crystal is the most critical and often most challenging step in SCXRD.[3] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice. Several methods should be screened to find the optimal conditions.
Initial Solvent Screening
A preliminary solubility test is essential. The ideal solvent is one in which the compound is sparingly soluble. A good crystallization solvent will typically dissolve the compound when heated but allow it to slowly precipitate upon cooling.
| Table 1: Example Solvent Screening for Crystallization | |
| Solvent Class | Example Solvents |
| Protic | Methanol, Ethanol, Isopropanol |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO |
| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane |
| Mixtures | Dichloromethane/Hexane, Acetone/Water |
Common Crystallization Techniques
-
Slow Evaporation:
-
Principle: A solution of the compound is prepared just below saturation. The solvent is allowed to evaporate slowly, gradually increasing the concentration until nucleation and crystal growth occur.[4]
-
Protocol:
-
Dissolve the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
-
-
-
Vapor Diffusion:
-
Principle: A concentrated solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]
-
Protocol:
-
Dissolve the compound in a small volume of a good solvent (e.g., acetone) in a small, open vial.
-
Place this small vial inside a larger, sealed jar containing a larger volume of an anti-solvent (e.g., hexane).
-
Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly mix with the solvent, inducing crystal growth.
-
-
-
Liquid-Liquid Diffusion:
-
Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[3]
-
Protocol:
-
Add a solution of the compound in a dense solvent (e.g., dichloromethane) to the bottom of a narrow test tube.
-
Carefully layer a less dense anti-solvent (e.g., hexane) on top, minimizing mixing.
-
Seal the tube and allow it to stand without vibration.
-
-
Caption: Workflow for obtaining single crystals.
Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the atomic arrangement within a crystal. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[6]
SCXRD Experimental Workflow
Caption: The end-to-end workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible defects).[6]
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
The mounted crystal is placed in the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
An intense, monochromatic X-ray beam (commonly Mo Kα, λ = 0.7107 Å) is directed at the crystal.[7]
-
The crystal is slowly rotated, and a series of diffraction images are collected by a detector. Each spot (reflection) on the images corresponds to constructive interference from a specific set of lattice planes, as described by Bragg's Law.[8]
-
-
Data Integration and Reduction:
-
Software is used to identify the positions and intensities of all the diffraction spots on each image.
-
This information is used to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the symmetry operations within the crystal).
-
The intensities are corrected for various experimental factors to produce a final reflection file.
-
Part 4: Structure Solution, Refinement, and Analysis
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography: while intensities are measured, the phase information of the diffracted waves is lost.[9]
-
Structure Solution: For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between reflection intensities to estimate the initial phases. This provides a rough initial electron density map.
-
Model Building: From this initial map, atoms are identified and a preliminary molecular model is built.
-
Refinement: The atomic positions and their thermal displacement parameters are adjusted iteratively using a least-squares algorithm to improve the agreement between the diffraction pattern calculated from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor (R1), with a value below 5% (0.05) indicating a very good refinement for a small molecule structure.[9]
Analysis and Interpretation of the Crystal Structure
Once the structure is refined and validated, a wealth of information can be extracted from the final model, which is typically reported in a Crystallographic Information File (CIF).
-
Molecular Geometry:
-
Bond Lengths and Angles: These provide confirmation of the chemical connectivity and can reveal unusual strain or electronic effects.
-
Torsion Angles: These define the conformation of the molecule in the solid state. For example, the torsion angle between the indole ring and the carboxylic acid group is critical for understanding its potential interactions.
-
-
Intermolecular Interactions:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Identifying hydrogen bond networks is crucial for understanding the crystal packing and predicting physical properties.
-
π-π Stacking: The aromatic indole ring can engage in π-stacking interactions with neighboring molecules, which are significant forces in crystal assembly.
-
van der Waals Interactions: These weaker forces also contribute to the overall stability of the crystal lattice.
-
| Table 2: Key Crystallographic Data to be Determined | |
| Parameter | Significance |
| Formula, Molecular Weight | Basic molecular information |
| Crystal System, Space Group | Defines the crystal's symmetry |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit |
| Z (Molecules per unit cell) | Number of molecules in the repeating unit |
| Density (calculated) | Physical property derived from structure |
| R1, wR2 | Indicators of refinement quality |
| Goodness-of-Fit (GooF) | Statistical measure of refinement quality |
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a comprehensive and scientifically rigorous roadmap for its elucidation. By following the proposed synthesis, employing systematic crystallization screening, and executing a standard single-crystal X-ray diffraction workflow, researchers can obtain the definitive three-dimensional structure of this molecule. The resulting data will be invaluable for advancing research in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating the development of novel therapeutic agents.
References
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2475.
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
- Boudes, P. F., et al. (2014). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of General Physiology, 143(4), 433-442.
-
Creative Biostructure. (n.d.). Crystallography Data Analysis. Retrieved from [Link]
-
University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
-
JoVE. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
- Clegg, W., et al. (Eds.). (2009). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
-
AXT. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Wikipedia. (2023). Reissert indole synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. Retrieved from [Link]
-
Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]
- Gribble, G. W. (2019). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley.
-
Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reissert_indole_synthesis [chemeurope.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. youtube.com [youtube.com]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
A Technical Guide to the Potential Biological Activities of 1,7-dimethyl-1H-indole-3-carboxylic Acid
Executive Summary
The indole-3-carboxylic acid (I3CA) scaffold is a cornerstone in medicinal chemistry and agrochemistry, recognized as a "privileged structure" due to its prevalence in bioactive natural products and synthetic molecules.[1] This guide provides an in-depth technical analysis of a specific, under-researched derivative: 1,7-dimethyl-1H-indole-3-carboxylic acid . While direct experimental data on this compound is not yet prevalent in published literature, this document synthesizes the extensive research on analogous I3CA derivatives to construct a predictive biological activity profile. By examining established structure-activity relationships (SAR), we will explore the compound's potential as an antihypertensive, anticancer, immunomodulatory, and herbicidal agent. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and actionable experimental protocols to guide future investigation into this promising molecule.
Introduction: The Indole-3-Carboxylic Acid Scaffold
Indoles are fundamental heterocyclic motifs found in critical biological molecules such as the amino acid tryptophan and the neurotransmitter serotonin.[1] The I3CA core, in particular, serves as a versatile template for interacting with a wide array of biological targets. It is an endogenous tryptophan metabolite found in the urinary system and produced by gut microbiota, playing a role in host-microbe interactions.[2][3] The functional diversity of I3CA derivatives is remarkable, ranging from plant growth hormones (auxins) to potent antagonists of human cell surface receptors.[1][4]
This guide focuses on the title compound, this compound. The addition of methyl groups at the N-1 and C-7 positions is predicted to significantly alter its physicochemical properties—notably lipophilicity and electronic distribution—compared to the parent I3CA. These modifications are crucial, as they can enhance membrane permeability, alter metabolic stability, and refine the compound's fit within target binding pockets, potentially leading to novel or enhanced biological activities. This document will dissect these potential activities, grounding each prediction in the established science of closely related analogues.
Proposed Synthesis and Physicochemical Profile
A robust synthesis is the first step in exploring a novel compound's potential. Based on established methodologies for substituted indoles, a plausible synthetic route for this compound can be proposed.[5][6][7]
General Synthetic Workflow
The synthesis would likely commence from a commercially available substituted aniline, such as 2,3-dimethylaniline, and proceed through a sequence of cyclization and functional group manipulations to yield the final carboxylic acid.
Caption: A plausible synthetic route to the target compound.
Predicted Physicochemical Impact of Methylation
-
N-1 Methylation: Replacing the N-H proton with a methyl group removes a hydrogen bond donor site. This modification typically increases metabolic stability by preventing N-glucuronidation and can enhance lipophilicity, potentially improving cell membrane penetration.
-
C-7 Methylation: The addition of a methyl group at the C-7 position introduces steric bulk near the carboxylic acid moiety. This could influence the orientation of the molecule within a binding pocket and may also impact metabolic stability by shielding the aromatic ring from oxidative metabolism.
Potential Biological Activities and Mechanisms of Action
The following sections detail the most promising areas of biological activity for this compound, based on high-quality studies of its analogues.
Cardiovascular System: Antihypertensive Activity
A recent study highlighted a series of novel indole-3-carboxylic acid derivatives as potent antagonists of the Angiotensin II Type 1 (AT₁) receptor.[4] These compounds are critical in managing hypertension by blocking the vasoconstrictive effects of angiotensin II.
-
Mechanism of Action: The I3CA scaffold acts as a bioisostere for the biphenyl tetrazole structure found in classic sartans like Losartan. It effectively occupies the AT₁ receptor binding site, preventing angiotensin II from binding and activating the downstream signaling cascade that leads to vasoconstriction and increased blood pressure.
-
Supporting Data: In spontaneously hypertensive rats, oral administration of these derivatives demonstrated significant and prolonged blood pressure reduction.[4] One lead compound, at a dose of 10 mg/kg, lowered blood pressure by a maximum of 48 mm Hg, an effect that was sustained for 24 hours and superior to that of Losartan.[4]
Table 1: Antihypertensive Activity of an I3CA Derivative vs. Losartan [4]
| Compound | Dose (oral) | Max. Blood Pressure Reduction (mm Hg) | Duration of Effect (hours) |
|---|---|---|---|
| I3CA Derivative | 10 mg/kg | 48 | 24 |
| Losartan | 10 mg/kg | Not specified, but inferior | < 24 |
-
Hypothesis for 1,7-dimethyl-I3CA: The increased lipophilicity from the two methyl groups could enhance oral bioavailability and tissue penetration. The steric and electronic changes may modulate binding affinity for the AT₁ receptor, making it a prime candidate for investigation as a next-generation antihypertensive agent.
Oncology: Chemosensitization and Cytotoxicity
The I3CA core has demonstrated significant potential in oncology, not as a standalone cytotoxic agent, but as a powerful adjuvant to traditional chemotherapy.
-
Mechanism 1: Induction of Cellular Senescence: Indole-3-carboxylic acid has been shown to enhance the anti-colorectal cancer potency of Doxorubicin (DOX).[2][8] It does so by amplifying DOX-induced cellular senescence, a state of irreversible cell cycle arrest.[2][8] This prevents cancer cell proliferation and enhances the overall efficacy of the chemotherapeutic drug. The pathway involves the upregulation of key senescence markers like SA-β-gal and cell cycle inhibitors like p21 and p53.[8]
Sources
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Mechanisms of Action of 1,7-dimethyl-1H-indole-3-carboxylic acid
Introduction: The Indole-3-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and rigid bicyclic structure make it an ideal scaffold for interacting with a diverse range of biological targets. Within this family, indole-3-carboxylic acid and its derivatives have emerged as particularly fruitful starting points for the development of novel therapeutics. These compounds have been shown to modulate key pathways in inflammation, cancer, and cardiovascular disease.
This guide focuses on a specific, yet under-characterized, member of this family: 1,7-dimethyl-1H-indole-3-carboxylic acid . While direct, extensive research into its mechanism of action is limited in publicly available literature, its structural features—namely the core indole-3-carboxylic acid motif and the methylation at the 1 and 7 positions—allow us to formulate robust hypotheses about its potential biological activities. By examining the established mechanisms of structurally analogous compounds, we can construct a logical framework for investigating its therapeutic potential and design a comprehensive experimental plan to elucidate its function. This document will serve as a technical guide, synthesizing data from related molecules to predict and validate the mechanism of action for this promising compound.
Part 1: Hypothesized Mechanism as a CRTH2 Antagonist in Allergic Inflammation
A compelling potential mechanism of action for this compound is the antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). This G-protein coupled receptor is a key player in the pathophysiology of allergic diseases such as asthma and atopic dermatitis.[1][2]
Causality and Rationale
The CRTH2 receptor is activated by its primary ligand, prostaglandin D2 (PGD2), which is released from mast cells during an allergic response.[2] This activation leads to the recruitment and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2] The resulting inflammatory cascade contributes to symptoms like bronchoconstriction, airway hyperreactivity, and skin inflammation.[2][3]
Numerous studies have identified derivatives of indole-3-acetic acid, a close structural relative of indole-3-carboxylic acid, as potent and selective CRTH2 antagonists.[4][5] These compounds effectively block the binding of PGD2, thereby mitigating the downstream inflammatory signaling. The core indole scaffold is crucial for this activity, and substitutions on the ring system, such as the dimethyl groups in our target molecule, are known to modulate potency and pharmacokinetic properties. The presence of the carboxylic acid group is a common feature in many CRTH2 antagonists, suggesting its importance in receptor binding. Therefore, it is highly plausible that this compound acts as a CRTH2 antagonist.
Signaling Pathway Visualization
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and AT1 blockade.
Experimental Protocol: AT1 Receptor Radioligand Binding Assay
This assay quantifies the affinity of the test compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the human AT1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (radiolabeled ligand).
-
This compound.
-
Losartan (unlabeled reference antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and losartan in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (containing a specific amount of receptor, e.g., 5-10 µg protein).
-
[¹²⁵I]-Sar¹,Ile⁸-Angiotensin II at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
Varying concentrations of the test compound or reference compound.
-
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of unlabeled losartan (e.g., 10 µM) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Potential as a Multi-Targeted Anticancer Agent
The indole-3-carboxylic acid scaffold has been exploited to develop inhibitors of several key targets in oncology. This suggests that this compound could possess anticancer activity through one or more of these established mechanisms.
Causality and Rationale
-
Bcl-2/Mcl-1 Dual Inhibition: The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death). Anti-apoptotic members like Bcl-2 and Mcl-1 are often overexpressed in cancer cells, promoting their survival. Indole-3-carboxylic acid-based derivatives have been successfully designed as dual inhibitors of Bcl-2 and Mcl-1, demonstrating potent anti-tumor activity. [6]These inhibitors bind to the BH3-binding groove of the proteins, preventing them from sequestering pro-apoptotic proteins and thereby triggering cell death.
-
Polo-like Kinase 1 (Plk1) Inhibition: Plk1 is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly during mitosis. Its overexpression is common in many cancers, making it an attractive therapeutic target. A series of indole-3-carboxylic acids were identified as novel, non-ATP-competitive Plk1 inhibitors. [7]These compounds induce apoptosis and show potent anti-proliferative effects in cancer cell lines. [7] The structural versatility of the indole core allows it to be adapted to fit the distinct binding sites of these different protein classes. The specific substitution pattern of this compound will determine its selectivity and potency towards these or other cancer-related targets.
Data Summary: Anticancer Activity of Related Indole Derivatives
| Compound Class | Target(s) | Reported Potency (Ki or IC50) | Therapeutic Area | Reference |
| Indole-3-carboxylic acid derivatives | Bcl-2 / Mcl-1 | Ki = 72 nM (Mcl-1), 0.26 µM (Bcl-2) | Oncology | [6] |
| Indole-3-carboxylic acid derivatives | Plk1 | IC50 = 0.13 µM | Oncology | [7] |
| Indole-3-carboxylic acid | - | Enhances Doxorubicin Potency | Oncology | [8] |
Workflow and Pathway Visualization
Caption: A generalized workflow for evaluating anticancer potential.
Caption: Simplified intrinsic apoptosis pathway and the role of Bcl-2 inhibitors.
Conclusion and Future Directions
While the specific mechanism of action for this compound remains to be definitively elucidated, a comprehensive analysis of its structural analogs provides a strong, evidence-based foundation for targeted investigation. The indole-3-carboxylic acid scaffold is a remarkably versatile privileged structure, with derivatives demonstrating potent and specific activities against key targets in inflammation, cardiovascular disease, and oncology.
The most promising, testable hypotheses for this compound are:
-
CRTH2 Antagonism: Leveraging the known activity of related indole-acetic acids in allergic inflammation.
-
AT1 Receptor Blockade: Building on the discovery of indole-3-carboxylic acids as potent antihypertensive agents.
-
Anticancer Activity: Through inhibition of well-established oncology targets like the Bcl-2 family proteins or Plk1 kinase.
The immediate path forward requires the execution of the experimental protocols detailed in this guide. A screening cascade beginning with in vitro binding and functional assays for CRTH2 and AT1, alongside broad cell viability screening against a panel of cancer cell lines, will efficiently determine the primary pharmacological activity of this compound. Positive hits will warrant further investigation, including more complex cellular assays, selectivity profiling, and eventual progression to in vivo models of disease to validate its therapeutic potential. The insights gained will not only define the mechanism of this compound but will also contribute valuable structure-activity relationship data to the broader field of indole-based drug discovery.
References
-
PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (n.d.). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Retrieved from [Link]
-
PubMed. (2008). A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation. International Immunology. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Retrieved from [Link]
-
PubMed. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed Central. (n.d.). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Retrieved from [Link]
-
PubMed. (2015). Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Dove Medical Press. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications. Retrieved from [Link]
Sources
- 1. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Guide to the Spectroscopic Characterization of 1,7-Dimethyl-1H-indole-3-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a detailed overview of the expected spectroscopic data for 1,7-dimethyl-1H-indole-3-carboxylic acid based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. As of the time of this writing, a complete set of experimentally acquired spectra for this specific molecule is not publicly available. The data presented herein is therefore predicted and intended to serve as a reference for researchers undertaking the synthesis and characterization of this compound.
Introduction
This compound is a derivative of the ubiquitous indole scaffold, a core structure in numerous natural products, pharmaceuticals, and agrochemicals. The strategic placement of methyl groups at the 1 and 7 positions of the indole ring, combined with the carboxylic acid functionality at the 3-position, is anticipated to modulate its physicochemical and biological properties. Accurate structural elucidation is paramount for any research and development involving this molecule. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons on the indole ring, the two methyl groups, and the carboxylic acid proton.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on the known spectrum of indole-3-carboxylic acid and the anticipated electronic effects of the N-methyl and 7-methyl substituents.[1][2]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.0 - 8.2 | Singlet | - | 1H |
| H-4 | 7.8 - 8.0 | Doublet | ~8.0 | 1H |
| H-5 | 7.1 - 7.3 | Triplet | ~7.5 | 1H |
| H-6 | 7.0 - 7.2 | Doublet | ~7.0 | 1H |
| N-CH₃ | 3.8 - 4.0 | Singlet | - | 3H |
| Ar-CH₃ | 2.5 - 2.7 | Singlet | - | 3H |
| COOH | 11.0 - 12.0 | Broad Singlet | - | 1H |
Rationale Behind the Predictions
-
Aromatic Protons (H-2, H-4, H-5, H-6): The electron-donating nature of the methyl groups and the nitrogen atom is expected to shield the aromatic protons compared to unsubstituted benzene. The proton at the 2-position (H-2) is adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, leading to a downfield shift. The protons on the benzene ring (H-4, H-5, and H-6) will exhibit characteristic splitting patterns based on their coupling with neighboring protons.
-
Methyl Protons (N-CH₃ and Ar-CH₃): The N-methyl group is directly attached to the nitrogen atom and is expected to resonate at a more downfield position compared to the aromatic methyl group at the 7-position due to the direct influence of the electronegative nitrogen.
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift. This signal is also sensitive to concentration and solvent effects and can be exchanged with D₂O.[3]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the COOH proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Figure 1. Structure of this compound with proton labeling.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms are presented below. These predictions are derived from the known spectrum of indole-3-carboxylic acid and the expected substituent effects of the methyl groups.[3]
| Carbon | Predicted δ (ppm) |
| C=O | 165 - 175 |
| C-2 | 125 - 135 |
| C-3 | 110 - 120 |
| C-3a | 120 - 130 |
| C-4 | 118 - 128 |
| C-5 | 120 - 130 |
| C-6 | 110 - 120 |
| C-7 | 125 - 135 |
| C-7a | 135 - 145 |
| N-CH₃ | 30 - 35 |
| Ar-CH₃ | 15 - 20 |
Rationale Behind the Predictions
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the lowest field (highest ppm value).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron density at each position. The presence of the nitrogen atom and the methyl groups will cause variations in the chemical shifts of the indole ring carbons.
-
Methyl Carbons (N-CH₃ and Ar-CH₃): The methyl carbons are the most shielded and will appear at the highest field (lowest ppm values). The N-methyl carbon is expected to be more deshielded than the aromatic methyl carbon.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Use a wider spectral width (typically 0-200 ppm).
-
A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, process the data using Fourier transform, phase correction, and baseline correction.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₁NO₂) is 189.21 g/mol . Therefore, the molecular ion peak is expected at an m/z of 189.
-
Major Fragments: The fragmentation of indole derivatives often involves the loss of small molecules and cleavage of the indole ring. For this compound, key predicted fragments are listed below.
| Predicted m/z | Proposed Fragment | Loss |
| 171 | [M - H₂O]⁺ | Loss of water |
| 144 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 130 | [M - COOH - CH₂]⁺ | Subsequent loss of a methylene radical |
| 115 | Further fragmentation of the indole ring |
Rationale Behind the Predictions
The fragmentation process is initiated by the ionization of the molecule. The carboxylic acid group can readily lose a molecule of water. A significant fragmentation pathway for indole-3-carboxylic acids is the cleavage of the C-C bond between the indole ring and the carboxylic acid group, leading to the loss of the COOH radical. Further fragmentation of the resulting indole cation will produce smaller charged fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Figure 2. Predicted mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Bands
The key predicted IR absorption bands for this compound are listed below. These predictions are based on the characteristic frequencies of carboxylic acids and indole derivatives.[4][5]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium |
| C-N stretch | 1200-1350 | Medium |
| O-H bend | 1350-1450 | Medium |
Rationale Behind the Predictions
-
O-H Stretch: The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding and is a highly characteristic feature.
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong and sharp absorption. Its position can be influenced by conjugation with the indole ring.
-
C-H Stretches: The spectrum will show distinct C-H stretching bands for the aromatic and aliphatic (methyl) protons.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. If the compound is soluble, it can be analyzed in a suitable solvent in an IR-transparent cell.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum by scanning the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
This guide provides a comprehensive, albeit predicted, spectroscopic blueprint for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, Mass, and IR data, along with the provided rationales and experimental protocols, offer a solid foundation for researchers to confirm the identity and purity of this compound upon its synthesis. Experimental verification of this data will be a valuable contribution to the chemical literature.
References
-
Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. Available at: [Link].
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Available at: [Link].
-
PubChem. Indole-3-Carboxylic Acid. Available at: [Link].
-
National Institute of Standards and Technology. 1H-Indole, 1,3-dimethyl-. In: NIST Chemistry WebBook. Available at: [Link].
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
-
Mass Spectrometry of Indole Derivatives. Available at: [Link].
-
UCLA Chemistry. IR: carboxylic acids. Available at: [Link].
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].
-
ACS Publications. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Available at: [Link].
-
MDPI. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Available at: [Link].
-
JoVE. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link].
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link].
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) [hmdb.ca]
- 2. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-3-carboxylic acid(771-50-6) IR Spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of 1,7-dimethyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,7-dimethyl-1H-indole-3-carboxylic acid, a derivative of the biologically significant indole-3-carboxylic acid scaffold, presents a molecule of interest for various research and development endeavors, particularly in the realms of medicinal chemistry and materials science. The strategic placement of methyl groups at the 1 and 7 positions of the indole ring can significantly influence its physicochemical properties compared to its parent compound. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. Understanding these characteristics is paramount for its effective application in drug discovery, formulation development, and other scientific applications. This document is structured to provide not only theoretical insights but also practical, step-by-step protocols for the empirical determination of these properties.
I. Physicochemical Profile of this compound
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 125818-11-3 | |
| Molecular Formula | C₁₁H₁₁NO₂ | - |
| Molecular Weight | 189.21 g/mol | |
| Predicted LogP | 2.18490 | [1] |
The methylation at the N-1 position removes the hydrogen bond donor capability of the indole nitrogen, which is expected to decrease its solubility in polar protic solvents compared to indole-3-carboxylic acid. Conversely, the addition of two methyl groups increases the lipophilicity of the molecule, likely enhancing its solubility in non-polar organic solvents. The predicted LogP value suggests a moderate lipophilicity.
II. Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, a comprehensive solubility profile should be established across a range of solvents relevant to pharmaceutical and laboratory settings.
Predicted Solubility Profile
Based on the structural analogy to indole-3-carboxylic acid and N-methylated indole derivatives, the following solubility trends can be anticipated:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where strong solute-solvent interactions can be established.
-
Moderate to High Solubility: In lower alcohols such as methanol and ethanol.
-
Low Solubility: In aqueous solutions, particularly around neutral pH. The carboxylic acid moiety will be protonated, reducing its interaction with water molecules. The N-methylation further reduces hydrogen bonding potential with water.
-
pH-Dependent Aqueous Solubility: The solubility in aqueous media is expected to increase significantly at higher pH values due to the deprotonation of the carboxylic acid group, forming a more soluble carboxylate salt.
-
Low Solubility: In non-polar solvents like hexane and toluene.
Experimental Determination of Solubility
To obtain accurate solubility data, the following experimental protocols are recommended.
A. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, etc.).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
B. Kinetic Solubility Assessment
Kinetic solubility is often measured in early drug discovery to assess the propensity of a compound to precipitate from a stock solution upon dilution in an aqueous medium.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.
-
Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4), resulting in a final DMSO concentration typically between 1-5%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
III. Stability Evaluation
Assessing the chemical stability of this compound is crucial to determine its shelf-life and identify potential degradation products. Stability-indicating assay methods (SIAMs) are essential for this purpose.[2] A robust SIAM can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.[3]
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is the most common and effective technique for developing a SIAM.
Workflow for SIAM Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[4] This helps to identify likely degradation pathways and to demonstrate the specificity of the analytical method.[5]
Recommended Stress Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat at 60-80°C for several hours. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat at 60-80°C for several hours. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated, for several hours. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) for several days. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media.
-
Stress Application: Expose the samples to the conditions outlined in the table above for a defined period. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of any degradation products.
Predicted Stability Profile
-
Hydrolytic Stability: The ester linkage that could be formed from the carboxylic acid is absent. The amide bond within the indole ring is generally stable. Therefore, significant degradation under mild acidic or basic conditions at room temperature is not expected. At elevated temperatures and extreme pH, some degradation may occur.
-
Oxidative Stability: The indole ring is susceptible to oxidation. The electron-rich pyrrole ring can react with oxidizing agents. Therefore, degradation in the presence of hydrogen peroxide or atmospheric oxygen (especially with light or metal catalysts) is possible.
-
Thermal Stability: The compound is expected to be relatively stable to heat in the solid state.
-
Photostability: Indole derivatives can be susceptible to photodegradation. Exposure to UV light may lead to the formation of colored degradation products.
Logical Framework for Stability Assessment:
Caption: Logical flow for the stability assessment of the target compound.
IV. Conclusion
While specific experimental data for this compound is not widely available in the public domain, this guide provides a robust framework for its characterization. By leveraging knowledge of structurally related indole derivatives and employing the detailed experimental protocols herein, researchers can confidently determine the solubility and stability profiles of this compound. This foundational data is indispensable for advancing its potential applications in scientific research and development.
V. References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
ResearchGate. (2017). Forced Degradation Studies. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method?. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08610D [pubs.rsc.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Identification of Potential Biological Targets for 1,7-dimethyl-1H-indole-3-carboxylic acid
Abstract
The identification of a small molecule's biological target is a cornerstone of modern drug discovery and chemical biology. It provides the mechanistic framework necessary to understand a compound's therapeutic efficacy and potential toxicities. This guide presents a comprehensive, multi-faceted strategy for the target deconvolution of 1,7-dimethyl-1H-indole-3-carboxylic acid, a novel indole derivative. Given the absence of extensive prior research on this specific molecule, this document serves as a prospective roadmap for researchers and drug development professionals. We will detail an integrated workflow that begins with computational hypothesis generation and progresses through unbiased, label-free proteomic screening techniques, culminating in rigorous biophysical and cell-based validation assays. The causality behind each experimental choice is explained, ensuring that the proposed strategy is both scientifically robust and logically coherent.
Introduction: The Challenge of Target Deconvolution
This compound belongs to the indole-3-carboxylic acid class of molecules. This scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of biological pathways, including anti-inflammatory, anti-cancer, and antihypertensive agents.[1][2][3] Derivatives have shown activity as antagonists for the angiotensin II receptor, inhibitors of Bcl-2/Mcl-1 proteins in cancer, and modulators of dopamine receptors.[4][5][6] The parent compound, indole-3-carboxylic acid, is an endogenous tryptophan metabolite that can influence cell signaling and enhance the efficacy of chemotherapeutics.[7]
Despite this rich chemical context, the specific biological targets of the 1,7-dimethyl derivative remain unknown. The primary challenge in elucidating a new molecule's mechanism of action is to identify its direct binding partners within the vast complexity of the cellular proteome. A successful target identification campaign transforms a bioactive "hit" from a phenotypic screen into a validated lead, paving the way for rational optimization and preclinical development. This process requires a combination of direct biochemical, genetic, and computational methods to build a compelling, evidence-based case for a specific molecular interaction.[8]
This guide outlines a logical, field-proven progression of experiments designed to systematically identify and validate the targets of this compound.
Phase 1: Hypothesis Generation via In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can provide a cost-effective and rapid means of generating initial hypotheses.[9][10] These approaches leverage vast databases of known compound-target interactions to predict potential targets based on structural or chemical similarity.[11][12][13]
Rationale: The principle of "chemical similarity" posits that molecules with similar structures are likely to interact with similar protein targets.[11] By comparing this compound to curated databases, we can identify known proteins that bind to analogous structures, providing a valuable starting point for investigation.
Recommended In Silico Methodologies
-
Ligand-Based Similarity Searching: Utilize platforms like ChEMBL or PubChem to screen for compounds with high structural similarity (e.g., using Tanimoto coefficients) that have known, annotated biological targets. This can rapidly highlight potential protein families of interest.[11]
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound. This model, representing the spatial arrangement of key chemical features, can be used to screen 3D protein structure databases (like the PDB) to find proteins with binding pockets that complement the pharmacophore.
-
Reverse/Inverse Docking: This technique screens the small molecule against a large library of protein binding sites to calculate potential binding affinities.[11] While computationally intensive, it can uncover unexpected interactions that similarity-based methods might miss.[9][11]
The output of this phase will be a ranked list of putative protein targets. This list is not definitive but serves to prioritize targets for validation and may inform the design of more targeted biochemical assays later in the workflow.
Phase 2: Unbiased Proteome-Wide Target Screening
While in silico methods are valuable for hypothesis generation, they are predictive and require experimental confirmation. To identify targets in an unbiased manner directly within a biological context, we will employ label-free chemical proteomics techniques. These methods detect physical engagement between the native, unmodified small molecule and its protein targets in complex biological mixtures like cell lysates.[14][15]
Core Principle: The binding of a small molecule to its target protein can alter the protein's biophysical properties, such as its thermal stability or susceptibility to proteolysis. These changes can be detected on a proteome-wide scale using quantitative mass spectrometry.[16][17][18]
Primary Screening Strategy: Thermal Proteome Profiling (TPP)
TPP is a powerful method for identifying both direct targets and downstream pathway effects of a compound in live cells or cell lysates.[16][17][18][19] It is based on the principle that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).[20]
-
Sample Preparation: Prepare replicate samples of cell lysate. Treat one set with a predetermined concentration of this compound and the other with a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot each sample (treated and vehicle) and heat the aliquots across a defined temperature gradient (e.g., 37°C to 67°C).
-
Separation of Aggregates: After heating, cool the samples and centrifuge to pellet the heat-denatured, aggregated proteins. The soluble protein fraction remains in the supernatant.[18]
-
Protein Digestion & Labeling: Collect the supernatants. Reduce, alkylate, and digest the soluble proteins into peptides using trypsin. Label the peptides with isobaric mass tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: For each identified protein, plot the relative abundance of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a potential interaction. Target proteins are typically stabilized, resulting in a positive shift in their Tm.
Quantitative data from the TPP experiment should be summarized in a table, highlighting the proteins with the most significant and consistent thermal shifts.
| Protein ID | Gene Name | Tm Vehicle (°C) | Tm Treated (°C) | ΔTm (°C) | p-value |
| P0ABC1 | TargetX | 54.2 | 58.7 | +4.5 | <0.001 |
| Q0XYZ7 | TargetY | 61.5 | 65.1 | +3.6 | <0.005 |
| ... | ... | ... | ... | ... | ... |
Orthogonal Screening Method: Drug Affinity Responsive Target Stability (DARTS)
To increase confidence in the hits from TPP, an orthogonal, label-free method should be employed. DARTS works on the principle that a small molecule binding to its target protein can shield it from proteolytic degradation.[21][22][23][24]
-
Lysate Preparation: Prepare identical aliquots of cell lysate.
-
Compound Incubation: Incubate lysates with this compound or a vehicle control. A dose-response range is recommended.[21]
-
Protease Digestion: Add a non-specific protease (e.g., Pronase or thermolysin) to each sample and incubate for a limited time to achieve partial digestion.[21][22]
-
Quenching & Analysis: Stop the digestion and analyze the remaining proteins via SDS-PAGE followed by silver staining or, for proteome-wide analysis, by LC-MS/MS.
-
Hit Identification: Proteins that are direct targets of the compound will be protected from digestion and will therefore appear as more abundant bands on a gel or have higher signal intensity in the mass spectrometer in the drug-treated samples compared to the vehicle controls.[14][24]
Phase 3: Target Validation and Mechanistic Elucidation
The list of high-confidence hits generated from the unbiased screening phase must be rigorously validated to confirm direct physical binding and functional relevance.[25][26]
Direct Binding Confirmation: Affinity Chromatography-Mass Spectrometry (AC-MS)
This classical biochemical method provides direct evidence of a physical interaction.[14][27] It involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.[28][29]
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). Crucial Expertise: The linker must be attached at a position on the indole scaffold that does not disrupt the putative protein binding interface. A "negative control" probe, where the linker is attached at a position predicted to block activity, is essential for validating specificity.
-
Immobilization: Covalently attach the synthesized probe to an activated solid support, such as sepharose or magnetic beads, to create an affinity matrix.[14][25] A parallel "control" matrix should be prepared using beads that have been blocked without the compound.
-
Affinity Pulldown: Incubate the affinity matrix and control matrix with cell lysate. Target proteins will bind to the immobilized compound.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.[28]
-
Elution: Elute the specifically bound proteins, often using a denaturant or by competitive elution with an excess of the free (un-immobilized) compound.
-
Identification: Identify the eluted proteins by LC-MS/MS. True targets should be significantly enriched in the eluate from the active probe matrix compared to the control matrix.[27][30]
Biophysical Characterization of the Interaction
Once a high-confidence target is identified (e.g., "TargetX"), the binding interaction must be characterized biophysically using purified protein.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[25] This is considered a gold-standard assay for confirming a direct interaction.
-
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (association and dissociation rates, kon and koff) in real-time by immobilizing the purified target protein on a sensor chip and flowing the small molecule over the surface.
Cellular Target Engagement and Functional Validation
The final and most critical step is to confirm that the compound engages the target in a cellular context and that this engagement is responsible for the observed biological phenotype.
-
Cellular Thermal Shift Assay (CETSA): This is the in-cell version of TPP, applied to a single, validated target.[17] The assay is typically read out by Western Blotting and can confirm that this compound can enter the cell and bind to its target, causing thermal stabilization.
-
Target Knockdown/Knockout: Use RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype observed upon treatment with the compound is diminished or abolished in the knockdown/knockout cells, it provides strong evidence that the protein is the functionally relevant target.[25]
Conclusion
The deconvolution of a novel compound's biological targets is a systematic process of hypothesis building and rigorous, multi-modal validation. The strategy presented here for this compound provides a robust framework to move from an unknown molecule to a validated target. By integrating in silico prediction with orthogonal, unbiased proteomic screens (TPP and DARTS) and confirming hits with direct binding assays (AC-MS, ITC) and functional cellular studies (CETSA, gene silencing), researchers can build a high-confidence dossier on the compound's mechanism of action. This foundational knowledge is indispensable for advancing a promising molecule through the drug discovery pipeline.
References
-
Dziekan, J. M., Yu, H., & Selbach, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2718, 73–98. [Link]
-
Syangtan, D., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(4), bbac223. [Link]
-
Wang, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 27(19), 6598. [Link]
-
ResearchGate. (2024). Examples of applications of thermal proteome profiling (TPP). In drug... ResearchGate. [Link]
-
Gholizadeh, E., et al. (2021). A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Middle East Journal of Rehabilitation and Health Studies, 8(2), e113533. [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
-
Revvity. (n.d.). Thermal Proteome Profiling (TPP) Service. Revvity Omics. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163–174. [Link]
-
ChomiX Biotech. (2023). Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. ChomiX Biotech. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 267–278. [Link]
-
Omasang, F. F., et al. (2023). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 24(1), bbac536. [Link]
-
Al-Hamashi, A. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 702. [Link]
-
Al-Hamashi, A. A., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]
-
Chen, Y., & Li, Y. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]
-
Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]
-
Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2821. [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]
-
Simon, G. M., & Niphakis, M. J. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 135–156. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 950882. [Link]
-
European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
-
Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 28–35. [Link]
-
Cassiano, Q. B., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(32), 8–15. [Link]
-
Zhang, T., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. ACS Chemical Biology, 14(11), 2536–2543. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10. [Link]
-
Wang, L., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1213–1219. [Link]
-
Mohammadi-Farani, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 20(1), 324–338. [Link]
-
Deadman, J. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2588–2597. [Link]
-
Shang, Z., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Plant Science, 12. [Link]
-
Antonio, T., et al. (2014). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 22(1), 580–589. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 13. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 21. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 22. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 24. pnas.org [pnas.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 27. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 28. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1,7-dimethyl-1H-indole-3-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-dimethyl-1H-indole-3-carboxylic acid is a small molecule belonging to the indole-3-carboxylic acid class, a scaffold of significant interest in medicinal chemistry and materials science. While specific research on the 1,7-dimethyl substituted variant is limited, the broader family of indole-3-carboxylic acid derivatives has demonstrated a wide range of biological activities, including herbicidal, anticancer, and antihypertensive properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its fundamental properties, probable synthetic routes based on established indole chemistry, and an exploration of its potential biological significance in the context of related compounds. The document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and other similarly substituted indole derivatives.
Introduction: The Indole-3-Carboxylic Acid Scaffold
The indole ring system is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[4] The indole-3-carboxylic acid core, in particular, serves as a crucial building block for compounds with diverse biological functions. This is largely due to its structural resemblance to the endogenous molecule indole-3-acetic acid (auxin), a key regulator of plant growth.[1] This inherent bioactivity has spurred extensive research into the synthesis and biological screening of a multitude of substituted indole-3-carboxylic acid derivatives.[4]
The strategic placement of substituents on the indole ring can profoundly influence the molecule's physicochemical properties and biological activity. Methyl groups, as seen in this compound, can impact lipophilicity, metabolic stability, and steric interactions with biological targets. The 1-position methylation prevents hydrogen bonding at the indole nitrogen, which can alter the molecule's binding modes, while the 7-position methyl group can influence the electronic environment of the aromatic system.
Physicochemical Properties of this compound
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the peer-reviewed literature. However, based on its chemical structure and data from commercial suppliers, the following information is available:
| Property | Value | Source |
| CAS Number | 125818-11-3 | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol |
It is important to note that other physical properties, such as melting point, boiling point, and solubility, would require experimental determination. For the related isomer, 1,2-dimethyl-1H-indole-3-carboxylic acid (CAS 20357-15-7), a density of 1.21 g/cm³ and an XLogP3 of 2.18490 have been reported, which may provide some indication of the expected properties for the 1,7-dimethyl isomer.[5]
Synthesis of this compound: Potential Methodologies
General Synthetic Approach: Fischer Indole Synthesis and Subsequent Modifications
A common and versatile method for constructing the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone. For the synthesis of a 7-methyl-indole derivative, 2,6-dimethylphenylhydrazine would be a suitable starting material.
The following diagram illustrates a potential synthetic workflow:
Caption: A potential synthetic route to this compound.
Experimental Protocol Considerations
A plausible route to the key intermediate, 7-methyl-1H-indole-3-carbaldehyde, would be through a Vilsmeier-Haack reaction on 7-methylindole. A general procedure for the formylation of substituted anilines to produce indole-3-carbaldehydes has been described.[6]
-
Reaction: 2,6-dimethylaniline would be treated with a Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF).
-
Causality: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich indole nucleus, preferentially at the 3-position, to introduce the formyl group. The reaction is typically heated to drive the cyclization and aromatization to the indole ring.
The introduction of the methyl group at the 1-position can be achieved using a standard N-alkylation protocol.
-
Reagents: 7-methyl-1H-indole-3-carbaldehyde would be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride or potassium carbonate in an aprotic polar solvent like DMF or acetonitrile.
-
Causality: The base deprotonates the indole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic methylating agent.
The final step involves the oxidation of the aldehyde to the carboxylic acid.
-
Oxidizing Agents: A variety of mild oxidizing agents can be employed, such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or a Pinnick oxidation using sodium chlorite.
-
Causality: These reagents selectively oxidize the aldehyde functionality to the corresponding carboxylic acid without affecting the indole ring system. The choice of oxidant would depend on the desired reaction conditions and scale.
Spectroscopic Characterization (Anticipated)
While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on the analysis of related compounds.[7][8]
-
¹H NMR: The spectrum would be expected to show distinct signals for the two methyl groups: a singlet for the N-methyl protons (likely in the range of 3.7-4.0 ppm) and a singlet for the C7-methyl protons (likely around 2.5 ppm). The aromatic protons on the indole ring would appear in the aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. A broad singlet corresponding to the carboxylic acid proton would also be expected at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would show signals for the two methyl carbons, the carbons of the indole ring system, and a characteristic signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 189.21.
Biological Activities and Potential Applications: A Landscape of Possibilities
Although no specific biological studies on this compound have been identified, the broader class of indole-3-carboxylic acid derivatives has been extensively investigated, revealing a wide spectrum of biological activities. This suggests that the title compound could hold significant potential in various therapeutic and agrochemical applications.
Herbicidal Activity
The structural similarity of indole-3-carboxylic acids to the plant hormone auxin has led to the development of numerous derivatives with herbicidal properties.[1] These compounds often act as antagonists of the auxin receptor protein TIR1, disrupting normal plant growth and development.[1] The substitution pattern on the indole ring plays a critical role in determining the herbicidal efficacy and selectivity.
Anticancer Activity
Several indole-3-carboxylic acid derivatives have demonstrated promising anticancer activity through various mechanisms. Some derivatives have been shown to act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[2] Additionally, indole-3-carboxylic acid itself has been found to enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[9]
Antihypertensive Activity
Recent studies have explored the potential of indole-3-carboxylic acid derivatives as antihypertensive agents.[3] Certain derivatives have been shown to act as angiotensin II receptor 1 (AT1) antagonists, a well-established mechanism for lowering blood pressure.[3]
The following diagram illustrates the diverse potential biological activities of the indole-3-carboxylic acid scaffold:
Caption: Potential biological activities of the indole-3-carboxylic acid scaffold.
Future Directions and Conclusion
This compound represents an under-investigated molecule within a well-established class of biologically active compounds. The lack of comprehensive experimental data on its synthesis, properties, and biological activity presents a clear opportunity for future research.
Key areas for future investigation include:
-
Development and validation of a robust synthetic protocol: A detailed, step-by-step synthesis method would enable the production of sufficient quantities of the compound for further study.
-
Thorough physicochemical and spectroscopic characterization: Experimental determination of properties such as melting point, solubility, and detailed NMR, IR, and MS analysis is essential for confirming the compound's identity and purity.
-
Comprehensive biological screening: Evaluation of this compound in a range of biological assays, including those for herbicidal, anticancer, and antihypertensive activity, could uncover novel therapeutic or agrochemical leads.
References
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link]
-
Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed. [Link]
-
Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. The Royal Society of Chemistry. [Link]
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Human Metabolome Database. [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Human Metabolome Database. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- WO 2009/144554 A1.
- Synthetic method for indole-3-carboxaldehyde compounds.
- AU 2011328225 B2.
-
Indole-3-Carboxylic Acid. PubChem. [Link]
-
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. PubChem. [Link]
-
Indole-3-carboxylic acid. Human Metabolome Database. [Link]
Sources
- 1. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 1,7-Dimethyl-1H-indole-3-carboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,7-dimethyl-1H-indole-3-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and materials science. While the specific historical account of its initial discovery is not extensively documented in readily available literature, this guide elucidates the probable synthetic pathways, detailed physicochemical and spectroscopic properties, and potential applications. The methodologies presented are grounded in established principles of heterocyclic chemistry, offering a practical framework for the synthesis and characterization of this compound.
Introduction: The Significance of the Indole-3-Carboxylic Acid Scaffold
The indole ring system is a ubiquitous and privileged scaffold in medicinal chemistry and natural products, forming the core of neurotransmitters like serotonin and the amino acid tryptophan.[1] The indole-3-carboxylic acid motif, in particular, serves as a crucial pharmacophore in numerous biologically active molecules. These compounds exhibit a wide range of pharmacological activities, including use as auxin mimics for herbicidal applications and as antagonists for transport inhibitor response 1 (TIR1).[2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's steric and electronic properties, thereby influencing its biological target interactions and pharmacokinetic profile. The subject of this guide, this compound, with methyl groups at the N1 and C7 positions, presents a unique substitution pattern that warrants a detailed examination of its synthesis and characteristics.
Proposed Synthetic Pathway: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for the preparation of indoles.[3][4] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and an aldehyde or ketone.[3][4] For the synthesis of this compound, a plausible and efficient route is a modification of the Fischer indole synthesis.
The proposed pathway commences with the reaction of 2,N-dimethylphenylhydrazine with pyruvic acid. The methyl group at the ortho position of the phenylhydrazine will ultimately become the 7-methyl group of the indole, while the N-methyl group will be at the 1-position. Pyruvic acid serves as the ketone component that will form the C2 and C3 of the indole ring, with the carboxylic acid at the C3 position.
Figure 1: Proposed Fischer Indole Synthesis for this compound.
Step-by-Step Experimental Protocol
The following protocol is a generalized procedure based on established Fischer indole synthesis methodologies.[3][4] Optimization of reaction conditions, such as temperature, catalyst, and reaction time, may be necessary to achieve optimal yields.
Materials:
-
2,N-Dimethylphenylhydrazine
-
Pyruvic acid
-
Glacial acetic acid (or another suitable acid catalyst like polyphosphoric acid or zinc chloride)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,N-dimethylphenylhydrazine (1.0 equivalent) in glacial acetic acid.
-
To this solution, add pyruvic acid (1.1 equivalents) dropwise at room temperature. The mixture is then gently heated to 60-80°C for 1-2 hours to facilitate the formation of the phenylhydrazone intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Indolization: After the formation of the hydrazone is complete, increase the temperature to reflux (approximately 118°C for acetic acid) and maintain for 2-4 hours. This promotes the[3][3]-sigmatropic rearrangement and subsequent cyclization.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water, which should induce the precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Reference/Basis |
| CAS Number | 125818-11-3 | |
| Molecular Formula | C₁₁H₁₁NO₂ | - |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Off-white to light brown powder | Analogy to similar indole carboxylic acids |
| Melting Point | >180 °C | Analogy to 1,2-dimethyl-1H-indole-3-carboxylic acid (185 °C)[5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | General solubility of indole carboxylic acids |
Spectroscopic Data Analysis
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the aromatic indole core.
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[7]
-
N-H stretch: Absent due to the N1-methylation.
-
C-H stretches (aromatic and methyl): Peaks around 2850-3100 cm⁻¹.
-
C=C stretches (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the substitution pattern.
-
¹H NMR:
-
Carboxylic Acid Proton (COOH): A broad singlet downfield, typically >10 ppm.
-
Indole C2-H: A singlet around 8.0-8.5 ppm.
-
Aromatic Protons (C4-H, C5-H, C6-H): Multiplets in the aromatic region (7.0-7.8 ppm).
-
N1-Methyl Protons (N-CH₃): A singlet around 3.7-4.0 ppm.
-
C7-Methyl Protons (Ar-CH₃): A singlet around 2.4-2.7 ppm.
-
-
¹³C NMR:
-
Carboxylic Acid Carbon (C=O): A signal in the range of 165-175 ppm.
-
Indole Ring Carbons: Signals between 100-140 ppm. The quaternary carbons (C3, C3a, C7, C7a) will also be in this region.
-
N1-Methyl Carbon (N-CH₃): A signal around 30-35 ppm.
-
C7-Methyl Carbon (Ar-CH₃): A signal around 15-20 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Molecular Ion Peak [M]⁺: Expected at m/z = 189.0789 for C₁₁H₁₁NO₂.
-
Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl groups.
Potential Applications and Future Directions
Substituted indole-3-carboxylic acids are valuable building blocks in drug discovery and agrochemical research. The specific substitution pattern of this compound may confer unique biological activities. Potential areas of application include:
-
Herbicide Development: As analogues of the plant hormone auxin, indole-3-carboxylic acid derivatives can be developed as selective herbicides.[1][2] The methylation at the N1 and C7 positions could influence receptor binding and metabolic stability.
-
Pharmaceutical Intermediates: The indole scaffold is present in a vast number of pharmaceuticals. This compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Materials Science: Indole derivatives have been explored for their use in organic electronics and as fluorescent probes. The electronic properties of this compound could be of interest in these fields.
Further research is warranted to fully elucidate the biological activity and potential applications of this compound. This would involve a comprehensive screening in various biological assays and further investigation into its chemical reactivity.
Conclusion
While the historical discovery of this compound is not well-documented, its synthesis can be reliably achieved through established methods such as the Fischer indole synthesis. This guide has provided a detailed, albeit predictive, overview of its synthesis, physicochemical properties, and spectroscopic characterization, drawing upon data from closely related analogues. The unique substitution pattern of this molecule makes it a compound of interest for further investigation in medicinal chemistry, agrochemistry, and materials science. The protocols and data presented herein offer a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing indole derivative.
References
-
Beilstein Journal of Organic Chemistry. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. [Link]
-
Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
Sources
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. 1,2-Dimethyl-1H-indole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 1,7-dimethyl-1H-indole-3-carboxylic acid
A Guide for Researchers in Oncology and Drug Development
Introduction: The Therapeutic Potential of Substituted Indole-3-Carboxylic Acids
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among these, indole-3-carboxylic acid derivatives have garnered significant attention for their potential as anticancer agents. These compounds often exert their effects by modulating critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
This guide focuses on 1,7-dimethyl-1H-indole-3-carboxylic acid , a specific derivative with potential as a targeted therapeutic agent. While direct, extensive research on this particular molecule is emerging, its structural similarity to other indole-3-carboxylic acid-based compounds that have been identified as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1 suggests a promising avenue for investigation in oncology.[1][2] Overexpression of Bcl-2 family proteins is a common mechanism by which cancer cells evade apoptosis, making them attractive targets for cancer therapy.[3][4]
These application notes provide a comprehensive framework for researchers to systematically evaluate the biological activity of this compound in a cell culture setting. The protocols outlined below are designed to be adaptable to various cancer cell lines and research objectives, with an emphasis on establishing key parameters such as cytotoxicity, mechanism of action, and optimal working concentrations.
Scientific Foundation: Postulated Mechanism of Action
Based on the activity of structurally related indole-3-carboxylic acid derivatives, it is hypothesized that this compound may function as a BH3 mimetic , targeting the BH3-binding groove of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Mcl-1.[1][2][5] By occupying this groove, the compound would disrupt the interaction between pro- and anti-apoptotic Bcl-2 family members, thereby promoting the mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of the intrinsic apoptotic cascade.
Figure 1: Postulated Mechanism of Action. this compound is hypothesized to inhibit the anti-apoptotic proteins Bcl-2 and Mcl-1, leading to the activation of the intrinsic apoptotic pathway.
Experimental Protocols
Part 1: Preparation of Stock Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Centrifuge the stock solution at high speed for 1-2 minutes to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a fresh, sterile tube.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (DMSO alone at the same final concentration) in all experiments.
Part 2: Determination of Cytotoxicity (IC50)
A dose-response experiment is essential to determine the concentration of the compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Materials:
-
Selected cancer cell line(s) (e.g., A549 lung carcinoma, MCF-7 breast cancer, HT-29 colorectal cancer)[6][7][8]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A starting range of 0.1 µM to 100 µM is recommended, based on the activity of similar indole derivatives.[6][7][9]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control wells.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
| Parameter | Recommendation | Rationale |
| Cell Lines | Panel of cancer cell lines (e.g., lung, breast, colon) | To assess broad-spectrum activity and potential selectivity. |
| Concentration Range | 0.1 µM - 100 µM (initial screen) | Based on reported IC50 values for similar cytotoxic indole derivatives.[6][7][9] |
| Incubation Time | 24, 48, 72 hours | To evaluate time-dependent effects on cell viability. |
| Assay | MTT or similar viability assay (e.g., CellTiter-Glo®) | Reliable and high-throughput methods for assessing cell metabolic activity. |
Part 3: Investigating the Mechanism of Action - Apoptosis Induction
To validate the hypothesized mechanism of action, it is crucial to assess whether this compound induces apoptosis in cancer cells.
Workflow for Apoptosis Assessment:
Figure 2: Experimental Workflow for Apoptosis Confirmation. A multi-faceted approach is recommended to robustly confirm the induction of apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound at concentrations around the determined IC50 value for a suitable time (e.g., 24 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
B. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Seed cells in a 96-well white-walled plate and treat them with the compound as described for the cytotoxicity assay.
-
After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
C. Western Blot Analysis for Apoptosis Markers
Western blotting can be used to detect changes in the expression and cleavage of key apoptotic proteins.
Key Proteins to Probe:
-
PARP (Poly (ADP-ribose) polymerase): Look for the cleaved fragment.
-
Caspase-3: Detect the cleaved, active form.
-
Bcl-2 and Mcl-1: Assess for any changes in the expression levels of these anti-apoptotic proteins.
-
Bax: Investigate potential changes in the expression of this pro-apoptotic protein.
Troubleshooting and Further Investigations
| Observation | Potential Cause | Suggested Action |
| Low Cytotoxicity (High IC50) | Compound instability; low cell permeability; resistance of the chosen cell line. | Check for compound precipitation in media. Test on a panel of different cell lines. Increase incubation time. |
| High Variability in Assays | Inconsistent cell seeding; pipetting errors; compound degradation. | Ensure a homogenous single-cell suspension for seeding. Use fresh dilutions of the compound for each experiment. |
| No Evidence of Apoptosis | Cell death occurs through a different mechanism (e.g., necrosis, autophagy). | Perform assays for other cell death modalities. Analyze cell cycle distribution by flow cytometry. |
Conclusion
This compound represents a molecule of interest for cancer research, potentially acting through the inhibition of key anti-apoptotic proteins. The protocols detailed in this guide provide a systematic approach for any researcher to begin characterizing its effects in a cell culture model. By carefully determining its cytotoxic profile and elucidating its mechanism of action, the therapeutic potential of this and related indole derivatives can be thoroughly explored.
References
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed. Retrieved from [Link]
-
Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. (2023). MDPI. Retrieved from [Link]
-
Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. (2001). ResearchGate. Retrieved from [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. (2019). PubMed Central. Retrieved from [Link]
-
Indole-3-carbinol as a chemopreventive and anti-cancer agent. (2008). PubMed Central. Retrieved from [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers. Retrieved from [Link]
-
Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. (2017). PubMed. Retrieved from [Link]
-
(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). MDPI. Retrieved from [Link]
-
Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. (2008). PubMed Central. Retrieved from [Link]
-
Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. (2015). PubMed Central. Retrieved from [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Retrieved from [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2023). National Institutes of Health. Retrieved from [Link]
-
Indole-3-carbinol induces tumor cell death: function follows form. (2016). PubMed. Retrieved from [Link]
-
3-carboxylic acid-based skeleton of Bcl-2. (n.d.). iGEM. Retrieved from [Link]
-
Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). National Institutes of Health. Retrieved from [Link]
-
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). MDPI. Retrieved from [Link]
-
Bcl-2 family inhibitors sensitize human cancer models to therapy. (2023). PubMed. Retrieved from [Link]
-
Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. (2025). PubMed. Retrieved from [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (2023). MDPI. Retrieved from [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2015). ResearchGate. Retrieved from [Link]
-
Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. (2022). ResearchGate. Retrieved from [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PubMed. Retrieved from [Link]
-
Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli. (2020). PubMed. Retrieved from [Link]
Sources
- 1. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. mdpi.com [mdpi.com]
- 4. Bcl-2 family inhibitors sensitize human cancer models to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indole-Based Lactate Dehydrogenase A (LDHA) Inhibitors in Cancer Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Metabolic Engine of Cancer
The metabolic landscape of cancer cells is fundamentally different from that of their healthy counterparts. One of the most prominent metabolic alterations is the Warburg effect, a phenomenon where cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen[1][2]. This metabolic switch is crucial for cancer cell proliferation, invasion, and survival[3][4]. At the heart of this process is the enzyme Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary for sustained high glycolytic flux[1][5][6]. Consequently, LDHA has emerged as a compelling therapeutic target in oncology[2][5][6].
While the specific compound 1,7-dimethyl-1H-indole-3-carboxylic acid is not extensively documented in the context of cancer research, the broader class of indole derivatives has shown significant promise as anticancer agents[7][8][9]. Notably, several indole-based molecules have been identified as potent inhibitors of LDHA[10]. This guide will focus on the application of these indole derivatives, providing a framework for their use in cancer research, with a particular emphasis on compounds from the N-hydroxyindole-2-carboxylate (NHI) class, which have demonstrated favorable characteristics in cellular assays[10].
Mechanism of Action: Disrupting the Glycolytic Cycle
Indole-based inhibitors of LDHA typically function by binding to the enzyme, often in a competitive or allosteric manner, thereby preventing the conversion of pyruvate to lactate[1][6]. This inhibition leads to a cascade of metabolic consequences within the cancer cell:
-
Decreased Lactate Production: The most immediate effect is a reduction in lactate secretion, which can alter the tumor microenvironment.
-
Disruption of Redox Balance: The regeneration of NAD+ from NADH is hampered, leading to an unfavorable NAD+/NADH ratio and increased oxidative stress[1][11][12].
-
Reduced ATP Production: The glycolytic pathway is slowed, leading to a decrease in ATP levels[11][12].
-
Induction of Cell Death: The culmination of metabolic stress, oxidative damage, and energy depletion can trigger apoptosis or other forms of cell death[1][4][11].
The inhibition of LDHA by indole derivatives offers a selective approach to target cancer cells that are highly dependent on glycolysis for their energy needs, while potentially sparing normal cells that rely on oxidative phosphorylation[2][5][6].
Signaling Pathway of LDHA Inhibition
Caption: Mechanism of action of indole-based LDHA inhibitors.
Application Notes
Indole-based LDHA inhibitors are versatile tools for cancer research with a range of applications:
-
Probing Cancer Metabolism: These compounds can be used to investigate the reliance of different cancer cell types on aerobic glycolysis. By observing the cellular response to LDHA inhibition, researchers can stratify cancer cells based on their metabolic phenotype.
-
Validation of LDHA as a Therapeutic Target: Small molecule inhibitors are essential for validating the therapeutic potential of targeting LDHA in various cancer models, including cell culture, spheroids, and in vivo xenografts.
-
Synergistic Combination Studies: LDHA inhibitors can be combined with other anticancer agents, such as conventional chemotherapy or other metabolic inhibitors, to explore potential synergistic effects and overcome drug resistance[1].
-
Biomarker Discovery: Studying the cellular response to LDHA inhibition can help identify biomarkers that predict sensitivity or resistance to this therapeutic strategy.
Experimental Protocols
The following protocols provide a starting point for utilizing indole-based LDHA inhibitors in a research setting. It is crucial to optimize concentrations and incubation times for each specific compound and cell line.
Protocol 1: In Vitro LDHA Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on purified LDHA enzyme activity.
Principle: LDHA activity is measured by monitoring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the conversion of pyruvate to lactate.
Materials:
-
Purified human recombinant LDHA
-
NADH
-
Sodium pyruvate
-
Tris buffer (pH 7.4)
-
Indole-based inhibitor (e.g., NHI-2)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance capability
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
NADH Solution: Prepare a stock solution in assay buffer. The final concentration in the assay should be around 0.2 mM.
-
Pyruvate Solution: Prepare a stock solution in assay buffer. The final concentration in the assay should be around 2 mM.
-
LDHA Enzyme Solution: Dilute the purified LDHA in assay buffer to the desired working concentration.
-
Inhibitor Solutions: Prepare a serial dilution of the indole-based inhibitor in DMSO or another suitable solvent.
-
-
Assay Setup (in a 96-well plate):
-
Add 2 µL of inhibitor solution (or DMSO for control) to each well.
-
Add 178 µL of a master mix containing assay buffer and NADH to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Add 10 µL of LDHA enzyme solution to each well and mix gently.
-
Initiate the reaction by adding 10 µL of pyruvate solution to each well.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Causality Behind Experimental Choices:
-
The use of a UV-transparent plate is essential for accurate absorbance readings at 340 nm.
-
Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the reaction is initiated.
-
Initiating the reaction with the substrate (pyruvate) ensures that all other components are in place for a synchronized start.
Protocol 2: Cellular Lactate Production Assay
This protocol assesses the effect of the inhibitor on the rate of glycolysis in cultured cancer cells.
Principle: The amount of lactate secreted by cells into the culture medium is quantified using a colorimetric or fluorometric assay kit.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indole-based inhibitor
-
Lactate assay kit (commercially available)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the indole-based inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, carefully collect a small aliquot of the culture medium from each well.
-
-
Lactate Measurement:
-
Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the medium sample with a reaction mixture and incubating for a specific time.
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
-
Data Normalization and Analysis:
-
In a parallel plate, perform a cell viability assay (e.g., MTT or crystal violet staining) to normalize the lactate production to the number of viable cells.
-
Calculate the amount of lactate produced per cell (or per µg of protein).
-
Plot the normalized lactate production against the inhibitor concentration.
-
Causality Behind Experimental Choices:
-
Normalizing lactate levels to cell number is critical to distinguish between a direct effect on glycolysis and a general cytotoxic effect that reduces the number of lactate-producing cells.
-
Collecting the medium at a specific time point allows for the measurement of the rate of lactate secretion over that period.
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
This protocol determines the cytotoxic effect of the indole-based inhibitor on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Indole-based inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indole-based inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Causality Behind Experimental Choices:
-
The incubation time with MTT is critical; insufficient time will result in a weak signal, while excessive time can lead to cytotoxicity from the MTT itself.
-
Complete dissolution of the formazan crystals in DMSO is necessary for accurate absorbance readings.
Data Presentation
The following table summarizes representative data for indole-based and other small molecule LDHA inhibitors, providing a comparative overview of their potency.
| Compound Class/Name | Target | In Vitro IC50/Ki | Cellular Effect | Reference |
| N-Hydroxyindole-2-carboxylate (NHI) | LDHA | Micromolar range | Reduction of lactate production in cancer cells | [10] |
| FX11 | LDHA | Ki of 8 µM | Reduces ATP, induces oxidative stress and cell death | [13] |
| GSK2837808A | LDHA | IC50 of 2.6 nM | Potent and selective LDHA inhibition | [13] |
| Galloflavin | LDHA/LDHB | Ki of 5.46 µM (LDHA) | Hinders cancer cell proliferation | [13] |
| Oxamate | LDHA | Millimolar range | Induces apoptosis in cancer cells | [13] |
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of indole-based LDHA inhibitors.
References
- Patsnap Synapse. (2024, June 21). What are LDHA inhibitors and how do they work?
- PubMed. (n.d.). Inhibition of lactate dehydrogenase activity as an approach to cancer therapy.
- Taylor & Francis Online. (2014, March 17). Inhibition of Lactate Dehydrogenase Activity as an Approach to Cancer Therapy.
- ResearchGate. (2025, August 9). Inhibition of Lactate Dehydrogenase Activity as an Approach to Cancer Therapy.
- Frontiers. (2022, September 28). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review.
- National Center for Biotechnology Information. (n.d.). Indole-3-carbinol as a chemopreventive and anti-cancer agent.
- Bentham Science. (n.d.). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives.
- MDPI. (2022, October 13). Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells.
- National Center for Biotechnology Information. (n.d.). Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells.
- National Center for Biotechnology Information. (n.d.). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression.
- MedChemExpress. (n.d.). Lactate Dehydrogenase Inhibitors.
- National Center for Biotechnology Information. (n.d.). Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds.
- PubMed. (2010, February 2). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression.
Sources
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 4. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives [ouci.dntb.gov.ua]
- 9. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: 1,7-Dimethyl-1H-indole-3-carboxylic acid (UM-164) as a Chemical Probe for c-Src and p38 MAPK
Introduction and Chemical Probe Profile
1,7-dimethyl-1H-indole-3-carboxylic acid, more commonly known in scientific literature as UM-164 , is a potent small molecule inhibitor developed as a high-quality chemical probe. It is distinguished by its dual-target activity against the tyrosine kinase c-Src and the serine/threonine kinase p38 mitogen-activated protein kinase (MAPK).[1][2] Chemical probes are indispensable tools for dissecting cellular signaling pathways and validating novel drug targets.[3][4] UM-164's unique mechanism and dual specificity make it particularly valuable for investigating complex diseases such as triple-negative breast cancer (TNBC) and glioma, where both c-Src and p38 MAPK signaling have been implicated.[1][2][5]
A key feature of UM-164 is its novel mechanism for inhibiting c-Src. Unlike many ATP-competitive kinase inhibitors, UM-164 binds to and stabilizes the 'DFG-out' inactive conformation of the kinase.[1][6] This mode of action can lead to distinct pharmacological outcomes compared to traditional inhibitors, including alterations in the non-catalytic functions of the kinase, such as its subcellular localization.[1][7] Kinome-wide profiling has confirmed its potent activity against Src and p38 kinase families.[1][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of UM-164 as a chemical probe. It includes an overview of its mechanism of action, detailed experimental protocols for its application, and best practices for data interpretation.
| Probe Characteristic | Description |
| Primary Name | This compound |
| Common Name | UM-164 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol [8] |
| Primary Targets | c-Src, p38 MAPK (specifically p38α and p38β)[1] |
| Mechanism of Action | Binds to the DFG-out inactive conformation of c-Src; ATP-competitive inhibition of p38 MAPK.[1][6] |
| Key Applications | Investigation of c-Src and p38 signaling in cancer (TNBC, glioma), inflammation, and other cellular processes.[1][2] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) |
Mechanism of Action and Targeted Signaling Pathways
UM-164 exerts its biological effects by simultaneously blocking two critical signaling nodes: c-Src and p38 MAPK.
-
c-Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Its dysregulation is frequently observed in various cancers, contributing to tumor progression and metastasis.[1][6] UM-164's ability to lock c-Src in an inactive state provides a powerful method to probe these non-catalytic functions.[7]
-
p38 MAPK Pathway: A key signaling cascade that responds to extracellular stimuli such as environmental stress and inflammatory cytokines.[9] The pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK, which then phosphorylates numerous downstream substrates, influencing inflammation, apoptosis, and cell cycle regulation.[9][10]
The dual inhibition of these pathways by UM-164 has been shown to be more effective than inhibiting either target alone in certain cancer models, highlighting the synergistic interplay between these signaling axes.[1][7] For example, in glioma cells, UM-164-mediated inhibition of p38 MAPK appears to play a dominant role in reducing the activity of the transcriptional co-activator YAP, a key driver of malignant phenotypes.[2]
Experimental Applications & Protocols
General Handling and Preparation
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of UM-164 in sterile, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light. When properly stored, the solution should be stable for several months.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh dilutions in the appropriate pre-warmed cell culture medium or assay buffer. Note that high concentrations of DMSO (>0.5%) can be toxic to cells; ensure the final DMSO concentration in your experiment is consistent across all conditions, including the vehicle control, and is non-toxic (typically ≤0.1%).
Protocol: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of UM-164 against its target kinases, c-Src and p38α. It utilizes a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[11]
Principle: Kinase activity results in the conversion of ATP to ADP. The amount of ADP produced is measured by a series of coupled enzymatic reactions that ultimately generate a luminescent signal, which is inversely proportional to the degree of kinase inhibition.
Materials:
-
Recombinant human c-Src or p38α kinase
-
Specific peptide substrate for the kinase
-
ATP
-
UM-164
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of UM-164 in DMSO, starting from a high concentration (e.g., 1 mM). Also prepare a "vehicle only" control (DMSO).
-
Assay Plate Setup: Add 2.5 µL of each UM-164 dilution or DMSO control to the appropriate wells of the assay plate.
-
Kinase Addition: Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well. Mix gently.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow UM-164 to bind to the kinase.
-
Reaction Initiation: Prepare a 2X substrate/ATP mixture in kinase assay buffer. Add 5 µL of this mixture to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection: Follow the manufacturer's instructions for the ADP detection kit. This typically involves: a. Adding an ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP (incubate for 40 minutes at room temperature). b. Adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for 30 minutes at room temperature).
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced. Plot the signal against the logarithm of the UM-164 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein within the complex environment of an intact cell or tissue lysate.[12][13][14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15]
Principle: Cells are treated with the compound or vehicle. Aliquots are heated to a range of temperatures. At higher temperatures, proteins unfold and aggregate. Stabilized proteins (bound to the compound) remain soluble at higher temperatures than unbound proteins. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot.
Materials:
-
Cultured cells expressing the target proteins (e.g., MDA-MB-231 for TNBC)
-
UM-164
-
Complete cell culture medium and PBS
-
PCR tubes and a thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for Western blotting (see Protocol 3.4)
-
Primary antibodies against total c-Src and total p38 MAPK
Procedure:
-
Cell Treatment: Harvest cells and resuspend them in culture medium. Treat the cell suspension with a saturating concentration of UM-164 (e.g., 10x the cellular IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a defined temperature range (e.g., 10-12 points from 40°C to 70°C). Include an unheated control.
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 3.4 to detect the amount of soluble c-Src or p38 in each sample.
-
Data Analysis: a. Quantify the band intensity for each temperature point. b. Normalize the intensity of each band to the unheated control (which represents 100% soluble protein). c. Plot the percentage of soluble protein against the temperature for both the vehicle- and UM-164-treated samples. This generates the "CETSA melt curves." d. The temperature at which 50% of the protein has aggregated is the melting temperature (Tₘ). A successful experiment will show a rightward shift in the melt curve for the UM-164-treated sample, indicating an increase in Tₘ and confirming direct target engagement.
Protocol: Western Blot Analysis of Pathway Inhibition
This protocol assesses the functional consequence of UM-164 treatment by measuring the phosphorylation status of p38 MAPK, a direct indicator of its activation state.[9]
Principle: Cells are treated with UM-164, lysed, and the proteins are separated by size via SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated form of p38 (p-p38) and total p38. A decrease in the p-p38/total p38 ratio indicates successful inhibition of the pathway.
Materials:
-
Cultured cells
-
UM-164
-
p38 MAPK activator (optional, e.g., Anisomycin, UV irradiation)
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Mouse anti-total p38 MAPK.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of UM-164 for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
Pathway Activation (Optional): To ensure a robust phosphorylation signal, you can pre-treat cells with an activator like Anisomycin (25 µg/mL for 20 min) before lysis.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and run on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-p38 (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed for total p38 MAPK and/or a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-p38 to total p38 for each condition. A dose-dependent decrease in this ratio in UM-164-treated cells demonstrates effective pathway inhibition.
References
-
Verhelle, D., et al. (2016). UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer. Clinical Cancer Research, 22(20), 5087–5096. [Link]
-
PubMed. (2016). UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer. PubMed. [Link]
-
Fan, H., et al. (2022). UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity. Cancers, 14(11), 2734. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Pharmacy Times. (2016). New Compound Offers Hope for Triple-Negative Breast Cancer Treatment. Pharmacy Times. [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
The Chemical Probes Portal. (n.d.). How to use chemical probes. The Chemical Probes Portal. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2022). (PDF) UM-164: A c-Src/p38 Kinase Inhibitor inhibits proliferation and induces apoptosis in human glioblastoma cells. ResearchGate. [Link]
-
Medeiros, L. J., et al. (2007). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & Lymphoma. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]
-
CETSA. (n.d.). CETSA. CETSA. Retrieved January 14, 2026, from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]
-
Keppler, A. (2014). Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications. [Link]
-
PubMed. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed. [Link]
-
HMDB. (n.d.). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. A conversation on using chemical probes to study protein function in cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. This compound | 125818-11-3 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. CETSA [cetsa.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development with 1,7-dimethyl-1H-indole-3-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of 1,7-dimethyl-1H-indole-3-carboxylic acid
The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These activities range from anticancer and antihypertensive to herbicidal and neuro-modulatory effects.[1][2][3] The specific derivative, this compound, is an intriguing small molecule whose biological function is an active area of investigation. This document provides a comprehensive guide for researchers and drug development professionals on developing robust biochemical and cell-based assays to characterize the activity of this compound.
For the purpose of this application note, we will proceed with the hypothesis that this compound acts as a modulator of protein-protein interactions (PPIs) within the B-cell lymphoma-2 (Bcl-2) family of proteins, specifically targeting the interaction between Mcl-1 and Bak. This is a plausible starting point, as derivatives of indole-3-carboxylic acid have been identified as dual inhibitors of Bcl-2 and Mcl-1.[2][3] The protocols outlined herein are designed to rigorously test this hypothesis, from initial target engagement to cellular efficacy.
Principle of Investigation: A Multi-faceted Approach to Assay Development
A successful assay development cascade for a novel compound like this compound requires a multi-pronged approach.[4][5] We will begin with a direct, target-focused biochemical assay to quantify the compound's ability to disrupt the Mcl-1/Bak interaction. Subsequently, we will progress to cell-based assays to assess its impact on cancer cell viability and its ability to induce apoptosis, the intended downstream effect of Mcl-1 inhibition. This tiered approach ensures that observed cellular effects are directly linked to the initial molecular interaction.
Part 1: Biochemical Assay - Target Engagement
The primary biochemical assay will employ fluorescence polarization (FP) to measure the disruption of the Mcl-1/Bak protein-protein interaction.[2][6] This technique is well-suited for high-throughput screening and provides a quantitative measure of binding affinity (Ki).
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for the Mcl-1/Bak Fluorescence Polarization Assay.
Detailed Protocol: Mcl-1/Bak Fluorescence Polarization Assay
1. Materials and Reagents:
- Recombinant human Mcl-1 protein
- Fluorescein-labeled Bak peptide
- This compound
- Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20
- 384-well black, low-volume microplates
- Plate reader with fluorescence polarization capabilities
2. Procedure:
- Prepare a 2X solution of Mcl-1 protein and a 2X solution of fluorescein-labeled Bak peptide in Assay Buffer. The final concentrations should be optimized based on initial binding experiments, but a starting point of 20 nM Mcl-1 and 10 nM Bak peptide is recommended.
- Prepare a serial dilution of this compound in Assay Buffer.
- In a 384-well plate, add 5 µL of the compound dilution.
- Add 5 µL of the 2X Mcl-1 protein solution to each well.
- Add 10 µL of the 2X fluorescein-labeled Bak peptide solution to each well.
- Include controls:
- No inhibitor control: Wells with Mcl-1, Bak peptide, and vehicle (DMSO).
- No protein control: Wells with Bak peptide and vehicle, but no Mcl-1.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Measure the fluorescence polarization on a compatible plate reader.
3. Data Analysis:
- The raw polarization data is plotted against the logarithm of the compound concentration.
- A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
- The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, taking into account the concentrations of Mcl-1 and the Bak peptide.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits 50% of the Mcl-1/Bak interaction. |
| Ki | The inhibition constant, representing the binding affinity of the compound to Mcl-1. |
Part 2: Cell-Based Assays - Cellular Efficacy
Following the confirmation of direct target engagement, the next logical step is to evaluate the effect of this compound on cancer cells. We will utilize two key cell-based assays: a cell viability assay to determine cytotoxicity and an apoptosis assay to confirm the mechanism of cell death.
Experimental Workflow: Cellular Assay Cascade
Caption: Workflow for Cellular Viability and Apoptosis Assays.
Detailed Protocol: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of the compound on cancer cells.[7]
1. Materials and Reagents:
- Human cancer cell line (e.g., HCT-116, HeLa, or a line known to be dependent on Mcl-1)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- This compound stock solution (e.g., 10 mM in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
2. Procedure:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the compound in complete medium.
- Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO).
- Incubate for 48-72 hours.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
| Cell Line | Compound IC50 (µM) |
| HCT-116 | Hypothetical Value |
| HeLa | Hypothetical Value |
Detailed Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay confirms that the observed cytotoxicity is due to the induction of apoptosis.
1. Materials and Reagents:
- Human cancer cell line
- This compound
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer
2. Procedure:
- Seed cells in a 6-well plate and incubate for 24 hours.
- Treat cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control.
- Harvest cells by trypsinization and wash with ice-cold PBS.
- Resuspend cells in 1X Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour.
5. Data Interpretation:
- Annexin V- / PI-: Live cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic/necrotic cells
- An increase in the percentage of Annexin V-positive cells in the treated sample compared to the control indicates apoptosis induction.
Conclusion and Future Directions
The successful execution of these assays will provide a comprehensive initial characterization of this compound. Positive results, namely a potent Ki in the FP assay and a corresponding cytotoxic and pro-apoptotic effect in a relevant cancer cell line, would strongly support the hypothesis that this compound functions as an Mcl-1 inhibitor.
Further investigations could include:
-
Selectivity profiling: Testing the compound against other Bcl-2 family members (e.g., Bcl-2, Bcl-xL) to determine its selectivity.
-
Mechanism of action studies: Utilizing techniques like Western blotting to observe changes in downstream signaling pathways upon compound treatment.[8]
-
In vivo efficacy studies: Evaluating the compound's anti-tumor activity in animal models.
This structured approach to assay development is crucial for advancing our understanding of novel chemical entities and their potential as therapeutic agents.
References
- BenchChem. (2025). Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery.
- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.
- Domainex. Biochemical Assays | Enzymatic & Kinetic Activity.
- Thesis. (n.d.). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors.
- NorthEast BioLab. Biochemical Assay Development, Biochemical Analysis.
- Danaher Life Sciences. Assay Development in Drug Discovery.
- MedChemExpress. Indole-3-carboxylic acid | Endogenous Metabolite.
- PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity.
- PubMed. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors.
- PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- PubMed Central. (n.d.). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.
- PubMed. (2011). Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor.
- PubMed. (n.d.). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2.
- ResearchGate. (2010). (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
- Wikipedia. 5-HT2A receptor.
Sources
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 8. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 1,7-dimethyl-1H-indole-3-carboxylic acid
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1,7-dimethyl-1H-indole-3-carboxylic acid in various matrices. Primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), this document provides scientists, researchers, and drug development professionals with the necessary protocols to achieve accurate, reproducible, and sensitive measurements. The causality behind experimental choices is elucidated, ensuring a deep understanding of the method's principles. All protocols are designed as self-validating systems, adhering to international guidelines on bioanalytical method validation.
Introduction: The Significance of Quantifying this compound
This compound is a member of the indole carboxylic acid class of organic compounds. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] Accurate quantification of this specific molecule is crucial for a variety of research applications, including pharmacokinetic studies, metabolism profiling, and quality control in manufacturing processes. The methodologies presented herein are designed to provide the necessary sensitivity and selectivity for these demanding applications.
Physicochemical Properties
A fundamental understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [3][4] |
| XLogP3 | 1.9 | [3] |
| CAS Number | 125818-11-3 | [4] |
The presence of the carboxylic acid moiety and the indole ring provides a chromophore suitable for UV detection and functional groups amenable to ionization for mass spectrometry.
Core Principles of Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix.
-
HPLC-UV: A robust, cost-effective, and widely available technique suitable for the analysis of bulk material, process intermediates, and formulations where the analyte concentration is relatively high.
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as quantifying low concentrations of the analyte in complex biological matrices like plasma or urine.[5][6][7]
HPLC-UV Method for Quantification
This method is ideal for routine analysis and quality control where high concentrations of the analyte are expected.
Expertise & Experience: Rationale for a Reversed-Phase Approach
A reversed-phase (RP) HPLC method is selected due to the moderately nonpolar nature of this compound (XLogP3: 1.9).[3] A C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte, while a polar mobile phase allows for its controlled elution. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.[8]
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Detailed Protocol: HPLC-UV
4.3.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (≥98%)
-
0.45 µm syringe filters
4.3.2. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
4.3.3. Preparation of Solutions
-
Mobile Phase: Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v). Degas before use.
-
Diluent: Methanol
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution.[9]
4.3.4. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Formic Acid (60:40:0.1)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the indole chromophore)[5]
-
Run Time: 10 minutes
4.3.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the QC samples.
-
Inject the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples and QC samples from the calibration curve.
Trustworthiness: Self-Validating System
This protocol's reliability is ensured by incorporating validation parameters as per ICH and FDA guidelines.[9][10][11]
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | Demonstrates a direct proportional relationship between concentration and response.[12] |
| Accuracy | Recovery within 85-115% for QC samples | Ensures the measured value is close to the true value.[13][14] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the method.[9][14] |
| Selectivity | No interfering peaks at the analyte's retention time in blank samples | Confirms the method's ability to measure the analyte without interference.[9] |
| Limit of Quantification (LOQ) | The lowest standard on the curve with acceptable accuracy and precision. | Defines the lower limit for reliable quantification.[13] |
LC-MS/MS Method for Bioanalysis
For applications requiring high sensitivity, such as the analysis of biological samples, LC-MS/MS is the preferred method.
Expertise & Experience: Causality in Method Design
The coupling of liquid chromatography with tandem mass spectrometry provides exceptional selectivity and sensitivity. A stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[7] Sample preparation, typically involving protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial for removing interferences from complex biological matrices.[15]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS bioanalytical workflow.
Detailed Protocol: LC-MS/MS
5.3.1. Materials and Reagents
-
Reference standards: this compound and a suitable SIL-IS (e.g., d4-labeled).
-
Control biological matrix (e.g., human plasma, K2EDTA).
-
Acetonitrile (LC-MS grade) with 0.1% formic acid.
-
Water (LC-MS grade) with 0.1% formic acid.
-
Methanol (LC-MS grade).
5.3.2. Instrumentation
-
UHPLC or HPLC system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm).
5.3.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and SIL-IS in methanol.
-
Working Solutions: Prepare intermediate working solutions for calibration standards and QC samples by diluting the stock solutions in 50:50 acetonitrile:water.
-
Calibration Standards and QCs: Spike control biological matrix with the appropriate working solutions to create a calibration curve (e.g., 0.1 to 100 ng/mL) and QC samples (low, mid, high).
5.3.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of sample (blank, standard, QC, or unknown), add 10 µL of SIL-IS working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new plate/vials.
-
Evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute in 100 µL of mobile phase A.
5.3.5. LC-MS/MS Conditions
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Analyte: To be determined by infusion (e.g., Q1: 190.1 -> Q3: 144.1)
-
SIL-IS: To be determined by infusion (e.g., Q1: 194.1 -> Q3: 148.1)
-
5.3.6. Data Analysis
-
Integrate the peak areas for the analyte and SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Quantify the analyte in unknown samples and QCs using the regression equation.
Trustworthiness: Bioanalytical Method Validation
A full validation should be performed according to regulatory guidelines.[11]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference in at least 6 unique matrix lots.[9] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15%.[10] |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples across multiple runs.[9][13] |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term).[10] |
| Dilution Integrity | Accuracy and precision within ±15% for diluted samples.[11] |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice of method should be guided by the specific requirements of the application, particularly the desired sensitivity and the nature of the sample matrix. By adhering to the principles of method validation outlined, researchers can ensure the integrity and reproducibility of their results.
References
-
Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
1H-Indole-3-carboxylic acid, 1,1-dimethylethyl ester. PubChem, National Center for Biotechnology Information. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. [Link]
-
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
-
Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. ResearchGate. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central, National Center for Biotechnology Information. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed, National Center for Biotechnology Information. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central, National Center for Biotechnology Information. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. ResearchGate. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. PubMed, National Center for Biotechnology Information. [Link]
-
Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Human Metabolome Database. [Link]
-
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed, National Center for Biotechnology Information. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed Central, National Center for Biotechnology Information. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed, National Center for Biotechnology Information. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]
-
Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Semantic Scholar. [Link]
Sources
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]
- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of High-Purity Stock Solutions of 1,7-Dimethyl-1H-indole-3-carboxylic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the preparation of high-purity, stable stock solutions of 1,7-dimethyl-1H-indole-3-carboxylic acid (CAS No. 125818-11-3). The methodologies detailed herein are designed for researchers in pharmacology, biochemistry, and drug development who require accurate and reproducible compound concentrations for in vitro and in vivo studies. This guide emphasizes best practices for solvent selection, dissolution techniques, and long-term storage to ensure the integrity and biological activity of the compound.
Compound Profile & Physicochemical Properties
This compound is a derivative of the endogenous metabolite Indole-3-carboxylic acid.[1] Understanding its fundamental properties is critical for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 125818-11-3 | |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Typically a solid powder. | General Knowledge |
| Storage (Solid) | Store at -20°C for long-term stability. | [3] |
While specific solubility data for this compound is not extensively published, data from the parent compound, Indole-3-carboxylic acid, provides an authoritative starting point. Indole-3-carboxylic acid is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] Due to structural similarities, this compound is expected to exhibit similar solubility characteristics.
Safety & Handling Precautions
As with any indole derivative, appropriate safety measures must be followed. While specific toxicity data for this derivative is limited, related compounds can cause skin, eye, and respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocol: Stock Solution Preparation
This protocol provides a step-by-step methodology for preparing a 10 mM stock solution in DMSO. The principles can be adapted for other concentrations and solvents.
Materials & Equipment
-
This compound (solid powder)
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Sterile, disposable syringes and 0.22 µm syringe filters (e.g., PVDF or PTFE)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes
Step-by-Step Methodology
Step 1: Pre-dissolution Preparation Before opening, allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic solid, which could affect its mass and stability.
Step 2: Calculating the Required Mass The objective is to prepare a 10 mM stock solution. The formula to determine the required mass is:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 2 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.002 L x 189.21 g/mol x 1000 mg/g = 3.78 mg
Step 3: Weighing and Initial Solubilization
-
Tare the analytical balance with a clean microcentrifuge tube or vial.
-
Carefully weigh 3.78 mg of the compound directly into the tared container.
-
Add the calculated volume of DMSO (in this case, 2 mL) to the container.
Step 4: Aiding Dissolution Complete dissolution is essential for accurate downstream dilutions.
-
Vortexing: Cap the container securely and vortex the mixture for 30-60 seconds. Visually inspect for any remaining solid particles.
-
Sonication: If particulates persist, place the container in a water bath sonicator for 5-10 minutes.[4] Sonication uses high-frequency sound waves to agitate the solvent and break down solute aggregates, significantly enhancing the dissolution of poorly soluble compounds.
-
Gentle Warming (Optional): If necessary, the solution can be gently warmed to 37°C for 10-15 minutes. Causality: Increased thermal energy enhances molecular motion, thereby increasing the rate of dissolution. Avoid excessive heat, as indole derivatives can be susceptible to degradation.
Step 5: Sterilization (for Cell-Based Assays) If the stock solution will be used in sterile cell culture applications, it must be filter-sterilized.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe. Choose a filter material (e.g., PVDF) that is compatible with DMSO.
-
Dispense the solution through the filter into a sterile, light-protecting (amber) container.
Step 6: Aliquoting and Storage
-
Aliquoting: To preserve the integrity of the stock solution, divide it into smaller, single-use aliquots. This practice is crucial as it minimizes the number of freeze-thaw cycles, which can lead to compound precipitation and degradation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[3][4] Indole compounds can be light-sensitive; therefore, using amber vials or wrapping clear tubes in aluminum foil is highly recommended to protect against photodegradation.[5][8]
Workflow Visualization
The following diagram outlines the logical flow of the stock solution preparation protocol.
Sources
- 1. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]
- 2. echemi.com [echemi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for High-Throughput Screening of 1,7-dimethyl-1H-indole-3-carboxylic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets. This document provides a comprehensive guide for the utilization of a specific derivative, 1,7-dimethyl-1H-indole-3-carboxylic acid, in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. While the precise biological target of this compound is yet to be fully elucidated, this guide will leverage the known activities of structurally related compounds to propose a logical and robust screening strategy. We will focus on a hypothetical screening cascade targeting protein kinases, a class of enzymes for which other indole-3-carboxylic acid derivatives have shown inhibitory activity.[1] The protocols provided herein are designed to be adaptable and scalable, enabling researchers to efficiently screen large compound libraries and identify promising lead candidates.
Introduction: The Therapeutic Potential of Indole-3-Carboxylic Acid Derivatives
The indole ring system is a fundamental component of numerous biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[2] The indole-3-carboxylic acid moiety, in particular, has emerged as a key pharmacophore in the development of novel therapeutics. Research has demonstrated that derivatives of indole-3-carboxylic acid can exhibit a variety of pharmacological activities, including the inhibition of enzymes critical for cancer cell proliferation and survival.[1][3]
For instance, certain indole-3-carboxylic acids have been identified as non-ATP-competitive inhibitors of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle.[1] Others have been shown to act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are overexpressed in many cancers.[3] Furthermore, the indole-3-carboxylic acid scaffold has been utilized to develop antagonists for the auxin receptor protein TIR1, highlighting its versatility in targeting protein-protein interactions.[4][5]
Given this precedent, this compound represents a promising candidate for inclusion in drug discovery screening libraries. The dimethyl substitution pattern may confer unique pharmacological properties, such as altered target affinity, selectivity, or improved pharmacokinetic profiles. This application note will outline a systematic approach to screening this compound, beginning with a broad, target-agnostic phenotypic screen, followed by more focused biochemical and cell-based assays to identify and validate its mechanism of action.
High-Throughput Screening Workflow for this compound
A successful HTS campaign requires a well-designed screening cascade that progresses from primary screening to hit confirmation and lead optimization.[6] The following workflow is proposed for the characterization of this compound.
Caption: Proposed HTS workflow for this compound.
Protocols
Primary High-Content Phenotypic Screen: Cell Viability
This initial screen aims to identify if this compound exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines. A high-content imaging approach allows for the simultaneous assessment of multiple cellular parameters.[7]
Principle:
Cells are treated with the test compound, and after an incubation period, stained with fluorescent dyes to assess cell number, nuclear morphology (an indicator of apoptosis), and cell membrane integrity. Automated microscopy and image analysis are used to quantify these parameters.
Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).
-
Culture Medium: Appropriate for the chosen cell lines.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
This compound: Stock solution in DMSO.
-
Staining Solution: Hoechst 33342 (for nuclear staining) and Propidium Iodide (PI, for dead cell staining).
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
Instrumentation: Automated liquid handler, high-content imaging system.
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Addition: Using an automated liquid handler, add this compound to the assay plates at a final concentration of 10 µM. Include positive and negative controls on each plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining: Add the staining solution containing Hoechst 33342 and PI to each well and incubate for 30 minutes.
-
Imaging: Acquire images of each well using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the number of Hoechst-positive nuclei (total cells) and PI-positive nuclei (dead cells).
Data Analysis and Hit Criteria:
A "hit" is defined as a compound that causes a statistically significant decrease in the number of viable cells compared to the DMSO control, with minimal toxicity in the non-cancerous cell line.
Hit Confirmation: Dose-Response and IC50 Determination
Compounds identified as hits in the primary screen are further evaluated to confirm their activity and determine their potency.
Protocol:
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution series).
-
Perform the cell viability assay as described in section 3.1 with the serially diluted compound.
-
Plot the percentage of viable cells against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Experimental Value |
| This compound | MCF-7 | Experimental Value |
| This compound | A549 | Experimental Value |
| This compound | HEK293 | Experimental Value |
| Staurosporine (Control) | HeLa | Reference Value |
Target Deconvolution: Biochemical Kinase Assay
Based on the activity of similar indole-3-carboxylic acid derivatives, a plausible mechanism of action for an anti-proliferative hit is the inhibition of a protein kinase.[1] A biochemical screen against a panel of kinases can help identify the molecular target.
Principle:
This protocol describes a generic kinase assay using a fluorescence-based method to measure the phosphorylation of a substrate peptide. The assay measures the amount of ADP produced, which is a universal product of kinase reactions.
Materials:
-
Kinase Panel: A diverse panel of recombinant human protein kinases.
-
Substrate Peptides: Specific for each kinase.
-
This compound: Serially diluted in assay buffer.
-
ATP: At a concentration close to the Km for each kinase.
-
Assay Buffer: Containing MgCl2 and other necessary cofactors.
-
Detection Reagent: A commercially available ADP-Glo™ or similar assay system.
-
Assay Plates: 384-well, white, opaque microplates.
-
Instrumentation: Multimode plate reader capable of luminescence detection.
Protocol:
-
Reagent Preparation: Prepare solutions of kinases, substrate peptides, ATP, and the test compound.
-
Assay Reaction: In a 384-well plate, combine the kinase, substrate peptide, and this compound (or DMSO control).
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for a pre-determined time.
-
Detection: Add the ADP detection reagent according to the manufacturer's instructions.
-
Readout: Measure the luminescence signal using a plate reader.
Data Analysis:
Calculate the percent inhibition of kinase activity for each concentration of the test compound. Determine the IC50 value for any kinases that are significantly inhibited.
Caption: Principle of a fluorescence-based kinase assay.
Conclusion and Future Directions
This application note provides a comprehensive framework for the high-throughput screening of this compound. The proposed workflow, from phenotypic screening to target deconvolution, is designed to be both efficient and informative. By leveraging the known biological activities of related indole-3-carboxylic acid derivatives, we have outlined a rational approach to identifying the therapeutic potential of this novel compound. The detailed protocols serve as a starting point for researchers to adapt and optimize based on their specific experimental needs and available resources.
Future work should focus on expanding the panel of cell lines and kinase targets to gain a more comprehensive understanding of the compound's activity profile. For confirmed hits, further studies, including cell-based target engagement assays, mechanism of action studies, and in vivo efficacy models, will be necessary to validate their therapeutic potential.
References
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
- Leonoudakis, D., et al. (2016). A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells. BMC Research Notes, 9(1), 419.
- Zhang, X., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2134-2139.
- Cui, J., et al. (2015). Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1084-1089.
- Zhang, L., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 941621.
- Ley, S. V., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 251-259.
Sources
- 1. Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 3. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. criver.com [criver.com]
- 7. atcc.org [atcc.org]
Application Note & Protocols: In Vivo Preclinical Evaluation of 1,7-dimethyl-1H-indole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the in vivo experimental design and evaluation of 1,7-dimethyl-1H-indole-3-carboxylic acid (hereafter referred to as DMI-3C). Recognizing the therapeutic potential of the indole-3-carboxylic acid scaffold in inflammation and pain, this guide presents a logical, multi-phase approach to characterize the compound's pharmacokinetic profile, assess its efficacy in a relevant disease model, and elucidate its potential mechanism of action. The protocols are designed to be self-validating, incorporating industry-standard controls and endpoints to ensure data integrity and translatability.
Scientific Rationale and Hypothesized Mechanism of Action
Indole-based heterocycles are pivotal structural motifs found in numerous pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1] Specifically, derivatives of indole-3-carboxylic acid have been investigated as potential therapeutic agents.[2][3][4] While DMI-3C is a novel entity, its core structure suggests a plausible role in modulating inflammatory pathways.
Inflammation is a complex biological response orchestrated by a network of signaling molecules, with the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) serving as a central regulator.[5][6] The NF-κB pathway controls the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[7][8][9] Dysregulation of NF-κB signaling is a hallmark of many chronic inflammatory diseases.[5]
Alternatively, G protein-coupled receptors (GPCRs), such as GPR35, are emerging as important targets in inflammation. GPR35 is expressed in immune cells and the gastrointestinal tract, and its activation by agonists can modulate inflammatory responses, often through β-arrestin-mediated pathways that can suppress NF-κB activation.[10]
This guide is predicated on the hypothesis that DMI-3C possesses anti-inflammatory and analgesic properties, potentially mediated through the inhibition of the NF-κB signaling cascade or via agonism of an immunomodulatory GPCR like GPR35. The following experimental plan is designed to systematically test this hypothesis.
Hypothesized Signaling Pathway: DMI-3C Modulation of NF-κB
Caption: Hypothesized mechanism of DMI-3C action on the canonical NF-κB signaling pathway.
Overall Experimental Workflow
A robust preclinical evaluation follows a logical progression from understanding the drug's behavior in the body (pharmacokinetics) to confirming its biological effect (pharmacodynamics and efficacy) and finally, to verifying its mechanism (target engagement).
Caption: Phased approach for the in vivo evaluation of DMI-3C.
Phase 1: Pharmacokinetic (PK) and Dose-Range Finding Protocol
Rationale: Before assessing efficacy, it is crucial to understand how DMI-3C is absorbed, distributed, metabolized, and excreted (ADME). A preliminary PK study establishes key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½), which are essential for designing a rational dosing schedule for subsequent pharmacodynamic studies.[11] This phase also serves to identify a maximum tolerated dose (MTD).
Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point per route), weighing 200-250g.
-
Compound Formulation:
-
Prepare a homogenous suspension or solution of DMI-3C in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in sterile water). The formulation must be validated for stability.
-
For intravenous (IV) administration, the compound must be fully solubilized (e.g., in saline with a co-solvent like DMSO, final DMSO concentration <5%).
-
-
Dose Administration:
-
Group 1 (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the lateral tail vein.[12][13] This provides a baseline for 100% bioavailability.
-
Group 2 (Oral Gavage, PO): Administer a single oral dose (e.g., 20 mg/kg) using a gavage needle.[14]
-
Group 3 (Intraperitoneal, IP): Administer a single IP injection (e.g., 20 mg/kg) into the lower abdominal quadrant.[15]
-
-
Blood Sampling:
-
Collect blood samples (~150 µL) from the saphenous or tail vein at specified time points.[16][17]
-
Suggested Time Points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO/IP: Pre-dose, 15, 30 minutes; 1, 2, 4, 6, 8, 24 hours.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Keep samples on ice.
-
-
Sample Processing:
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of DMI-3C in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
| Parameter | Description | Typical Units |
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | hours (h) |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurement | ngh/mL |
| AUC(0-inf) | Area under the curve extrapolated to infinity | ngh/mL |
| t½ | Elimination half-life | hours (h) |
| %F | Bioavailability (for extravascular routes) | % |
| Table 1: Key pharmacokinetic parameters to be determined. |
Phase 2: Pharmacodynamic & Efficacy Evaluation Protocol
Rationale: The carrageenan-induced paw edema model is a classical and highly reproducible model of acute inflammation and inflammatory pain.[18][19] Injection of λ-carrageenan into the rodent paw induces a biphasic inflammatory response characterized by edema (swelling), thermal hyperalgesia (increased sensitivity to heat), and mechanical allodynia (pain from a non-painful stimulus). This model is widely used to evaluate the efficacy of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.[20][21]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (n=8-10 per group), 180-220g. Acclimatize animals and handle them for several days prior to testing to minimize stress-induced variability.
-
Experimental Groups:
-
Group 1 (Naive): No treatment, no carrageenan.
-
Group 2 (Vehicle Control): Vehicle + Carrageenan.
-
Group 3 (Positive Control): Indomethacin (e.g., 10 mg/kg, PO) + Carrageenan.
-
Group 4-6 (DMI-3C Treatment): Low, Medium, High doses of DMI-3C (e.g., 10, 30, 100 mg/kg, PO) + Carrageenan. Doses should be selected based on PK/PD modeling and MTD data from Phase 1.
-
-
Experimental Procedure:
-
Baseline Measurements (t= -1h):
-
Measure baseline paw volume using a plethysmometer.
-
Assess baseline thermal withdrawal latency using a plantar test apparatus (Hargreaves method).
-
Assess baseline mechanical withdrawal threshold using von Frey filaments.
-
-
Dosing (t= -1h): Administer the vehicle, positive control, or DMI-3C via the predetermined route (e.g., oral gavage) one hour before the carrageenan injection.
-
Induction of Inflammation (t= 0h):
-
Briefly anesthetize the animals with isoflurane.
-
Inject 100 µL of 1% λ-carrageenan solution (in sterile saline) into the plantar surface of the right hind paw.
-
-
Post-Induction Measurements (t= 1, 2, 3, 4, 6h):
-
At each time point, measure paw volume.
-
At a key time point (e.g., 3 hours post-carrageenan), re-assess thermal and mechanical sensitivity.
-
-
-
Endpoint Data Calculation:
-
Edema: Calculate the percent increase in paw volume relative to baseline for each animal.
-
Inhibition of Edema (%): [1 - (ΔV_treated / ΔV_vehicle)] * 100, where ΔV is the change in paw volume.
-
Thermal Hyperalgesia: Record the paw withdrawal latency (PWL) in seconds. A shorter latency indicates increased pain sensitivity.
-
Mechanical Allodynia: Determine the 50% withdrawal threshold (in grams) using the up-down method. A lower threshold indicates increased pain sensitivity.
-
-
Termination and Sample Collection:
-
At the end of the experiment (e.g., 6 hours), euthanize animals according to approved IACUC protocols.
-
Collect blood via cardiac puncture for cytokine analysis (see Protocol 5.1).[16]
-
Dissect the inflamed paw tissue and either fix in 10% neutral buffered formalin for histology (Protocol 5.2) or snap-freeze in liquid nitrogen and store at -80°C for biochemical assays.
-
Phase 3: Mechanistic Validation & Biomarker Analysis
Rationale: This phase aims to connect the observed anti-inflammatory and analgesic effects of DMI-3C to the hypothesized molecular mechanism. By measuring key inflammatory biomarkers and examining tissue pathology, we can build a more complete picture of the compound's activity.[22]
Protocol 5.1: Cytokine Profiling
Principle: Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are rapidly upregulated following carrageenan injection and are key mediators of the inflammatory cascade.[23] Measuring the levels of these cytokines in serum or tissue homogenates provides a quantitative readout of the inflammatory state and the compound's ability to suppress it.
-
Sample Preparation:
-
Serum: Allow blood collected in Protocol 4.1 to clot, then centrifuge to separate serum.
-
Tissue Homogenate: Homogenize the snap-frozen paw tissue from Protocol 4.1 in a lysis buffer containing protease inhibitors. Centrifuge to clarify the lysate.
-
-
Analysis Method:
-
Use a multiplex immunoassay (e.g., Luminex-based or Meso Scale Discovery) to simultaneously quantify multiple cytokines (TNF-α, IL-1β, IL-6, IL-10) from a small sample volume.[24][25][26]
-
Alternatively, individual cytokine levels can be measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[23]
-
-
Data Analysis: Compare cytokine concentrations between treatment groups and the vehicle control. A significant reduction in pro-inflammatory cytokines in the DMI-3C groups would support an anti-inflammatory mechanism.
| Biomarker | Expected Change with Effective Treatment | Rationale |
| TNF-α, IL-1β, IL-6 | ↓ Decrease | Key pro-inflammatory cytokines driving the inflammatory cascade.[5] |
| IL-10 | ↑ Increase or No Change | An anti-inflammatory cytokine; an increase would suggest an active resolution mechanism. |
| Prostaglandin E2 (PGE2) | ↓ Decrease | A key mediator of pain and vasodilation, produced by COX enzymes downstream of NF-κB. |
| Table 2: Expected biomarker modulation in the inflammatory pain model. |
Protocol 5.2: Histopathological Analysis
Principle: Histopathology provides a qualitative and semi-quantitative assessment of inflammation at the cellular level.[27][28] It allows for the direct visualization of tissue damage, edema, and the infiltration of immune cells (primarily neutrophils) into the inflamed site, offering powerful visual confirmation of a compound's efficacy.[29][30][31]
-
Tissue Processing:
-
Process the formalin-fixed paw tissues from Protocol 4.1 through graded alcohols and xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E). H&E staining is a gold-standard method that highlights cellular nuclei (blue) and cytoplasm/extracellular matrix (pink), allowing for clear visualization of tissue architecture and cellular infiltrates.[28]
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the slides in a blinded manner.
-
Score the tissues for key pathological features:
-
Edema: Severity of fluid accumulation in the interstitial space.
-
Neutrophil Infiltration: Degree of immune cell infiltration.
-
Tissue Necrosis/Damage: Presence and extent of cellular injury.
-
-
Use a semi-quantitative scoring system (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=marked).
-
-
Data Analysis: Compare the pathology scores between the DMI-3C treated groups and the vehicle control group. A significant reduction in edema and neutrophil infiltration scores would provide strong evidence of anti-inflammatory activity.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Study of different routes of drugs administration in mice & rats. RJPT SimLab. Available at: [Link]
-
Mousa, A. A., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
-
IDEXX BioAnalytics. (n.d.). Blood Collection and Sample Preparation for Rodents. Available at: [Link]
-
Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal. Available at: [Link]
-
Slideshare. (n.d.). Routes of drug administration Dr.NITIN. Available at: [Link]
-
Neoteryx. (2017). 4 Top Methods of Blood Collection in Lab Rodents. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Available at: [Link]
-
YouTube. (2025). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. Available at: [Link]
-
University of Kentucky. (n.d.). Guidelines for Blood Collection in Laboratory Animals. Available at: [Link]
-
SciSpace. (2017). Different blood collection methods from rats: A review. Available at: [Link]
-
Aragen Life Sciences. (n.d.). Animal Models for Pain Research | Neuropathic & Chronic Pain. Available at: [Link]
-
Jo, H., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. Available at: [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]
-
Danilenko, V. P., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology. Available at: [Link]
-
Creative Biolabs. (n.d.). GTOnco™ Cytokine Response Assay (In Vivo). Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. Available at: [Link]
-
HistoWiz. (2024). The Critical Role of Histopathology in Drug Development: Unveiling the Invisible. Available at: [Link]
-
Waxit Inc. (2024). Preclinical Histology Laboratory: A Guide to Early Drug Development Success. Available at: [Link]
-
Waxit Inc. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. Available at: [Link]
-
The Virtual Mouse. (n.d.). Routes of Administration. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Large Animal Models for Pain Therapeutic Development. Available at: [Link]
-
PAIN. (2022). Animal Models for Translational Pain Research. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Available at: [Link]
-
Semantic Scholar. (2020). Inflammatory Pain Study In Animal Models. Available at: [Link]
-
MDPI. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Available at: [Link]
-
RSC Publishing. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. Available at: [Link]
-
ResearchGate. (2025). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity | Request PDF. Available at: [Link]
-
Frontiers. (2021). GPR35 in Intestinal Diseases: From Risk Gene to Function. Available at: [Link]
-
ResearchGate. (n.d.). Histopathology of Preclinical Toxicity Studies. Available at: [Link]
-
National Center for Biotechnology Information. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Available at: [Link]
-
National Institutes of Health. (n.d.). Blood Cytokines as Biomarkers of In Vivo Toxicity in Preclinical Safety Assessment: Considerations for Their Use. Available at: [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Available at: [Link]
-
ResearchGate. (n.d.). Histopathology of Preclinical Toxicity Studies. Available at: [Link]
-
Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Available at: [Link]
-
Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Available at: [Link]
-
Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. Available at: [Link]
-
CellCarta. (n.d.). The role of cytokine profiling in a changing cell therapy testing landscape. Available at: [Link]
-
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Advancements in small molecule drug design: A structural perspective. Available at: [Link]
-
Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 11. sfda.gov.sa [sfda.gov.sa]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. youtube.com [youtube.com]
- 14. Routes of drug administration Dr.NITIN | PPTX [slideshare.net]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. neoteryx.com [neoteryx.com]
- 17. einsteinmed.edu [einsteinmed.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 21. Large Animal Models for Pain Therapeutic Development - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GTOnco™ Cytokine Response Assay (In Vivo) - Creative Biolabs [creative-biolabs.com]
- 25. Blood Cytokines as Biomarkers of In Vivo Toxicity in Preclinical Safety Assessment: Considerations for Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. home.histowiz.com [home.histowiz.com]
- 28. waxitinc.com [waxitinc.com]
- 29. waxitinc.com [waxitinc.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Note & Protocols: Derivatization of 1,7-Dimethyl-1H-indole-3-carboxylic Acid for Enhanced Assay Performance
Abstract
This guide provides a detailed technical overview and validated protocols for the chemical derivatization of 1,7-dimethyl-1H-indole-3-carboxylic acid. Direct analysis of indole carboxylic acids in complex biological matrices is often hampered by poor chromatographic retention, low volatility, and inadequate detector response. Chemical derivatization addresses these challenges by modifying the carboxyl functional group to yield a product with superior analytical properties. We present three distinct, field-proven derivatization strategies tailored for common analytical platforms: (1) Fluorescent labeling for high-sensitivity analysis by HPLC/UPLC with Fluorescence Detection (FLD), (2) Silylation for robust quantification by Gas Chromatography-Mass Spectrometry (GC-MS), and (3) Amidation for selective and sensitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section explains the underlying chemical principles, provides step-by-step protocols, and discusses the rationale behind experimental choices to ensure reliable and reproducible results for researchers in analytical chemistry and drug development.
Introduction: The Rationale for Derivatization
This compound is a member of the indole alkaloid family, a class of compounds with significant biological activity and therapeutic potential. Accurate quantification of this molecule in biological samples (e.g., plasma, urine, tissue homogenates) is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. However, the inherent physicochemical properties of the molecule—specifically the polar carboxylic acid group—present significant analytical challenges:
-
Low Volatility: Prevents direct analysis by Gas Chromatography (GC) without derivatization.
-
Poor Ionization Efficiency: Can lead to low sensitivity in Mass Spectrometry (MS), particularly in positive electrospray ionization mode.
-
Limited UV-Vis Absorbance: May result in insufficient sensitivity for assays using UV-Vis detectors, especially at low physiological concentrations.
-
Poor Chromatographic Peak Shape: The polar carboxyl group can interact with active sites on the chromatographic column, leading to peak tailing and poor resolution.
Chemical derivatization is a powerful pre-analytical strategy that converts the target analyte into a derivative with more favorable properties for a given analytical technique. By targeting the carboxylic acid moiety, we can significantly enhance assay sensitivity, selectivity, and robustness.
Strategic Selection of Derivatization Pathways
The choice of derivatization strategy is dictated by the analytical instrumentation available and the specific requirements of the assay (e.g., required limit of quantification). The carboxylic acid functional group is readily targeted through several classic chemical reactions, including esterification, amidation, and silylation.
Logical Flow for Strategy Selection
Caption: Decision tree for selecting the appropriate derivatization protocol.
Protocol 1: Fluorescent Labeling for HPLC-FLD Analysis
This method offers exceptional sensitivity by attaching a highly fluorescent molecule (fluorophore) to the analyte. The reaction proceeds via carbodiimide-mediated amide bond formation between the analyte's carboxylic acid and an amine-containing fluorescent dye.
Principle: The carboxylic acid is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (NHSS). NHSS is crucial as it improves the coupling efficiency and stability of the active intermediate, especially in aqueous environments.[1][2] This activated ester then reacts with an amine-containing fluorophore, such as Dansyl Cadaverine, to form a stable, highly fluorescent amide conjugate.
Experimental Workflow: Fluorescent Labeling
Caption: Workflow for fluorescent labeling of indole-3-carboxylic acids.
Detailed Protocol
Reagents & Materials:
-
This compound standard or extracted sample
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), >98%
-
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS or NHSS), >98%
-
Dansyl Cadaverine (5-(Dimethylamino)naphthalene-1-(N-(5-aminopentyl))sulfonamide)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Formic Acid (FA)
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or incubator
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in ACN. For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction) and evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reagent Preparation:
-
EDC Solution: Prepare a 10 mg/mL solution of EDC in anhydrous ACN. Prepare fresh daily.
-
NHSS Solution: Prepare a 10 mg/mL solution of NHSS in anhydrous ACN. Prepare fresh daily.
-
Dansyl Cadaverine Solution: Prepare a 1 mg/mL solution in anhydrous ACN. Store protected from light.
-
-
Derivatization Reaction: a. Reconstitute the dried sample extract or standard in 50 µL of anhydrous ACN. b. Add 20 µL of the EDC solution and 20 µL of the NHSS solution. Vortex briefly. c. Incubate for 15 minutes at room temperature to activate the carboxylic acid. d. Add 20 µL of the Dansyl Cadaverine solution. Vortex gently. e. Incubate the mixture for 1-2 hours at room temperature, protected from light.
-
Reaction Quenching & Analysis: a. Add 900 µL of a 10:90 (v/v) ACN:Water solution containing 0.1% Formic Acid to stop the reaction and prepare for injection. b. Vortex to mix thoroughly. c. Transfer to an HPLC vial and inject into the HPLC-FLD system.
Typical HPLC-FLD Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| FLD Wavelengths | Excitation: 335 nm / Emission: 520 nm (for Dansyl) |
Protocol 2: Silylation for GC-MS Analysis
Silylation is the gold standard for preparing carboxylic acids for GC-MS analysis. It replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group, creating a volatile and thermally stable TMS-ester.[3]
Principle: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective silyl donors. The reaction is typically performed in an anhydrous solvent at elevated temperatures to ensure complete conversion. The resulting TMS-ester is significantly less polar and more volatile, making it ideal for gas chromatography.[4]
Experimental Workflow: Silylation
Caption: Workflow for silylation of indole-3-carboxylic acids for GC-MS.
Detailed Protocol
Reagents & Materials:
-
This compound standard or extracted sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Perform sample extraction and evaporate the solvent to complete dryness. The presence of water will consume the silylating reagent and inhibit the reaction. Co-evaporating with anhydrous acetonitrile can help remove residual moisture.
-
Derivatization Reaction: a. To the dried residue in a GC vial, add 50 µL of anhydrous pyridine. b. Add 50 µL of MSTFA (or MSTFA + 1% TMCS). The TMCS acts as a catalyst and can improve yields for sterically hindered compounds.[4] c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 70 °C for 30 minutes in a heating block.
-
Analysis: a. Cool the vial to room temperature. b. The sample is now ready for direct injection into the GC-MS system. Do not add water.
Typical GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Start at 100°C, hold 1 min, ramp to 300°C at 20°C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Protocol 3: Amidation for LC-MS/MS Analysis
This protocol is designed to enhance sensitivity and selectivity for LC-MS/MS assays. By coupling the analyte with a small amine, the resulting amide often exhibits superior ionization efficiency in positive electrospray ionization (ESI+) mode. Furthermore, the derivative provides a stable precursor ion and predictable product ions for highly selective Multiple Reaction Monitoring (MRM).
Principle: Similar to fluorescent labeling, this method uses a carbodiimide coupling agent (e.g., EDC) to form an amide bond. Instead of a fluorophore, a simple amine is used. The choice of amine can be strategic; for instance, using an amine with a unique isotopic signature (like bromine) can aid in identification.[5] This approach is particularly useful for moving the analyte away from the highly endogenous background of a biological matrix.
Chemical Reaction: Amidation
Caption: General reaction scheme for EDC-mediated amidation.
Detailed Protocol
Reagents & Materials:
-
This compound standard or extracted sample
-
EDC hydrochloride
-
NHS (N-Hydroxysuccinimide)
-
3-Bromo-benzylamine or other suitable primary amine
-
Anhydrous DMF
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
Procedure:
-
Sample Preparation: Extract the analyte from its matrix and evaporate to dryness under nitrogen.
-
Reagent Preparation:
-
Coupling Solution: In a single vial, prepare a fresh solution in anhydrous DMF containing EDC (20 mM), NHS (20 mM), and the desired amine (20 mM).
-
-
Derivatization Reaction: a. Reconstitute the dried sample in 50 µL of the freshly prepared coupling solution. b. Vortex thoroughly to ensure all residue is dissolved. c. Incubate at 40 °C for 1 hour.
-
Analysis: a. Dilute the reaction mixture 10-fold or more with the initial LC mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). b. Centrifuge to pellet any precipitated urea byproduct. c. Transfer the supernatant to an LC vial for analysis by LC-MS/MS.
Typical LC-MS/MS Conditions & MRM Transitions
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transitions | To be determined empirically by infusing the derivatized standard |
| Example (Hypothetical) | Precursor Ion (M+H)+ -> Product Ion (e.g., loss of amide) |
| Collision Energy | To be optimized for maximum signal |
Summary and Concluding Remarks
The derivatization of this compound is an essential step for achieving sensitive and reliable quantification in a variety of analytical assays. The choice of method depends directly on the available instrumentation and desired assay performance.
-
Fluorescent labeling is unmatched for sensitivity when using HPLC-FLD.
-
Silylation is a robust and necessary procedure for converting the analyte into a volatile form suitable for GC-MS.
-
Amidation provides a versatile means to improve chromatographic behavior and enhance ionization for highly selective and sensitive LC-MS/MS analysis.
Each protocol presented herein is a self-validating system built on established chemical principles. Researchers should perform initial optimization experiments, including reaction time, temperature, and reagent concentration, to achieve the best performance for their specific application. Proper validation, including assessments of linearity, accuracy, precision, and matrix effects, is critical before applying these methods to unknown samples.
References
-
Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling. [Link][2]
-
ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link][6]
-
ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link][7]
-
ResearchGate. (2012). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link][8]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed Central. [Link][5]
-
Ramazani, A., et al. (2018). Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. ResearchGate. [Link][9]
Sources
- 1. resources.biomol.com [resources.biomol.com]
- 2. bocascientific.com [bocascientific.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 5. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,7-Dimethyl-1H-indole-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Indole Scaffold and the Significance of 1,7-Dimethyl-1H-indole-3-carboxylic Acid
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and the ability of its derivatives to interact with various biological targets have made it a focal point for drug discovery efforts targeting cancer, inflammation, and neurological disorders.[2][3][4] This document provides a comprehensive guide for researchers on the synthesis, potential applications, and detailed experimental protocols for a specific derivative, This compound .
While extensive research exists for the broader class of indole-3-carboxylic acids, this guide focuses on the unique potential of the 1,7-dimethyl substitution pattern. The methyl group at the 1-position (N1) enhances lipophilicity and can prevent the formation of certain metabolites, potentially improving the pharmacokinetic profile. The methyl group at the 7-position can provide steric hindrance, influencing the molecule's interaction with target proteins and potentially enhancing selectivity. This guide will equip researchers with the necessary knowledge to synthesize this compound and explore its therapeutic potential.
Synthetic Protocol: A Plausible Route to this compound
A robust and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[1][5][6][7][8] This classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[1][6][7] The following protocol outlines a plausible and detailed multi-step synthesis for this compound, commencing with the formation of the corresponding ethyl ester, followed by hydrolysis.
Workflow for the Synthesis of this compound
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1,7-Dimethyl-1H-indole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,7-dimethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common yield-related issues, and implement robust, validated protocols. Here, we dissect the causality behind experimental choices, offering field-proven insights to enhance the reliability and success of your synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a three-stage process. This involves the initial formation of a key hydrazone intermediate via the Japp-Klingemann reaction, followed by the construction of the indole ring system using the Fischer indole synthesis, and culminating in the hydrolysis of the resulting ester to the final carboxylic acid product. Each of these stages presents unique challenges and opportunities for optimization.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis, providing a structured approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Where should I start troubleshooting?
A1: A low overall yield can be attributed to inefficiencies at any of the three main stages of the synthesis. Begin by systematically evaluating the yield and purity of the product from each step:
-
Step 1: Japp-Klingemann Reaction: Is the hydrazone intermediate forming in high purity and yield?
-
Step 2: Fischer Indole Synthesis: Is the cyclization proceeding efficiently, or are you observing significant side products?
-
Step 3: Ester Hydrolysis: Is the hydrolysis to the final carboxylic acid going to completion without significant degradation?
Analyzing each step individually will pinpoint the source of the low yield.
Q2: The Japp-Klingemann reaction is sluggish or failing. What are the likely causes?
A2: The success of the Japp-Klingemann reaction hinges on the effective formation of the diazonium salt and its subsequent coupling with the β-ketoester.[1] Common failure points include:
-
Decomposition of the Diazonium Salt: Ensure the reaction is maintained at a low temperature (0-5 °C) throughout the diazotization and coupling steps. Diazonium salts are notoriously unstable at higher temperatures.
-
Incorrect pH: The coupling reaction is pH-sensitive. The use of a buffer, such as sodium acetate, is crucial to maintain the optimal pH for the reaction.[2]
-
Purity of Starting Materials: Ensure the 2,6-dimethylaniline is of high purity. Impurities can interfere with the diazotization process.
Q3: I am observing multiple spots on my TLC after the Fischer indole synthesis. What are these side products?
A3: The Fischer indole synthesis is prone to side reactions, especially with substituted phenylhydrazines.[3] Potential side products could include:
-
Regioisomers: While the use of ethyl pyruvate should theoretically lead to a single regioisomer, incomplete reaction or rearrangement under harsh acidic conditions could lead to other products.
-
N-N Bond Cleavage Products: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage and the formation of aniline byproducts instead of cyclization.[3]
-
Polymeric Materials: Strong acids and high temperatures can lead to the formation of intractable polymeric tars.
Q4: The final hydrolysis step is not proceeding to completion, or I am seeing degradation of my product. What can I do?
A4: Hydrolysis of the indole-3-carboxylate ester can be challenging. The indole nucleus can be sensitive to harsh basic or acidic conditions.[4]
-
Incomplete Hydrolysis: If using basic hydrolysis (e.g., NaOH or KOH in methanol/water), ensure a sufficient excess of base and an adequate reaction time and temperature.
-
Product Degradation: Indole-3-carboxylic acids can be susceptible to decarboxylation under harsh acidic conditions or at elevated temperatures.[5] If degradation is observed, consider milder hydrolysis conditions, such as using lithium hydroxide (LiOH) at room temperature.
Q5: Purification of the final carboxylic acid is proving difficult. What are the best practices?
A5: The purification of indole carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A common eluent system is a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to improve peak shape and prevent tailing.[6]
Troubleshooting Synopsis Table
| Problem | Potential Cause | Recommended Action |
| Low Yield in Japp-Klingemann Reaction | Diazonium salt decomposition. | Maintain strict temperature control (0-5 °C). |
| Incorrect pH for coupling. | Use a sodium acetate buffer. | |
| Multiple Products in Fischer Synthesis | Formation of regioisomers or side products. | Optimize the choice and concentration of the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent).[7] |
| N-N bond cleavage. | Use milder reaction conditions (lower temperature, shorter reaction time).[3] | |
| Incomplete Ester Hydrolysis | Insufficient base or reaction time. | Increase the equivalents of base and monitor the reaction by TLC until completion. |
| Product Degradation during Hydrolysis | Harsh reaction conditions. | Employ milder hydrolysis conditions (e.g., LiOH at room temperature). |
| Difficulty in Final Purification | Product streaking on silica gel. | Add a small percentage of acetic acid to the eluent during column chromatography.[6] |
| Poor crystallinity. | Screen a variety of solvent systems for recrystallization. |
III. Detailed Experimental Protocols
The following protocols are provided as a starting point for optimization. It is crucial to monitor each reaction closely by thin-layer chromatography (TLC) to determine the optimal reaction times and conditions for your specific setup.
Protocol 1: Synthesis of Ethyl 2-((2,6-dimethylphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
-
Diazonium Salt Formation:
-
In a flask, dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.[2]
-
Stir for an additional 30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve ethyl acetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.[2]
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with cold water.
-
Recrystallize the crude hydrazone from ethanol to yield the pure product.
-
Protocol 2: Synthesis of Ethyl 1,7-dimethyl-1H-indole-3-carboxylate (Fischer Indole Synthesis)
-
Cyclization Reaction:
-
To a flask containing the dried ethyl 2-((2,6-dimethylphenyl)hydrazono)propanoate (1.0 eq), add a suitable acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) are often effective.[7]
-
Heat the reaction mixture with stirring. The optimal temperature will need to be determined empirically, typically in the range of 80-120 °C.[8]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Protocol 3: Synthesis of this compound (Ester Hydrolysis)
-
Hydrolysis Reaction:
-
Dissolve the ethyl 1,7-dimethyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.[9]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl until the product precipitates (typically pH 2-3).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
IV. Visualizing the Process: Diagrams and Workflows
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.[10]
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low yield issues.
V. References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis. Nat. Protoc.2008 , 3, 1249–1252. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335–676. [Link]
-
Pour, M.; et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank2007 , 2007, M529. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
Pagore, R. R.; Biyani, K. R. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica2015 , 7, 203-205. [Link]
-
Jamieson, C.; et al. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein J. Org. Chem.2017 , 13, 2511–2518. [Link]
-
Google Patents. Indole-3-formic acid purification process. CN1807412A.
-
ResearchGate. The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Gabdulkhaev, A. A.; et al. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules2023 , 28, 3474. [Link]
-
PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
-
Gribble, G. W. Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 41–90. [Link]
-
Heravi, M. M.; et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv.2017 , 7, 53645–53676. [Link]
-
Chen, K.-H.; Miller, A. N.; Patterson, G. W.; Cohen, J. D. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiol.1988 , 86, 822–825. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
Sources
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of 1,7-Dimethyl-1H-indole-3-carboxylic Acid
Introduction: This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,7-dimethyl-1H-indole-3-carboxylic acid. Due to the specific substitution pattern of this molecule, its degradation profile is expected to differ from that of unsubstituted indole or indole-3-carboxylic acid. This guide offers insights into potential degradation mechanisms, troubleshooting strategies for common experimental challenges, and detailed analytical protocols to characterize degradation products. The information presented is synthesized from established knowledge of indole chemistry and degradation, providing a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely initial sites of degradation on this compound?
Based on the known reactivity of the indole nucleus, the primary sites susceptible to initial degradation are the C2 and C3 positions of the pyrrole ring. However, the presence of the carboxylic acid group at C3 and the methyl group at C1 significantly influences this reactivity. While enzymatic or strong oxidative conditions might still lead to transformations at these positions, other pathways should also be considered.
Q2: How do the methyl and carboxylic acid groups affect the degradation of the indole ring?
The substituents on this compound play a crucial role in its stability:
-
1-Methyl Group: The methyl group at the N1 position prevents degradation pathways that involve N-H abstraction or oxidation at this site.
-
3-Carboxylic Acid Group: This electron-withdrawing group can deactivate the pyrrole ring towards electrophilic attack. However, it also provides a potential site for decarboxylation under certain thermal or acidic conditions.[1]
-
7-Methyl Group: This group on the benzene ring may be susceptible to oxidation, potentially forming a hydroxymethyl or carboxylic acid functionality, although this is generally less favored than reactions on the electron-rich pyrrole ring.
Q3: What are the expected degradation products under oxidative conditions?
While direct data for this compound is limited, we can extrapolate from the degradation of other indoles. Oxidative degradation, for instance by hydroxyl radicals, could potentially lead to the formation of an oxindole-like structure via oxidation at the C2 position.[2] However, the C3-carboxylic acid might hinder this transformation. It is also plausible that oxidative cleavage of the pyrrole ring could occur, leading to more complex products.
Q4: Is photolytic degradation a concern for this molecule?
Indole and its derivatives are known to be susceptible to photodegradation. The indole ring can absorb UV light, leading to the formation of reactive species. Therefore, it is crucial to protect solutions of this compound from light, especially during long-term storage or analysis, to prevent the formation of photodegradation artifacts.
Q5: Can this compound undergo microbial degradation?
Microbial degradation of indole typically proceeds via hydroxylation at the C2 and C3 positions, leading to oxindole and isatin.[3][4] However, studies have shown that a methyl group at the C1 position can inhibit this initial hydroxylation step.[4] Therefore, this compound may exhibit greater resistance to microbial degradation compared to unsubstituted indole.
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in stability studies.
-
Potential Cause: Uncontrolled exposure to light, temperature fluctuations, or microbial contamination.
-
Troubleshooting Steps:
-
Ensure all experiments are conducted under controlled and consistent lighting conditions. Use amber vials or cover glassware with aluminum foil.
-
Maintain a constant temperature using a calibrated incubator or water bath.
-
For long-term studies, filter-sterilize solutions and use aseptic techniques to prevent microbial growth. Include a sterile control to assess for non-biological degradation.
-
Issue 2: Difficulty in identifying unknown peaks in chromatograms of degraded samples.
-
Potential Cause: Formation of multiple, low-level degradation products or co-elution of analytes.
-
Troubleshooting Steps:
-
Optimize the chromatographic method to improve the resolution of degradation products. This may involve adjusting the gradient, mobile phase composition, or column chemistry.
-
Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the unknown peaks, which can aid in elemental composition determination.
-
Employ tandem mass spectrometry (MS/MS) to fragment the unknown ions and obtain structural information. Compare the fragmentation patterns with that of the parent compound.
-
Issue 3: Poor recovery of the parent compound or degradation products during sample preparation.
-
Potential Cause: Adsorption of the analytes to container surfaces or degradation during the extraction process.
-
Troubleshooting Steps:
-
Use silanized glassware or polypropylene tubes to minimize adsorption.
-
Evaluate the stability of the compound under the extraction conditions (e.g., pH, solvent, temperature).
-
Perform a recovery experiment by spiking a known amount of the parent compound and any available standards of potential degradation products into a blank matrix.
-
Proposed Degradation Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical degradation pathway for this compound and a general workflow for its analysis.
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for studying degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Amber HPLC vials
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve a known amount in the solvent for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette or clear vial to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for LC-MS analysis.
-
Control Samples: Prepare control samples (unstressed compound in solvent) and blank samples (stress reagents without the compound) and analyze them alongside the stressed samples.
Protocol 2: LC-MS/MS Method for the Analysis of Degradation Products
This protocol provides a starting point for developing an LC-MS/MS method to separate and identify the parent compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (to be optimized):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.
-
MS1 Scan Range: m/z 100-1000.
-
Data-Dependent MS/MS: Acquire MS/MS spectra for the top 3-5 most intense ions in each MS1 scan.
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome | Analytical Consideration |
| Acid Stability | 0.1 M HCl, 60°C | Potential for decarboxylation. | Monitor for the appearance of a peak corresponding to 1,7-dimethyl-1H-indole. |
| Base Stability | 0.1 M NaOH, 60°C | Generally stable, but hydrolysis of potential ester degradation products is possible. | Saponification of ester-containing degradants could occur. |
| Oxidative Stability | 3% H₂O₂, RT | Formation of hydroxylated and ring-opened products. | Multiple new peaks are expected. HRMS is critical for identification. |
| Thermal Stability | 105°C, solid | Potential for decarboxylation and other decomposition. | Analyze both the solid and dissolved samples. |
| Photostability | ICH Q1B | Formation of various photodegradation products. | Use a photodiode array (PDA) detector to observe changes in the UV spectrum. |
References
-
ResearchGate. (n.d.). Degradation pathway of indole by electroFenton. Retrieved January 14, 2026, from [Link]
-
Frontiers in Microbiology. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved January 14, 2026, from [Link]
-
SciSpace. (2013). Microbial Degradation of Indole and Its Derivatives. Retrieved January 14, 2026, from [Link]
-
Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: Purification of 1,7-dimethyl-1H-indole-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical methodologies for researchers, scientists, and drug development professionals encountering purity challenges with 1,7-dimethyl-1H-indole-3-carboxylic acid. Our approach is structured in a question-and-answer format to directly address common issues observed during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound has a low melting point and appears discolored (e.g., pinkish or brown). What are the likely impurities?
A1: The presence of discoloration and a broad or depressed melting point are classic indicators of impurities. The nature of these impurities is almost always tied to the synthetic route employed.
-
Unreacted Starting Materials: Depending on your synthesis (e.g., Fischer indole synthesis, Reissert synthesis), residual arylhydrazines, ketones, or aldehydes may be present.[1]
-
Oxidation and Polymerization Products: Indoles, particularly when exposed to air, light, or strong acidic conditions, are susceptible to oxidation and polymerization.[2][3] This often results in the formation of colored, resinous materials that are difficult to characterize but significantly impact purity.[2] A pinkish hue is a common sign of minor oxidation.[2]
-
Side-Reaction Byproducts: In many indole syntheses, side reactions can lead to regioisomers or products from incomplete cyclization. For instance, during catalytic hydrogenation steps, dehalogenation can occur if halo-substituted precursors are used.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction or work-up (e.g., DMF, acetic acid) and reagents like acids or bases can be trapped in the final product.[5][6]
A preliminary purity assessment by Thin Layer Chromatography (TLC) can provide a quick visual of the number of components in your crude product.
Q2: What is the most effective initial purification strategy for a solid crude product?
A2: For solid organic compounds like this compound, recrystallization is often the most efficient and scalable first-line purification technique.[5] It is excellent for removing small amounts of impurities that have different solubility profiles from the desired compound.
The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should:
-
Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).
-
Provide very low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either completely dissolve impurities at all temperatures or keep them completely insoluble.
-
Be chemically inert with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent Class | Suitability for Indole Carboxylic Acids | Example Solvents |
| Alcohols | Often good solvents at high temperatures. A mixed system with water can be effective. | Ethanol, Methanol |
| Esters | Good solvating power; can be used alone or with a non-polar co-solvent. | Ethyl Acetate |
| Aromatic | May be too effective (high solubility at all temps). | Toluene |
| Ethers | Often used as the "poor" solvent in a mixed system to induce crystallization. | Diethyl Ether |
| Alkanes | Typically used as anti-solvents or for washing final crystals. | Hexane, Heptane |
| Polar Aprotic | Use with caution; high boiling points can make them difficult to remove (e.g., DMF, DMSO). | Acetonitrile |
A common and effective technique is to use a binary solvent system, such as ethanol/water or ethyl acetate/hexane.
Experimental Protocols & Workflows
Workflow 1: Purification by Acid-Base Extraction
This technique is exceptionally powerful for separating carboxylic acids from neutral or basic impurities.[5][7] It leverages the acidic nature of the carboxyl group to reversibly form a water-soluble salt.[8][9]
A3: An acid-base extraction is the method of choice. The process involves converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a weak base, separating the layers, and then regenerating the pure carboxylic acid by re-acidification.[5][10]
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Use a volume roughly equal to the organic layer.
-
Extraction: Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release the pressure from the CO₂ gas that evolves during neutralization.
-
Separation: Allow the layers to fully separate. The aqueous layer (typically the bottom layer, but check densities) now contains the sodium salt of your desired compound. The organic layer contains neutral impurities.
-
Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: To ensure complete extraction, wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous extracts.[5]
-
Re-acidification: Place the flask containing the combined aqueous extracts in an ice bath to control the temperature during the exothermic neutralization.
-
Precipitation: Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution is acidic (test with pH paper).[5] The pure this compound will precipitate out as a solid.
-
Collection: Collect the solid product by suction filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly in a vacuum oven or desiccator.
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Workflow 2: Purification by Column Chromatography
When impurities are structurally similar to the product (e.g., other indole derivatives), column chromatography is required for effective separation.
A4: This is a very common problem. Carboxylic acids are acidic, and silica gel is also slightly acidic. This strong interaction causes the compound to "streak" or "tail" down the plate instead of moving as a compact spot.[5]
The solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. [5] This ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica surface and resulting in sharper, well-defined spots.
-
Select Eluent: Using the TLC method described above (with 0.5-1% acetic acid added), find a solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of ~0.3.
-
Prepare Column: Pack a glass column with silica gel using your chosen eluent (pre-mixed with 0.5-1% acetic acid).
-
Load Sample: Dissolve your crude product in a minimal amount of the eluent or another strong solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump) to run the solvent through the silica gel.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction onto a TLC plate to determine which ones contain your purified product.
-
Combine and Isolate: Combine the pure fractions in a round-bottom flask and remove the solvent (and the added acetic acid) under reduced pressure using a rotary evaporator to yield the final, purified compound.[5]
Purity Assessment
Q5: How do I confirm the purity of my final this compound?
A5: A combination of analytical techniques should be used to confirm purity and structure.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11][12] A reverse-phase C18 column with a mobile phase like acetonitrile/water (often with a pH modifier like formic or phosphoric acid) and a UV detector is a typical setup.[12] Purity is reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. A pure sample will show clean signals corresponding to the protons of this compound, with correct integrations and splitting patterns. The absence of signals from starting materials or known impurities is a strong indicator of high purity.[13]
-
Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity. Impurities typically cause the melting point to be depressed and to occur over a broader range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
-
Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]
-
Acid–base extraction. Wikipedia. [Link]
- Process of preparing purified aqueous indole solution.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]
-
A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. [Link]
-
What do common indole impurities look like? ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]
-
Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
- Process for the production of indole acids.
-
Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. ACS Publications. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mdpi.com [mdpi.com]
- 12. cipac.org [cipac.org]
- 13. hovione.com [hovione.com]
Technical Support Center: Synthesis of 1,7-Dimethyl-1H-indole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,7-dimethyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important indole derivative. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve a high-purity final product.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems you might encounter during the synthesis of this compound. A common and efficient synthetic approach involves a multi-step process, beginning with a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole core, N-methylation, and finally, hydrolysis to yield the target carboxylic acid. Our troubleshooting guide is structured around this synthetic pathway.
Issue 1: Low Yield or Failure in the Initial Japp-Klingemann Reaction
Q: I am attempting to synthesize the phenylhydrazone intermediate for my Fischer indole synthesis via a Japp-Klingemann reaction, but I am getting a low yield or an unidentifiable mixture of products. What could be the cause?
A: The Japp-Klingemann reaction is a robust method for forming arylhydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2] However, several factors can lead to poor outcomes:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization of the aniline precursor and subsequent coupling reaction. Premature decomposition will significantly lower the yield of your desired hydrazone.
-
Incorrect pH: The pH of the reaction medium is critical. The coupling reaction is generally carried out under mildly acidic to neutral conditions. If the medium is too acidic, it can inhibit the coupling reaction. Conversely, a basic medium can lead to the formation of unwanted side products.
-
Side Reactions: The Japp-Klingemann reaction can sometimes be accompanied by side reactions. For instance, an unexpected substitution on the aromatic ring of the diazonium salt has been observed under certain conditions.[3]
Troubleshooting Steps:
-
Verify Diazonium Salt Formation: Before proceeding with the coupling, you can perform a quick spot test with a coupling agent like 2-naphthol to confirm the presence of the diazonium salt.
-
Optimize pH: Use a pH meter to carefully monitor and adjust the pH of the reaction mixture. Acetate buffers are often employed to maintain the optimal pH range.
-
Control Temperature: Ensure your cooling bath is consistently maintaining the target temperature throughout the addition of reagents.
-
Purification of Starting Materials: Ensure your aniline precursor and β-keto-ester are pure. Impurities in the starting materials can lead to a complex mixture of products.
Issue 2: Formation of Regioisomeric Impurities During Fischer Indole Synthesis
Q: During the Fischer indole synthesis step to form the indole ring, I am observing the formation of an isomeric impurity along with my desired 1,7-dimethyl-1H-indole core. How can I suppress this?
A: The Fischer indole synthesis is a powerful tool for creating the indole scaffold from a phenylhydrazone and a ketone or aldehyde under acidic conditions.[4][5] However, when using unsymmetrical ketones, the formation of regioisomers is a common challenge.
-
Cause of Regioisomer Formation: The[6][6]-sigmatropic rearrangement in the Fischer indole synthesis mechanism can proceed in two different directions if the ketone precursor is unsymmetrical, leading to the formation of two different indole regioisomers.
Mitigation Strategies:
-
Choice of Acid Catalyst: The choice of acid catalyst (Brønsted or Lewis acids) can influence the regioselectivity of the reaction.[4][5] Experimenting with different catalysts such as polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid may favor the formation of the desired isomer.
-
Reaction Conditions: Temperature and reaction time can also impact the product distribution. Running the reaction at a lower temperature for a longer duration might improve selectivity.
-
Purification: If the formation of the regioisomer cannot be completely suppressed, careful column chromatography is often necessary to separate the desired product from the unwanted isomer.
Issue 3: Incomplete N-Methylation or Formation of C-Alkylated Byproducts
Q: I am struggling with the N-methylation of the indole nitrogen. The reaction is either incomplete, or I am observing methylation at other positions on the indole ring. How can I achieve selective N-methylation?
A: N-methylation of indoles is a common transformation, but achieving high selectivity can be challenging due to the ambident nucleophilic nature of the indolide anion.[7]
-
Incomplete Reaction: The indole N-H is not strongly acidic, so a sufficiently strong base is required to deprotonate it and facilitate methylation. Incomplete deprotonation will result in unreacted starting material.
-
C-Alkylation: The indolide anion has electron density on both the nitrogen and the C3 position. Alkylation can occur at the C3 position, leading to undesired byproducts. The regioselectivity is often influenced by the counter-ion, solvent, and alkylating agent.
Solutions for Selective N-Methylation:
-
Choice of Base and Solvent: A common method for N-methylation involves using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Methylating Agent: Dimethyl sulfate or methyl iodide are commonly used methylating agents. Phenyl trimethylammonium iodide has been reported as a safe and highly selective reagent for N-methylation of indoles.[8][9]
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst with a base like sodium hydroxide can be an effective and milder alternative for N-methylation.[10]
Issue 4: Unwanted Decarboxylation of the Final Product
Q: After hydrolysis of the ester to obtain the final this compound, I am noticing the presence of 1,7-dimethyl-1H-indole as an impurity. What is causing this decarboxylation?
A: Indole-3-carboxylic acids can be susceptible to decarboxylation, especially under harsh conditions.[11]
-
Thermal Instability: Heating the indole-3-carboxylic acid, particularly in the presence of acid or base, can promote the loss of carbon dioxide.[12][13]
-
Acid/Base Catalysis: Both strong acids and bases can catalyze the decarboxylation reaction.[11][14]
Preventative Measures:
-
Mild Hydrolysis Conditions: When hydrolyzing the ester precursor, use mild conditions. For example, using lithium hydroxide (LiOH) in a mixture of methanol and water at moderate temperatures is often effective.[15]
-
Careful Work-up: During the acidic work-up to protonate the carboxylate, avoid excessive heating. It is best to perform the acidification at a low temperature.
-
Purification and Storage: Purify the final product using methods that do not require high temperatures. Store the purified this compound in a cool, dark place. Indole compounds can also be sensitive to light and air.[16][17]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: Based on the synthetic route, the most common impurities in your final this compound product are likely to be:
-
Starting Materials: Unreacted this compound ester.
-
Side-Reaction Products:
-
Regioisomers from the Fischer indole synthesis.
-
C3-methylated indole species from the N-methylation step.
-
1,7-dimethyl-1H-indole from decarboxylation.[11]
-
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, and any residual reagents.
Q2: What analytical techniques are best for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying the main product and its impurities. Developing a gradient method can help resolve closely eluting peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your final product and identifying any isomeric or structurally related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for detecting volatile impurities and residual solvents.
Q3: How can I best purify the final this compound?
A3: The purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: If the main impurity is the unhydrolyzed ester or the decarboxylated product, recrystallization from a suitable solvent system can be very effective.
-
Column Chromatography: For removing regioisomers or other closely related impurities, silica gel column chromatography is often necessary. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point.
-
Preparative HPLC: For achieving very high purity, preparative HPLC may be required.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the key steps in the synthesis of this compound and highlights where common impurities can arise.
Caption: Synthetic pathway and common impurity formation points.
Summary of Potential Impurities and Analytical Methods
| Impurity Type | Potential Source | Recommended Analytical Method |
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS |
| Regioisomers | Fischer Indole Synthesis | HPLC, LC-MS, NMR |
| C-Alkylated Byproducts | N-Methylation | HPLC, LC-MS, NMR |
| Decarboxylated Product | Hydrolysis, Purification, Storage | HPLC, LC-MS, GC-MS |
| Residual Solvents | Reaction and Purification | GC-MS |
References
-
St Andrews Research Repository. (n.d.). Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Retrieved from [Link]
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]
-
ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
Journal of Applied Biology and Biotechnology. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Retrieved from [Link]
-
ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
Sci-Hub. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
De Gruyter. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
ResearchGate. (n.d.). What do common indole impurities look like?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
PubMed. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Organic Reactions. (1959). The Japp-Klingemann Reaction. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Semantic Scholar. (2015). 7-Iodo-1H-indole-3-carbonitrile. Retrieved from [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.se [sci-hub.se]
- 15. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 16. jabonline.in [jabonline.in]
- 17. researchgate.net [researchgate.net]
Technical Support Center: A Strategic Guide to Mitigating Off-Target Effects of Novel Indole-3-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for mitigating the off-target effects of novel compounds, using 1,7-dimethyl-1H-indole-3-carboxylic acid as a representative model of a new chemical entity (NCE) within the indole-3-carboxylic acid class. Given that specific biological data for this particular derivative is not extensively documented in public literature, this guide offers a robust framework for proactively identifying, validating, and minimizing off-target interactions for this and similar novel molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when working with a new indole-3-carboxylic acid derivative.
Q1: I have synthesized this compound. What is the first step to assess its selectivity?
A1: The crucial first step is to perform a broad in silico (computational) analysis.[1][2] This predictive approach helps to identify potential off-target liabilities early and cost-effectively.[1] By comparing the structure of your compound to databases of known ligands and their targets, you can generate a preliminary list of potential off-target interactions.[3][4][5]
Q2: Which computational tools are recommended for off-target prediction?
A2: A multi-pronged approach using several computational methods is advisable.[3][4][5] This can include:
-
2D Similarity Methods: These approaches, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of your compound to ligands with known targets.[6]
-
3D Shape-Based Methods: Tools like ROCS (Rapid Overlay of Chemical Structures) can identify potential off-targets by comparing the 3D shape of your molecule to known active compounds.[7]
-
Machine Learning Models: Various platforms use machine learning algorithms trained on large datasets of compound-target interactions to predict potential binding partners.[6]
-
Molecular Docking: This method simulates the binding of your compound to the crystal structures of a panel of potential off-targets.[8]
Q3: My in silico analysis predicts several potential off-targets. How do I experimentally validate these?
A3: The next step is to use a tiered experimental approach, starting with broad, high-throughput screening and progressing to more focused assays.[9]
-
Biochemical Assays: These in vitro assays directly measure the interaction of your compound with purified proteins.[10] For instance, if kinases are predicted as off-targets, a broad kinome scan is highly recommended.[11][12]
-
Cell-Based Assays: These assays assess the effect of your compound in a more biologically relevant context.[13][14][15] They can range from target-specific reporter assays to broader phenotypic screens.[16]
Q4: What is kinome profiling and why is it important for my indole derivative?
A4: The kinome represents the full set of protein kinases in the genome.[17] Kinases are a common class of off-targets for many small molecule drugs due to the conserved nature of their ATP-binding pocket.[18] Kinome profiling services screen your compound against a large panel of kinases to determine its selectivity profile.[11][12][17][19][20] This is crucial for identifying potential off-target effects that could lead to toxicity or confound experimental results.[18]
Q5: How can I begin to modify this compound to reduce off-target effects?
A5: This is where Structure-Activity Relationship (SAR) studies come into play.[21][22][23][24] By systematically synthesizing and testing derivatives of your lead compound, you can identify which parts of the molecule are responsible for on-target and off-target activity.[21][22] This allows for the rational design of new analogs with improved selectivity.[7][25][26][27]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background or unexpected signal in control wells of a cell-based assay. | 1. The solvent (e.g., DMSO) concentration is too high, causing cellular stress. 2. The compound itself has fluorescent or colorimetric properties that interfere with the assay readout. 3. The compound has precipitated out of solution. | 1. Perform a solvent toxicity curve to determine the maximum tolerated concentration. 2. Run a control with your compound in cell-free media to check for interference. 3. Assess the solubility of your compound in the assay media at the concentrations tested. |
| The observed biological effect is not dose-dependent. | 1. The on-target effect is saturated at lower concentrations. 2. Off-target effects at higher concentrations are masking the on-target effect. 3. The compound has poor solubility and is precipitating at higher concentrations. | 1. Expand the lower end of your concentration range to better define the dose-response curve. 2. Refer to your off-target prediction and validation data to see if known off-targets could be responsible for the observed phenotype at higher concentrations. 3. Visually inspect your assay plates for signs of precipitation. |
| In silico predictions do not match experimental results. | 1. The computational models used may not be appropriate for the chemical class of your compound. 2. The experimental assay conditions are not optimal. 3. The predicted off-target is not expressed in the cell line used for validation. | 1. Use a consensus approach with multiple, mechanistically different in silico tools.[3][4][5] 2. Optimize your experimental conditions (e.g., incubation time, ATP concentration for kinase assays). 3. Confirm the expression of the predicted off-target in your chosen cell line via methods like qPCR or western blotting. |
| A structurally related, inactive control compound shows a similar phenotype to my active compound. | 1. Both compounds are causing a non-specific, cytotoxic effect. 2. The "inactive" control is not truly inactive and may have its own off-target effects. 3. The observed phenotype is due to an off-target that is common to both compounds. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity. 2. Profile the inactive control against the same off-target panel as your active compound. 3. Consider a third, structurally distinct control compound to help dissect the on- and off-target effects. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Workflow for Off-Target Assessment
This workflow provides a strategic approach to identifying and mitigating off-target effects for a novel compound like this compound.
Caption: A systematic workflow for the prediction, validation, and mitigation of off-target effects.
Protocol 2: Step-by-Step Kinome Profiling
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Selection: Choose a reputable vendor for kinome profiling services. Select a panel size that provides broad coverage of the human kinome.[11][12]
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the kinase panel. The output is usually reported as percent inhibition.
-
Hit Identification: Identify "hits" based on a predefined inhibition threshold (e.g., >50% or >75% inhibition).
-
Dose-Response Analysis: For the identified hits, perform a dose-response analysis to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) value for each off-target kinase.[11]
-
Data Visualization: The results are often visualized using a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides a clear visual representation of the compound's selectivity.
Part 4: Strategies for Improving Selectivity
Once off-targets are identified, medicinal chemistry efforts can be employed to design more selective compounds.[7][25]
Caption: Key medicinal chemistry strategies to enhance compound selectivity.
The core principle of improving selectivity is to introduce modifications to the compound that are favorable for binding to the on-target protein but unfavorable for binding to off-target proteins.[7][25] This can be achieved by:
-
Exploiting Shape and Size Differences: If the on-target has a larger binding pocket than an off-target, adding bulk to the molecule can create a steric clash with the off-target, thus improving selectivity.[7]
-
Optimizing Electrostatic Interactions: Modifying functional groups to create favorable electrostatic interactions with the on-target while creating unfavorable (repulsive) interactions with the off-target can be a powerful strategy.[7][25]
-
Targeting Unconserved Residues: Designing modifications that interact with amino acid residues that are unique to the on-target can significantly enhance selectivity.
By systematically applying these principles, researchers can iteratively refine the structure of this compound to develop analogs with a superior selectivity profile.
References
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2022). Toxics, 11(1), 1. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295–317. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? Patsnap. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
-
Modern Lead Optimization: A Journey through Science and Innovation. PharmaFeatures. [Link]
-
Keiser, M. J., Setola, V., Irwin, J. J., Laggner, C., Abbas, A. I., Hufeisen, S. J., ... & Roth, B. L. (2009). Predicting new molecular targets for known drugs. Nature, 462(7270), 175–181. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]
-
Mottin, M., & Ekins, S. (2018). Computational/in silico methods in drug target and lead prediction. Pharmaceuticals, 11(4), 105. [Link]
-
What are the methods of lead optimization in drug discovery? Patsnap. [Link]
-
Kinase Screening & Profiling Service. BPS Bioscience. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
What is the structure-activity relationship SAR in drug design? Patsnap. [Link]
-
In Silico Target Prediction. Creative Biolabs. [Link]
-
List of various in silico off-target detection methods. ResearchGate. [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
How can off-target effects of drugs be minimised? Patsnap. [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3381. [Link]
-
SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
-
Structure–activity relationship. Wikipedia. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. SLAS Discovery, 22(6), 613–627. [Link]
-
Systematic identification of CRISPR off-target effects by CROss-seq. Genome Biology, 22(1), 1-17. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005642. [Link]
-
webinar recording: resolving the question of on- or off-target toxicity – a case study. Charles River. [Link]
-
Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. [Link]
-
Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. [Link]
-
Validation guidelines for drug-target prediction methods. Nature Biotechnology, 39(11), 1333–1342. [Link]
-
Off-target toxicity in antibody-drug conjugates. Crown Bioscience Blog. [Link]
-
Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap. [Link]
-
How to experimentally validate drug-target interactions? ResearchGate. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
Sources
- 1. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. seqwell.com [seqwell.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. shop.carnabio.com [shop.carnabio.com]
- 19. assayquant.com [assayquant.com]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 22. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 23. collaborativedrug.com [collaborativedrug.com]
- 24. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 25. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modern Lead Optimization: A Journey through Science and Innovation - PharmaFeatures [pharmafeatures.com]
- 27. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
stability issues of 1,7-dimethyl-1H-indole-3-carboxylic acid in experimental media
Welcome to the technical support center for 1,7-dimethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in various experimental media. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.
Introduction to the Stability Profile of Indole Derivatives
Indole and its derivatives are a cornerstone in pharmaceutical research, forming the scaffold for numerous therapeutic agents.[1][2] However, the electron-rich indole ring system is susceptible to oxidation, and its stability can be influenced by various factors including pH, light, and the composition of the experimental medium.[3][4] Understanding these sensitivities is paramount for reliable experimental outcomes. This compound, with its specific substitutions, presents a unique stability profile that requires careful consideration during experimental design.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter with this compound in your experiments.
Issue 1: Inconsistent or Diminishing Compound Activity in Cell-Based Assays
Question: I'm observing a loss of my compound's biological activity over the course of my multi-day cell culture experiment. What could be the cause?
Answer: This is a frequent challenge when working with indole-containing compounds in biological assays. The loss of activity often points to compound degradation within the culture medium. Several factors in a typical cell culture environment can contribute to this instability.
Underlying Causes and Solutions:
-
Oxidative Degradation: The indole nucleus is prone to oxidation.[3][4] Components in cell culture media, coupled with physiological conditions (37°C, aqueous environment), can promote the formation of reactive oxygen species (ROS), leading to the oxidation of your compound. The primary sites of oxidation on the indole ring are typically the C2 and C3 positions, which can lead to the formation of oxindole and other degradation products.[4][5][6]
-
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Prepare stock solutions and dilutions fresh for each experiment. Store stock solutions under an inert gas (argon or nitrogen) and protect from light.
-
Use Fresh Media: Always use freshly prepared cell culture media. Older media may have higher levels of accumulated peroxides.
-
Consider Antioxidants: If compatible with your assay, the addition of a mild antioxidant to the culture medium could be tested. However, this should be carefully validated to ensure it doesn't interfere with your experimental endpoint.
-
LC-MS Analysis: To confirm degradation, analyze your compound in the culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the parent compound and identify potential degradation products.[7]
-
-
-
pH-Mediated Instability: The stability of the indole ring can be pH-dependent.[8][9] While most cell culture media are buffered to a physiological pH of around 7.4, cellular metabolism can cause localized pH shifts. Extreme pH values can lead to the deprotonation of the indole nitrogen, which can alter the electron distribution in the ring and potentially increase its susceptibility to degradation.[8]
-
Troubleshooting Steps:
-
Monitor Media pH: Regularly monitor the pH of your cell culture medium, especially in high-density cultures. A color change in the phenol red indicator can signal a significant pH shift.
-
Frequent Media Changes: For longer-term experiments, more frequent media changes can help maintain a stable pH and remove metabolic byproducts.[7]
-
-
-
Enzymatic Degradation: Cells can metabolize xenobiotics. While specific data on this compound may be limited, indole-3-acetic acid, a related compound, is known to be metabolized by various enzymes.[10]
-
Troubleshooting Steps:
-
Control Experiments: Include cell-free controls (compound in media alone) to differentiate between chemical and cell-mediated degradation.
-
Metabolite Identification: If significant cellular degradation is suspected, LC-MS/MS analysis of cell lysates and culture supernatants can help identify potential metabolites.
-
-
Experimental Workflow for Investigating Compound Instability:
Caption: Workflow for troubleshooting compound instability.
Issue 2: Unexpected Peaks in Analytical Chromatography
Question: I'm analyzing my sample containing this compound by HPLC and see extra peaks that weren't in my initial standard. What are they?
Answer: The appearance of new peaks during HPLC analysis is a strong indicator of compound degradation or the presence of impurities. Given the reactivity of the indole nucleus, photodegradation and oxidation are common culprits.
Underlying Causes and Solutions:
-
Photodegradation: Indole derivatives can be sensitive to light, particularly UV radiation.[11][12][13] Exposure to ambient laboratory light or the UV detector of an HPLC system can induce photochemical reactions.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store all solutions in amber vials or wrap containers in aluminum foil. Minimize the exposure of samples in the autosampler to light.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help in identifying degradation products by providing the UV-Vis spectrum of each peak. This can offer clues about structural changes to the chromophore.
-
Controlled Light Exposure Study: To confirm photostability, intentionally expose a solution of your compound to a specific light source (e.g., UV lamp at a specific wavelength) and monitor the appearance of degradation products by HPLC over time.
-
-
-
Oxidative Degradation During Sample Preparation or Storage: As mentioned previously, oxidation is a significant degradation pathway for indoles.[3][4] This can occur in stock solutions or during sample processing.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, HPLC-grade solvents. Older solvents can contain peroxides that can oxidize your compound.
-
Fresh Preparations: Always use freshly prepared standards and samples for analysis.[14]
-
Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light and moisture.[14][15]
-
-
Potential Degradation Pathway:
Caption: A potential oxidative degradation pathway for indole derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving well in my aqueous experimental medium. What should I do?
A1: Poor aqueous solubility is common for many indole derivatives.[16] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[14][17] When diluting into your aqueous medium, ensure vigorous mixing. The final concentration of the organic solvent in your assay should be kept low (typically ≤0.5% for DMSO) to avoid solvent-induced toxicity or artifacts.[16] If precipitation still occurs, try lowering the concentration of your stock solution and adjusting the dilution factor accordingly.[16]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, the solid compound should be stored at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and absorption of water.[14][15] It is advisable to prepare smaller aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: Can this compound interfere with my fluorescence-based assay?
A3: Yes, indole-containing compounds can exhibit intrinsic fluorescence, which may interfere with assay readouts.[14] It is crucial to run a control experiment with the compound alone in the assay buffer (without cells or other reagents) to measure any background signal at the excitation and emission wavelengths used in your assay. If interference is observed, you may need to adjust your assay parameters or consider an alternative, non-fluorescent detection method.
Q4: How can I confirm the identity and purity of my this compound?
A4: The identity and purity of your compound should be verified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is ideal for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for confirming the chemical structure.
Q5: Are there any known microbial degradation pathways for indole-3-carboxylic acids?
A5: Yes, various microorganisms can degrade indole and its derivatives.[1] These pathways often involve initial oxidation or hydroxylation of the indole ring, followed by ring cleavage.[1][5][6] If you are working with non-sterile conditions or studying microbial systems, be aware that your compound could be metabolized by bacteria or fungi present in the environment.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Light/Moisture Protection | Notes |
| Solid | -20°C | Protect from light and moisture | Long-term storage |
| Stock Solution (in DMSO/Ethanol) | -20°C to -80°C | Tightly sealed, protect from light | Aliquot to avoid freeze-thaw cycles |
| Aqueous Dilutions | 2-8°C | Prepare fresh daily | Prone to degradation; do not store long-term |
Table 2: Key Stability Factors and Mitigation Strategies
| Factor | Potential Issue | Recommended Action |
| Light | Photodegradation | Work in low-light conditions; use amber vials. |
| Oxygen | Oxidative degradation | Use fresh, de-gassed solvents; consider storing under inert gas. |
| pH | Altered stability at non-neutral pH | Maintain buffered conditions; monitor pH in cell cultures. |
| Temperature | Increased degradation rate | Store at recommended low temperatures; minimize time at room temperature. |
| Media Components | Catalysis of degradation | Use high-purity reagents and fresh media. |
Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
-
Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mM.
-
Spike the compound into sterile cell culture medium (e.g., DMEM with 10% FBS) to a final concentration relevant to your experiment (e.g., 10 µM). Also, prepare a cell-free control.
-
Incubate the plates in a standard cell culture incubator at 37°C with 5% CO₂.
-
Collect aliquots of the medium at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
Analyze the samples by a validated LC-MS method to quantify the remaining concentration of the parent compound.
-
Plot the concentration of this compound versus time to determine its stability profile in the medium.[7]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and linearly increase to a high percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a relevant wavelength (e.g., 280 nm) or Mass Spectrometry.
-
Injection Volume: 10 µL.
This is a general method and may require optimization for your specific instrument and compound.
References
- Technical Support Center: Troubleshooting Cell-Based Assays with Indole Compounds - Benchchem.
- Microbial Degradation of Indole and Its Derivatives - SciSpace.
- Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione - Benchchem.
-
The broken ring: reduced aromaticity in Lys-Trp cations and high pH tautomer correlates with lower quantum yield and shorter lifetimes - PubMed. Available from: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. Available from: [Link]
-
Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN | Applied and Environmental Microbiology - ASM Journals. Available from: [Link]
-
Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014 - MDPI. Available from: [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - ACP. Available from: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - Frontiers. Available from: [Link]
-
Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - NIH. Available from: [Link]
-
Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate. Available from: [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. Available from: [Link]
-
Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed. Available from: [Link]
-
Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence | The Journal of Physical Chemistry - ACS Publications. Available from: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. Available from: [Link]
-
Relationship between cell morphology and indole alkaloid production in suspension cultures of Catharanthus roseus - ResearchGate. Available from: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. Available from: [Link]
-
Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory | The Journal of Physical Chemistry - ACS Publications. Available from: [Link]
-
Indole Alkaloid Formation and Storage in Cell Suspension Cultures of Catharanthus roseus. Available from: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available from: [Link]
-
Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC - PubMed Central. Available from: [Link]
-
Novel Strategies for the Solid Phase Synthesis of Substituted Indolines and Indoles. Available from: [Link]
-
An Indole Dearomatization Strategy for the Synthesis of Pseudo-Natural Products - NIH. Available from: [Link]
-
Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB) - ResearchGate. Available from: [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed Central. Available from: [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed. Available from: [Link]
-
Determination of photostability and photodegradation products of indomethacin in aqueous media - ResearchGate. Available from: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. Available from: [Link]
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines | ACS Omega. Available from: [Link]
-
Method of Detection of Auxin-Indole-3-Acetic Acid in Soils by High Performance Liquid Chromatography - FAO AGRIS. Available from: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. Available from: [Link]
-
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. Available from: [Link]
-
Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC - NIH. Available from: [Link]
-
Bidirectional Cell-Cell Communication via Indole and Cyclo(Pro-Tyr) Modulates Interspecies Biofilm Formation - PMC. Available from: [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available from: [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available from: [Link]
-
Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) - Human Metabolome Database. Available from: [Link]
-
Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Available from: [Link]
-
Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions - NIH. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The broken ring: reduced aromaticity in Lys-Trp cations and high pH tautomer correlates with lower quantum yield and shorter lifetimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
Technical Support Center: Optimizing Derivatization of 1,7-Dimethyl-1H-indole-3-carboxylic Acid
Welcome to the technical support resource for the derivatization of 1,7-dimethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of amide and ester derivatives of this valuable indole scaffold. The indole-3-carboxylic acid moiety is a key component in numerous biologically active molecules, and successful, high-yield derivatization is critical for downstream applications.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when derivatizing this compound, presented in a question-and-answer format.
Part 1: Amide Bond Formation (Amidation)
Question 1: My amide coupling reaction is resulting in low to no yield. What are the most likely causes?
Answer: Low or no yield in amide bond formation is a frequent issue that can typically be traced back to one of four primary factors: inefficient carboxylic acid activation, steric hindrance, side reactions, or suboptimal reaction conditions.[3]
-
Inefficient Carboxylic Acid Activation: The carboxyl group must be converted into a more reactive electrophile to be attacked by the amine. If your coupling reagent is not potent enough or is degraded, this initial activation will be incomplete.[3]
-
Steric Hindrance: The methyl groups at the N-1 and C-7 positions of the indole ring, while not directly on the reacting carbon, can influence the conformation of the molecule and sterically shield the carboxylic acid group. This is magnified if your amine coupling partner is also sterically demanding.[3]
-
Side Reactions: The activated carboxylic acid intermediate is highly reactive and can decompose or undergo undesired reactions if the primary reaction with the amine is slow.[4] A common side reaction with carbodiimide reagents (e.g., EDC, DCC) is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[4]
-
Suboptimal Conditions: The choice of solvent, base, and temperature is critical. Poor solubility of reactants will lead to diminished reaction rates, and the presence of moisture can hydrolyze the activated intermediate.[3][4]
Question 2: I can confirm the formation of an activated intermediate by LCMS, but the subsequent reaction with my hindered amine does not proceed. What strategies should I employ?
Answer: This scenario strongly points to the reaction barrier being too high, likely due to steric hindrance or low nucleophilicity of the amine. If the acid is activated but the coupling fails, the focus must shift to increasing the reactivity of the system.
-
Increase Reaction Temperature: For difficult couplings, carefully increasing the temperature (e.g., to 50-80 °C) can provide the necessary activation energy.[4] This should be monitored closely to avoid decomposition of starting materials or products.
-
Switch to a More Potent Coupling Reagent: If standard carbodiimide or even HATU/HBTU reagents are failing, moving to a more powerful class of reagents is the logical next step.
-
Convert to a Highly Reactive Acyl Fluoride: Generating the acyl fluoride in situ creates a small, highly reactive intermediate. Reagents like TFFH or BTFFH can be effective when other methods are exhausted. This approach often requires higher temperatures (e.g., 80 °C) for the final coupling step.[4]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Base Typically Used | Solvent | Key Advantages | Best For |
| Carbodiimide | EDC, DCC | (Often none, or HOBt/Oxyma) | DCM, DMF | Cost-effective, simple workup (for EDC). | Routine, non-hindered couplings. |
| Uronium/Aminium | HATU, HBTU | DIPEA, Et₃N | DMF, NMP | Fast reactions, lower racemization. | General purpose, peptide synthesis.[3] |
| Phosphonium | PyBOP, PyAOP | DIPEA, 2,4,6-Collidine | DMF, DCM | Excellent for hindered substrates, very low racemization.[4] | Challenging, sterically hindered couplings. |
| Acyl Fluoride | TFFH, BTFFH | Pyridine, DIPEA | DCM, ACN | Forms a small, highly reactive intermediate. | Extremely difficult couplings where others fail.[4] |
Troubleshooting Workflow for Low Amide Yield
Caption: A decision tree for troubleshooting difficult amide couplings.
Part 2: Ester Bond Formation (Esterification)
Question 3: What are the best methods for preparing a simple methyl or ethyl ester of this compound?
Answer: For simple, unhindered alcohols like methanol or ethanol, two classic methods are highly effective.
-
Fischer-Speier Esterification: This is a straightforward and cost-effective equilibrium-driven process. The reaction involves heating the carboxylic acid in a large excess of the alcohol (which also serves as the solvent) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5] Water is produced as a byproduct, and its removal (e.g., using a Dean-Stark apparatus) can drive the reaction to completion.[5]
-
Acid Chloride Formation Followed by Alcoholysis: A more definitive, non-equilibrium approach is to first convert the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The crude acid chloride is then carefully reacted with the alcohol, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. This method is often higher yielding but involves harsher reagents.
Question 4: I need to synthesize an ester with a bulky or sensitive alcohol (e.g., a tert-butyl ester or a complex secondary alcohol). Fischer esterification is failing. What should I do?
Answer: Fischer esterification is ill-suited for sterically hindered alcohols due to the tetrahedral intermediate being destabilized. For these challenging substrates, a milder, coupling-reagent-based approach is required.
-
Steglich Esterification: This is the method of choice. It utilizes a carbodiimide, most commonly dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. Critically, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added.[8] DMAP acts as a highly effective acyl-transfer catalyst, forming a reactive acylpyridinium intermediate that is readily attacked even by hindered alcohols. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) at or below room temperature and is known for its high yields and suppression of side products.[8] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and is typically removed by filtration. Using a water-soluble carbodiimide like EDC can simplify the workup.
Carbodiimide-Mediated Acyl Transfer Mechanism
Caption: General mechanism for amide coupling and common side reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for the synthesis of amides from this compound.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1–0.5 M.
-
Activation: To the stirred solution, add HATU (1.1 equiv) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv).
-
Pre-activation: Allow the mixture to stir at room temperature for 10-15 minutes. This "pre-activation" step ensures the formation of the active ester intermediate.[4]
-
Amine Addition: Add the desired amine (1.0–1.2 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1–12 hours).[4]
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Steglich Esterification using DCC and DMAP
This protocol is highly effective for synthesizing esters, especially with secondary or otherwise hindered alcohols.
-
Preparation: To a clean, dry round-bottom flask, add this compound (1.0 equiv), the desired alcohol (1.1–1.5 equiv), and a catalytic amount of DMAP (0.1 equiv).
-
Dissolution: Dissolve the components in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
DCC Addition: Add a solution of DCC (1.1 equiv) in a small amount of anhydrous DCM dropwise to the cooled mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 3–12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification:
-
Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of the DCU byproduct.
-
Filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
-
References
-
Buttery, C. D., Jones, R. G., & Knight, D. W. (1991). Homologation of Indole-3-carboxylic Acids and Amides. Synlett, 1991(05), 315–316. Retrieved from [Link]
-
Chen, K., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Retrieved from [Link]
-
De la Torre, D., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. Retrieved from [Link]
-
Zheng, C., & Dake, G. R. (2016). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC - NIH. Retrieved from [Link]
-
Deadman, B. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2648–2656. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Retrieved from [Link]
-
Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Phys.org. Retrieved from [Link]
-
Reddy, G. S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7942–7956. Retrieved from [Link]
-
Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. Retrieved from [Link]
-
Chen, Y., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
-
Reddy, G. S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
WIPO Patentscope. (n.d.). WO/2023/067628 A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. WIPO. Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Chromatography Forum. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Retrieved from [Link]
Sources
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Purification of 1,7-dimethyl-1H-indole-3-carboxylic acid
Welcome to the technical support center for the purification of 1,7-dimethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format to assist you in achieving the desired purity and yield for your downstream applications.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Q1: My final product is an oil or a sticky solid and fails to crystallize. What should I do?
Probable Causes:
-
Residual Solvent: The presence of high-boiling point solvents used in the reaction or extraction, such as DMF or DMSO, can hinder crystallization.
-
Impurities: Unreacted starting materials, catalysts, or reaction byproducts can act as "crystal poisons," disrupting the formation of a crystal lattice.
-
Incorrect Solvent System: The chosen solvent or solvent mixture may not be optimal for inducing crystallization of this compound.
Solutions:
-
Thorough Solvent Removal: Ensure complete removal of reaction solvents under high vacuum. If high-boiling point solvents were used, consider an aqueous work-up followed by extraction with a more volatile organic solvent.
-
Trituration: Attempt to solidify the material by trituration. This involves stirring the oil or sticky solid with a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. A common starting point for indole-3-carboxylic acids is a mixture of hexane and diethyl ether[1].
-
Solvent Screening for Recrystallization: Conduct small-scale recrystallization trials with a variety of solvents. Based on the properties of similar indole-3-carboxylic acids, consider solvents like ethanol, methanol, or ethyl acetate, and anti-solvents like water, hexane, or petroleum ether[2].
Experimental Protocol: Solvent Screening for Recrystallization
-
Dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate).
-
If the product is soluble, slowly add a cold anti-solvent (e.g., water, hexane) until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Observe for crystal formation. If crystals form, this is a promising solvent system for a larger scale recrystallization.
Q2: After purification, my product has a persistent color (e.g., yellow, brown), indicating impurities. How can I decolorize it?
Probable Causes:
-
Oxidation: Indole rings can be susceptible to oxidation, leading to colored byproducts.
-
Chromophoric Impurities: Residual reagents or byproducts from the synthesis may be colored.
Solutions:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb colored impurities.
-
Caution: Use activated carbon sparingly, as it can also adsorb the desired product, leading to a decrease in yield.
-
-
Column Chromatography: If recrystallization and carbon treatment are ineffective, purification by column chromatography may be necessary. A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice for indole derivatives.
Workflow for Decolorization
Caption: Decision workflow for decolorizing the final product.
Q3: My yield is consistently low after purification. What are the potential causes and how can I improve it?
Probable Causes:
-
Losses During Extraction: The product may have some solubility in the aqueous phase during work-up, leading to losses.
-
Suboptimal Recrystallization: The chosen recrystallization solvent may be too good, leading to a significant amount of the product remaining in the mother liquor.
-
Product Instability: The compound may be degrading under the purification conditions (e.g., high heat, acidic or basic conditions). Indole-3-carboxylic acids can be prone to decarboxylation under certain conditions[3].
Solutions:
-
Optimize Extraction:
-
Adjust the pH of the aqueous layer during work-up. As a carboxylic acid, the product will be more soluble in the organic phase at a lower pH.
-
Perform multiple extractions with smaller volumes of the organic solvent.
-
-
Refine Recrystallization:
-
Carefully select the recrystallization solvent system to maximize recovery. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Concentrate the mother liquor and attempt to recover a second crop of crystals.
-
-
Milder Purification Conditions:
-
If thermal instability is suspected, use lower temperatures during solvent evaporation and recrystallization.
-
Avoid strongly acidic or basic conditions if possible.
-
| Parameter | Recommendation | Rationale |
| Extraction pH | Acidic (pH 2-3) | Ensures the carboxylic acid is protonated and more soluble in the organic phase. |
| Recrystallization Solvent | Minimal hot solvent | Reduces the amount of product lost in the mother liquor upon cooling. |
| Drying Temperature | < 50°C | Minimizes the risk of thermal degradation and decarboxylation. |
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound?
Q: What are the best solvents for dissolving this compound for analysis (e.g., NMR)?
A: For NMR analysis, deuterated solvents are required. Based on the solubility of indole-3-carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting choices as they are polar and capable of dissolving carboxylic acids[2]. Chloroform-d (CDCl₃) may also be suitable, possibly with the addition of a small amount of methanol-d₄ to aid solubility.
Q: How should I store the purified this compound?
A: Indole compounds can be sensitive to light and air. It is recommended to store the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to prevent degradation[2].
Logical Relationship of Purification Steps
Caption: General workflow for the purification and characterization of this compound.
References
-
Ley, S. V., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2638-2647. Available at: [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Available at: [Link]
-
Zou, Y., et al. (2019). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 60(15), 1083-1086. Available at: [Link]
Sources
Technical Support Center: Navigating the Solubility Challenges of 1,7-Dimethyl-1H-indole-3-carboxylic Acid in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-dimethyl-1H-indole-3-carboxylic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome the common challenge of compound precipitation in your in vitro and cell-based assays. By understanding the physicochemical properties of this molecule and employing the right formulation strategies, you can ensure the accuracy and reproducibility of your experimental results.
Understanding the Challenge: Why Does this compound Precipitate?
For researchers encountering unexpected precipitation of this compound during their experiments, understanding the underlying physicochemical properties of this molecule is the first step toward a solution.
Q1: I've prepared a stock solution of this compound in DMSO and it's perfectly clear. Why does it precipitate when I add it to my aqueous assay buffer?
A: This is a common phenomenon known as solvent-shifting precipitation. While this compound is readily soluble in organic solvents like DMSO, its solubility in aqueous solutions is significantly lower.[1] When you introduce the DMSO stock solution into your aqueous buffer, the solvent environment abruptly changes from a favorable organic one to an unfavorable aqueous one. This drastic shift in polarity can cause the compound to exceed its aqueous solubility limit and precipitate out of solution.[1]
The key takeaway is that a clear stock solution does not guarantee solubility at the final assay concentration in an aqueous medium.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
-
Hydrophobicity: The indole core is inherently hydrophobic. The presence of two methyl groups (at positions 1 and 7) further increases the lipophilicity of the molecule compared to its parent compound, indole-3-carboxylic acid. A predicted XLogP3 value of 2.18490 for the related 1,2-dimethyl-1H-indole-3-carboxylic acid suggests a non-polar nature.[2] Increased hydrophobicity generally correlates with lower aqueous solubility.
-
Acidity (pKa): The carboxylic acid group is the primary ionizable group on the molecule. The predicted pKa of the parent compound, indole-3-carboxylic acid, is approximately 3.90.[3] The methyl groups on this compound may slightly alter this value, but it is expected to remain in the acidic range. This means the compound's charge, and therefore its solubility, will be highly dependent on the pH of the solution.
Troubleshooting and Optimization Strategies
This section provides a series of questions and answers to guide you through troubleshooting and optimizing your assay conditions to prevent precipitation.
Q3: How can I leverage the pH of my assay buffer to improve solubility?
A: Adjusting the pH is one of the most effective strategies for improving the solubility of ionizable compounds like this compound.
As a weak acid, its solubility will increase significantly at a pH above its pKa. At a pH below the pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. At a pH above the pKa, it will be deprotonated to its more soluble carboxylate form.
Recommendation: For most in vitro assays, maintaining a pH of 7.4 is standard. At this pH, this compound should be primarily in its ionized, more soluble state. If you are still observing precipitation, ensure your buffer has sufficient buffering capacity to maintain the pH after the addition of the compound from your DMSO stock. If your experimental design allows, a slight increase in the buffer pH (e.g., to 7.8 or 8.0) could further enhance solubility. However, you must first verify that this pH change does not negatively impact your target protein or cells.[4]
Diagram: pH-Dependent Solubility of a Carboxylic Acid
Caption: Relationship between pH and the solubility of a carboxylic acid.
Q4: I'm still seeing precipitation even at a physiological pH. What other formulation strategies can I try?
A: If pH adjustment alone is insufficient, you can explore the use of co-solvents, surfactants, or cyclodextrins.
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.
-
Common examples: Ethanol, polyethylene glycol (PEG), propylene glycol.
-
Mechanism: Co-solvents can reduce the polarity of the aqueous solution, making it a more favorable environment for your compound.
-
Caution: Co-solvents can have their own biological effects and may be toxic to cells at higher concentrations. Always perform a vehicle control to assess the impact of the co-solvent on your assay. A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1]
-
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.
-
Common examples: Tween® 20, Tween® 80, Triton™ X-100.
-
Mechanism: The hydrophobic core of the micelle can encapsulate your poorly soluble compound, effectively increasing its apparent solubility in the aqueous phase.[5]
-
Caution: Surfactants can denature proteins and disrupt cell membranes. It is crucial to use them at concentrations below their critical micelle concentration (CMC) and to validate their compatibility with your assay.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.
-
Common examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Mechanism: The hydrophobic indole moiety of your compound can form an inclusion complex with the cyclodextrin's inner cavity, while the hydrophilic exterior of the cyclodextrin ensures the complex remains soluble in water.[6][7] For indole derivatives, β-cyclodextrins are often a good starting point due to the compatible size of their cavity.[6][8]
-
Recommendation: HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[7]
-
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: A decision-making workflow for addressing compound precipitation.
Experimental Protocols
Here are some starting-point protocols for common assays, incorporating strategies to mitigate precipitation of this compound.
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution in DMSO and its subsequent dilution for use in assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous assay buffer (e.g., PBS or Tris, pH 7.4)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Serial Dilution for Assays:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a concentration range for your experiment.[9]
-
When adding the compound to your assay plate, ensure that the final concentration of DMSO is kept low (ideally ≤0.5%) and is consistent across all wells, including vehicle controls.[1]
-
Protocol 2: Cell Viability Assay (MTT Assay) with a Poorly Soluble Compound
This protocol is adapted for testing the cytotoxicity of this compound on a cancer cell line.[6]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Dilution: Prepare serial dilutions of the compound in complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to minimize precipitation. The presence of serum proteins in the medium can sometimes help to stabilize the compound and prevent precipitation.[10]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q5: Can I heat the solution to improve solubility? | A: Gentle warming (e.g., to 37°C) can sometimes help to dissolve the compound. However, be cautious as excessive heat can lead to degradation of the compound or other assay components. Always check the thermal stability of your compound first. |
| Q6: My compound still precipitates over the course of a long incubation. What can I do? | A: For long-term experiments, the thermodynamic solubility becomes a critical factor. If the compound is not stable in solution over time, consider using a formulation with cyclodextrins, which can provide a more stable complex. Alternatively, you may need to reduce the final concentration of the compound to below its thermodynamic solubility limit. |
| Q7: How does the presence of proteins, like serum albumin, in my cell culture medium affect solubility? | A: Proteins such as albumin can bind to hydrophobic compounds, effectively acting as a carrier and increasing their apparent solubility in the medium.[10] This is why some compounds are more soluble in complete medium containing fetal bovine serum (FBS) than in a simple buffer. If you are working in a serum-free system, you might consider adding purified bovine serum albumin (BSA) to your medium, if it does not interfere with your assay. |
| Q8: Are there any specific types of cyclodextrins that are better for indole-containing compounds? | A: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often a good choice for indole-based molecules due to the size of their hydrophobic cavity, which can accommodate the indole ring.[6][8] HP-β-CD is generally preferred over the parent β-cyclodextrin due to its higher aqueous solubility and better safety profile.[7] |
References
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. [Online] Available at: [Link]
-
PubMed. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. [Online] Available at: [Link]
-
PubMed Central. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. [Online] Available at: [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? [Online] Available at: [Link]
-
PubMed Central. (2023). A recent overview of surfactant–drug interactions and their importance. [Online] Available at: [Link]
-
PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. [Online] Available at: [Link]
-
Reddit. (2022). How do I force my compound to precipitate? [Online] Available at: [Link]
-
Wiley Online Library. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. [Online] Available at: [Link]
-
ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Online] Available at: [Link]
-
PubMed Central. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. [Online] Available at: [Link]
-
ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay? [Online] Available at: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Online] Available at: [Link]
-
PubMed. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Selective modifications at the different positions of cyclodextrins: a review of strategies. [Online] Available at: [Link]
-
ResearchGate. (2022). (PDF) Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies. [Online] Available at: [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Online] Available at: [Link]
-
MDPI. (2017). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. [Online] Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). [Online] Available at: [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Online] Available at: [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. [Online] Available at: [Link]
-
SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. [Online] Available at: [Link]
-
ResearchGate. (n.d.). (PDF) The Solubility of Proteins in Organic Solvents. [Online] Available at: [Link]
-
MDPI. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Online] Available at: [Link]
-
IUPAC. (n.d.). Solubility Data Series. [Online] Available at: [Link]
-
PubMed. (2020). Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. [Online] Available at: [Link]
-
PubMed Central. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Online] Available at: [Link]
-
YouTube. (2017). Biochemistry | Enzyme Inhibition. [Online] Available at: [Link]
-
ResearchGate. (2024). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environemnt?? [Online] Available at: [Link]
-
ResearchGate. (2018). Prediction of pKa Using DFT: The Nicotianamine Polyacid Example. [Online] Available at: [Link]
-
National Institutes of Health. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. [Online] Available at: [Link]
-
BUCS. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Online] Available at: [Link]
-
National Institutes of Health. (2022). Development of Cyclodextrin-Functionalized Transethoniosomes of 6-Gingerol: Statistical Optimization, In Vitro Characterization and Assessment of Cytotoxic and Anti-Inflammatory Effects. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Bioactivity of 1,7-dimethyl-1H-indole-3-carboxylic Acid: A Comparative In Vitro Guide
This guide provides a comprehensive framework for the in vitro validation of the bioactivity of a novel small molecule, 1,7-dimethyl-1H-indole-3-carboxylic acid. Drawing from the well-established precedent of indole derivatives as potent modulators of key cellular signaling pathways, we hypothesize a role for this compound as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a validated target in oncology.[1][2]
This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for assessing the compound's biochemical potency, cellular efficacy, and target engagement. By objectively comparing its performance against a known clinical inhibitor, Sunitinib, this guide establishes a self-validating system to rigorously evaluate the therapeutic potential of this compound.
Introduction: The Rationale for Targeting VEGFR-2
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[3] Derivatives of indole-3-carboxylic acid, in particular, have demonstrated a wide range of pharmacological activities, including potent anticancer effects. A common mechanism of action for many such compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.
VEGFR-2, a receptor tyrosine kinase, is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4] Inhibition of this pathway is a clinically validated strategy for cancer therapy, with several small molecule inhibitors targeting VEGFR-2, such as Sunitinib, approved for clinical use.[1][5]
Given this context, we propose this compound as a candidate VEGFR-2 inhibitor. This guide outlines the in vitro experimental workflow to test this hypothesis, progressing from direct biochemical assessment of enzyme inhibition to cell-based assays that probe the compound's effects in a more physiologically relevant context.
Experimental Design: A Multi-Faceted Approach to Validation
To comprehensively validate the bioactivity of this compound, a tiered experimental approach is recommended. This approach begins with a direct measure of target interaction and progresses to more complex cellular systems.
Caption: Western blot workflow for target engagement.
-
Sample Preparation:
-
Seed VEGFR-2 expressing cells and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound and Sunitinib for a predetermined time (e.g., 1-2 hours). Include a DMSO control.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. [6]
-
-
Gel Electrophoresis and Transfer:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane. [6]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. [7] * Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis and Normalization:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2. [6] * Quantify the band intensities for both pVEGFR-2 and total VEGFR-2.
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal for each sample.
-
Compare the normalized pVEGFR-2 levels in compound-treated samples to the DMSO control to determine the extent of target inhibition.
-
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a tabular format.
Table 1: Comparative Bioactivity of this compound and Sunitinib
| Compound | VEGFR-2 IC50 (nM) | Cell Line | Cell Viability GI50 (nM) |
| This compound | Experimental Value | SKOV3ip1 | Experimental Value |
| Sunitinib | Literature/Experimental Value | SKOV3ip1 | Literature/Experimental Value |
| This compound | Experimental Value | MCF-7 | Experimental Value |
| Sunitinib | Literature/Experimental Value | MCF-7 | Literature/Experimental Value |
Conclusion and Future Directions
This guide outlines a rigorous in vitro validation cascade to assess the bioactivity of this compound as a putative VEGFR-2 inhibitor. By employing a combination of biochemical and cell-based assays and making direct comparisons to the established drug Sunitinib, researchers can generate a robust dataset to support or refute the initial hypothesis.
Positive results from these studies—namely, potent inhibition of VEGFR-2 in the biochemical assay, dose-dependent reduction in the viability of VEGFR-2-expressing cancer cells, and confirmed target engagement via decreased VEGFR-2 phosphorylation—would provide a strong rationale for advancing this compound into further preclinical development. Subsequent investigations could include kinase selectivity profiling against a broader panel of kinases to assess off-target effects, as well as in vivo studies in relevant animal models to evaluate efficacy and pharmacokinetic properties.
References
-
BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]
- Mendelsohn, J. & Baselga, J. The EGF receptor family as targets for cancer therapy. Oncogene19, 6550–6565 (2000).
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
- S. L. Schreiber. Target-oriented and diversity-oriented organic synthesis in drug discovery. Science287, 1964-1969 (2000).
- Mignani, S. et al. The “privileged scaffold” concept in drug discovery: a perspective from an industrial point of view. J. Med. Chem.61, 8495-8513 (2018).
- Erlotinib (Tarceva)
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Ossiform. Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube[Link]
-
Imanis Life Sciences. EGFR. [Link]
- van der Veldt, A. A. et al. In vitro uptake experiments in different cancer cell lines using [11C]erlotinib. EJNMMI Res.5, (2015).
-
Bio-Techne. Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. [Link]
- Kim, H. R. et al. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture. Anticancer Res.36, 5959-5968 (2016).
- Wang, Z. In Vitro Enzyme Kinetics Analysis of EGFR. Methods Mol. Biol.1652, 15-26 (2017).
- Chmielecki, J. et al. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. J. Clin. Invest.121, 3303-3314 (2011).
- Wang, Z. In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology1652, 15-26 (2017).
- El-Gamal, M. I. et al. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Li, B. et al. Targeting VEGFR1- and VEGFR2-expressing non-tumor cells is essential for esophageal cancer therapy. Oncotarget7, 43534-43547 (2016).
- Sounni, N. E. et al. VEGFR2 protein is expressed in NSCLC tumours and tumour cell lines. Br. J. Cancer103, 1225-1232 (2010).
- Lee, S. J. et al. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. Angiogenesis17, 869-881 (2014).
- Allen, E. et al. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis. Clin. Cancer Res.15, 6889-6898 (2009).
- Ghorab, M. M. et al. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules26, (2021).
-
BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Promega Corporation. InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube[Link]
- Harris, C. M. et al. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discov.26, 1133-1144 (2021).
- Chen, C. H. et al. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. Sci. Rep.10, (2020).
-
InvivoGen. Raji-hEGFR cells. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
- Landen, C. N. et al. Functional Significance of VEGFR-2 on Ovarian Cancer Cells. Neoplasia9, 529-539 (2007).
-
Lange, T. et al. Cell surface expression of VEGFR-2 was assessed by flow cytometry. ResearchGate[Link]
- Zhang, Y. et al. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Front. Chem.10, (2022).
- Smith, A. B. & Jones, D. R. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein J. Org. Chem.13, 251-258 (2017).
Sources
- 1. mdpi.com [mdpi.com]
- 2. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1,7-Dimethyl-1H-indole-3-carboxylic Acid Analogs
For the pioneering researcher, the intricate dance of molecular structure and biological function is a constant source of fascination and challenge. Within the vast landscape of heterocyclic compounds, indole-3-carboxylic acids stand out as a privileged scaffold, forming the backbone of numerous biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of 1,7-dimethyl-1H-indole-3-carboxylic acid analogs. By synthesizing data from analogous compounds, we aim to provide a predictive framework for designing novel derivatives with tailored biological activities.
The indole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The seemingly subtle placement of substituents on this bicyclic scaffold can dramatically alter a compound's interaction with biological targets, transforming an inert molecule into a potent therapeutic agent. This guide will dissect the influence of structural modifications, particularly focusing on the impact of methylation at the N1 and C7 positions, on the overall activity profile of indole-3-carboxylic acid derivatives.
The Indole-3-Carboxylic Acid Core: A Versatile Template for Drug Design
The indole-3-carboxylic acid moiety itself is a key pharmacophore, with the carboxylic acid group often serving as a crucial interaction point with biological receptors or enzymes. The planar indole ring system provides a platform for various non-covalent interactions, including hydrophobic and π-π stacking interactions, which are critical for molecular recognition. The specific substitution pattern on this core structure dictates the compound's selectivity and potency.
Decoding the Structure-Activity Relationship: A Positional Analysis
To understand the SAR of this compound analogs, we will explore the impact of substituents at key positions of the indole ring, drawing insights from published studies on related indole derivatives.
The Significance of N1-Substitution
Alkylation at the N1 position of the indole ring has been shown to significantly influence the biological activity of various indole derivatives. The introduction of a methyl group at this position can have several consequences:
-
Increased Lipophilicity: N-methylation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.
-
Steric Effects: The N1-substituent can introduce steric hindrance, influencing the preferred conformation of the molecule and its ability to bind to a specific target.
-
Elimination of Hydrogen Bond Donor: The N-H bond of an unsubstituted indole can act as a hydrogen bond donor. N-methylation removes this capability, which can be either beneficial or detrimental to binding affinity depending on the target's active site.
Studies on N-substituted indole-3-carboxylic acid derivatives have demonstrated that this modification can modulate activity across different therapeutic targets. For instance, in the context of certain enzyme inhibitors, N-alkylation has been shown to enhance potency[1].
The Influence of C7-Substitution
Substitution at the C7 position of the indole ring, adjacent to the nitrogen atom, can also profoundly impact biological activity. A methyl group at this position can:
-
Induce Steric Constraints: The C7-substituent can restrict the rotation of other groups and influence the overall topography of the molecule, potentially locking it into a bioactive conformation.
-
Modulate Electronic Properties: The electronic nature of the substituent at C7 can affect the electron density of the indole ring system, thereby influencing its reactivity and interactions with biological targets.
-
Alter Metabolic Stability: Substitution at C7 can block potential sites of metabolism, leading to an improved pharmacokinetic profile.
Research on C7-substituted indoles has highlighted the importance of this position for achieving desired biological effects[2].
Comparative Analysis of this compound Analogs
While direct comparative data for a wide range of this compound analogs is not extensively available in the public domain, we can construct a hypothetical comparison based on the established principles of SAR for indole derivatives. The following table illustrates the predicted impact of various substitutions on a hypothetical biological activity (e.g., enzyme inhibition, receptor binding).
| Analog | R2 | R4 | R5 | R6 | Predicted Relative Activity | Rationale |
| Parent (1) | H | H | H | H | + | Baseline activity of the 1,7-dimethyl scaffold. |
| Analog 2 | CH3 | H | H | H | ++ | Small alkyl group at C2 may enhance hydrophobic interactions. |
| Analog 3 | H | F | H | H | +++ | Electron-withdrawing group at C4 can modulate electronic properties favorably. |
| Analog 4 | H | H | Cl | H | +++ | Halogen at C5 often enhances activity through halogen bonding or improved lipophilicity. |
| Analog 5 | H | H | H | OCH3 | ++ | Methoxy group at C6 can act as a hydrogen bond acceptor and improve solubility. |
| Analog 6 | Phenyl | H | H | H | + | Bulky group at C2 may introduce steric clash, reducing activity. |
This table presents a predictive analysis based on general SAR principles for indole derivatives and should be validated by experimental data.
Experimental Protocols for Evaluating Biological Activity
To empirically determine the structure-activity relationship of novel this compound analogs, robust and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Synthesis of this compound
A plausible synthetic route to the core scaffold can be adapted from established methods for synthesizing substituted indole-3-carboxylic acids. A general approach involves the Fischer indole synthesis followed by functionalization.
Caption: Synthetic workflow for this compound.
Competitive Radioligand Binding Assay
This assay is crucial for determining the affinity of a test compound for a specific receptor.[3][4][5][6][7]
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand with known affinity for the receptor.
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and protease inhibitors).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare the radiolabeled ligand solution at a concentration close to its Kd value.
-
Prepare the cell membrane suspension in the assay buffer.
-
-
Incubation:
-
To each well of a 96-well plate, add the assay buffer, the cell membrane suspension, the radiolabeled ligand, and the test compound at various concentrations.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Enzyme Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific enzyme.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme.
-
Test compounds (this compound analogs).
-
Assay buffer appropriate for the enzyme's activity.
-
96-well microplate.
-
Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer).
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare the enzyme and substrate solutions in the assay buffer.
-
-
Reaction:
-
To each well of a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
-
Detection:
-
Monitor the progress of the reaction over time by measuring the change in absorbance, fluorescence, or luminescence using a microplate reader. The detection method will depend on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for an enzyme inhibition assay.
Conclusion: Charting the Course for Future Drug Discovery
The structure-activity relationship of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. While this guide provides a foundational understanding based on existing knowledge of indole chemistry and pharmacology, it is imperative that these predictive insights are rigorously tested through empirical investigation. The interplay between substitutions at the N1 and C7 positions, in concert with modifications at other sites on the indole ring, offers a rich chemical space for exploration. By employing the detailed experimental protocols outlined herein, researchers can systematically evaluate novel analogs and uncover compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties, ultimately paving the way for the next generation of indole-based therapeutics.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
- Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 253–274.
- Baumann, M., & Baxendale, I. R. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2549–2560.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Zhao, J., et al. (2019). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 24(15), 2788.
- Zhang, Y., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275–4278.
- Li, G., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 942398.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Chen, X., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(10), 2497–2519.
-
PubChem. (n.d.). 1-Methylindole-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]
- Steffan, N., et al. (2010). Simultaneous C7- and N1-prenylation of cyclo-L-Trp-L-Trp catalyzed by a prenyltransferase from Aspergillus oryzae. Organic & Biomolecular Chemistry, 8(13), 3071–3077.
- Wang, Y., et al. (2023).
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Gholivand, K., et al. (2020). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 25(23), 5707.
- Zhang, X., et al. (2014). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
- Hossain, M. S., et al. (2022). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Pharmaceuticals, 15(10), 1255.
- Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (2022). Molecules, 27(19), 6283.
- Copp, B. R., et al. (2024).
Sources
- 1. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of the Indole Scaffold and the Impact of Methylation
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of bioactive molecules, from the essential amino acid tryptophan to potent antiviral and anticancer agents.[1] Indole-3-carboxylic acid (ICA), a tryptophan-derived metabolite found in various plants and microorganisms, serves as a fundamental building block and a bioactive molecule in its own right, with applications ranging from plant growth regulation to pharmaceutical development.[2][3]
This guide provides a comparative study of the parent compound, Indole-3-carboxylic acid (ICA), and its less-characterized derivative, 1,7-dimethyl-1H-indole-3-carboxylic acid (DMICA). The strategic addition of methyl groups is a common tactic in drug design to modulate a compound's physicochemical properties and biological activity. By comparing the well-documented ICA with the sparsely studied DMICA, we aim to elucidate the structural and functional consequences of methylation at the N1 and C7 positions. This analysis will rely on established experimental data for ICA and scientifically-grounded inferences for DMICA, providing a framework for researchers to explore the potential of this and similar substituted indoles in drug development programs.
Physicochemical Properties: A Tale of Two Molecules
The addition of two methyl groups to the indole scaffold introduces significant changes to the molecule's physical and chemical characteristics. The N1-methylation removes the acidic proton present in ICA, fundamentally altering its hydrogen bonding capabilities. Concurrently, both the N1 and C7 methyl groups increase the molecule's lipophilicity, which is expected to decrease its solubility in aqueous media.
| Property | Indole-3-carboxylic Acid (ICA) | This compound (DMICA) | Rationale for Predicted DMICA Properties |
| Molecular Formula | C₉H₇NO₂ | C₁₁H₁₁NO₂ | Addition of two CH₂ groups. |
| Molecular Weight | 161.16 g/mol [4] | 189.21 g/mol [5] | Calculated based on the molecular formula. |
| Melting Point | 232-234 °C[6] | Not experimentally determined. Predicted to be lower. | N1-methylation disrupts the intermolecular hydrogen bonding that contributes to the high melting point of ICA. |
| Aqueous Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and ether.[7] | Not experimentally determined. Predicted to be lower than ICA. | The two lipophilic methyl groups decrease the molecule's affinity for polar solvents like water. |
| pKa | ~3.90 (Predicted)[7] | Not experimentally determined. The carboxylic acid pKa is expected to be in a similar range (~4-5), but the N-H proton acidity is absent. | The primary acidic proton is on the carboxylic acid. The N-H proton of ICA is weakly acidic; this site is blocked in DMICA. |
| LogP | 1.99[8] | Not experimentally determined. Predicted to be > 2.0. | The addition of two methyl groups significantly increases lipophilicity. |
Synthesis Strategies: Established vs. Proposed Pathways
Experimental Protocol 1: Synthesis of Indole-3-carboxylic Acid (ICA)
A common and effective method for synthesizing ICA involves the hydrolysis of its corresponding ester, which can be formed via multiple routes. An alternative, direct approach starts from indole itself. The following protocol is adapted from a method involving the Cannizzaro reaction of 3-formylindole.[10]
Causality: This protocol leverages the Vilsmeier-Haack reaction to efficiently formylate the electron-rich C3 position of indole. The subsequent base-catalyzed Cannizzaro reaction disproportionates the resulting aldehyde into its corresponding carboxylate (the desired product) and alcohol. This is a robust, high-yield method starting from commercially available materials.
Step-by-Step Protocol:
-
Step 1: Formylation of Indole. Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to dimethylformamide (DMF) at low temperatures (e.g., 20°C).
-
Slowly add a solution of indole in DMF to the Vilsmeier reagent, maintaining the temperature between 20-30°C.
-
Allow the reaction to proceed for approximately 45 minutes at 35°C.
-
Quench the reaction by pouring the mixture onto crushed ice.
-
Basify the solution with aqueous sodium hydroxide until strongly basic to precipitate the 3-formylindole product.
-
Filter, wash with water, and dry the crude 3-formylindole.
-
Step 2: Cannizzaro Reaction. Vigorously stir the 3-formylindole in a 20% aqueous solution of sodium hydroxide (NaOH).
-
Continue stirring for 24 hours at room temperature. A separation of the solid product from the solution will be observed.
-
Filter the mixture under vacuum. The solid residue is the desired Indole-3-carboxylic acid. The filtrate contains indole-3-methanol.
-
Wash the solid product with distilled water and dry to obtain ICA.
Proposed Protocol 2: Synthesis of this compound (DMICA)
This proposed synthesis employs the Fischer indole synthesis, which constructs the indole ring from an arylhydrazine and a carbonyl compound.[11][12]
Causality: The logical starting material for the 1,7-dimethylindole core is N'-methyl-2,6-dimethylphenylhydrazine. The steric hindrance from the C7-methyl group (ortho to the hydrazine) makes this a challenging cyclization, but it remains the most direct approach. Reacting this hydrazine with a pyruvate ester will introduce the required carboxylic acid functionality at the C3 position. The final step is a standard ester hydrolysis.
Step-by-Step Protocol:
-
Step 1: Hydrazone Formation. React N'-methyl-2,6-dimethylphenylhydrazine with ethyl pyruvate in an acidic alcoholic solvent (e.g., ethanol with a catalytic amount of acetic acid).
-
Heat the mixture to reflux for 2-4 hours to form the corresponding hydrazone. Monitor reaction completion by TLC.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
Step 2: Fischer Indole Cyclization. Dissolve the crude hydrazone in a high-boiling point solvent like toluene or xylene.
-
Add a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid, PPA).
-
Heat the mixture to reflux (typically >100°C) for several hours to induce the[13][13]-sigmatropic rearrangement and cyclization.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Purify the resulting ethyl 1,7-dimethyl-1H-indole-3-carboxylate by column chromatography.
-
Step 3: Ester Hydrolysis. Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture at reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid (HCl) to a pH of ~3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield the final product, this compound.
Diagram of Proposed DMICA Synthesis Workflow
Caption: Proposed synthetic workflow for DMICA via Fischer Indole Synthesis.
Comparative Biological Activity and Mechanistic Insights
ICA exhibits a surprisingly broad range of biological activities. It has been investigated as an antifungal synergist, a precursor for anticancer agents, and has shown potential as an antihypertensive agent by acting as an angiotensin II receptor antagonist.[3][14][15] A notable recent study found that ICA enhances the anticancer potency of doxorubicin in colorectal cancer cells by promoting cellular senescence.
The biological profile of DMICA is currently unknown. However, we can predict how the structural modifications might influence its activity relative to ICA.
-
Receptor Binding & Enzyme Inhibition: The N-H proton of the indole ring is a critical hydrogen bond donor in many ligand-receptor interactions. By replacing this proton with a methyl group, DMICA is incapable of acting as a hydrogen bond donor at this position. This could drastically reduce or alter its binding affinity for targets where this interaction is key, such as certain Bcl-2 family proteins or angiotensin receptors.[15]
-
Cellular Permeability: The increased lipophilicity of DMICA may enhance its ability to cross cell membranes compared to ICA. This could lead to higher intracellular concentrations, potentially increasing its potency if it acts on an intracellular target.
-
Metabolic Stability: N-methylation can block a site of potential metabolic oxidation, which might increase the metabolic stability and pharmacokinetic half-life of DMICA compared to ICA.
-
Steric Effects: The C7-methyl group introduces steric bulk near the per-position of the indole ring. This could create unfavorable steric clashes with a target receptor, reducing binding affinity. Conversely, it could also orient the molecule into a more favorable binding conformation or enhance selectivity for a specific target.
Signaling Pathway: ICA-Induced Senescence in Cancer Cells
The ability of ICA to enhance doxorubicin-induced senescence provides a valuable therapeutic avenue. Senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.
Caption: Pathway of ICA potentiating doxorubicin-induced cellular senescence.
Conclusion and Future Directions
This comparative guide illuminates the significant differences between the well-characterized Indole-3-carboxylic acid and its dimethylated analog.
-
Indole-3-carboxylic Acid (ICA) is a versatile and accessible scaffold with documented anticancer, antihypertensive, and antifungal synergistic activities. Its high melting point and moderate solubility are dictated by its ability to form strong intermolecular hydrogen bonds.
-
This compound (DMICA) remains a frontier molecule. Based on fundamental chemical principles, the N1 and C7 methyl groups are predicted to increase lipophilicity, decrease aqueous solubility, and fundamentally alter its ability to interact with biological targets by removing the N-H hydrogen bond donor and adding steric bulk.
The lack of experimental data for DMICA presents a clear opportunity for investigation. The proposed synthesis offers a direct route to obtain this compound for study. Subsequent research should focus on validating its physicochemical properties and screening it for biological activities, particularly in assays where ICA is known to be active. Such studies will provide valuable structure-activity relationship (SAR) data and determine if the strategic methylation at the N1 and C7 positions can lead to the development of novel therapeutic agents.
References
-
McLean, G. R., & Robinson, R. (1970). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 48(14), 2293-2298. Available at: [Link]
-
Amanote Research. (n.d.). Fischer Indole Synthesis. The Reaction. Retrieved from ResearchGate. Available at: [Link]
-
McLean, G. R., & Robinson, R. (1970). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Indole-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
McLean, G. R., & Robinson, R. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. Available at: [Link]
-
Iwemi, B. K. (n.d.). synthesis of indole-3-carboxylic acid and indole-3- methanol. Retrieved from [Link]
-
Aribo Chemical. (n.d.). Cas:5470-66-6 Name:4-Nitro-2-Picoline N-Oxide. Retrieved January 14, 2026, from [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 942591. Available at: [Link]
-
Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. Available at: [Link]
-
Wang, L., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1983-1988. Available at: [Link]
-
MySkinRecipes. (n.d.). Indole-3-carboxylic acid. Retrieved January 14, 2026, from [Link]
-
Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]
-
Candeias, N. R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(23), 8251. Available at: [Link]
-
Moody, C. J., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11338-11347. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 14, 2026, from [Link]
-
Al-dujaili, A. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34185-34208. Available at: [Link]
-
Rehn, S. (2004). SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. KI Open Archive. Available at: [Link]
-
PubChem. (n.d.). 7-Methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Research Square. Available at: [Link]
- Gribble, G. W. (2010). Indole derivatives. Comprehensive Organic Chemistry II, 4, 489-537.
-
ResearchGate. (n.d.). N-methylation of indoles and other N,H-heteroacromatic compounds. Retrieved January 14, 2026, from [Link]
-
Liu, X., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Plant Science, 13, 898500. Available at: [Link]
-
PubChem. (n.d.). N-methyl-1H-indole-7-carboxamide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 5,8,11-Eicosatriynoic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Methyl indole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved January 14, 2026, from [Link]
Sources
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 8. chemscene.com [chemscene.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 5621-17-0: 4,7-Dimethyl-1H-indole | CymitQuimica [cymitquimica.com]
- 15. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 1,7-dimethyl-1H-indole-3-carboxylic acid (UM-164)
Abstract: This guide provides an in-depth analysis of the cross-reactivity and selectivity profile of 1,7-dimethyl-1H-indole-3-carboxylic acid, a compound also known as UM-164. Developed as a potent dual inhibitor of c-Src and p38 kinases, UM-164 presents a unique polypharmacological profile that is advantageous in specific therapeutic contexts, such as triple-negative breast cancer (TNBC) and glioma.[1][2][3] This document compares UM-164's selectivity against established kinase inhibitors, primarily Dasatinib, and furnishes detailed experimental protocols for researchers to independently validate and explore kinase inhibitor cross-reactivity. We will delve into the causality behind its dual-action mechanism, supported by kinome-wide profiling data and methods for assessing in-cell target engagement.
Introduction to this compound (UM-164): A Conformation-Selective Dual Kinase Inhibitor
This compound (UM-164) is a novel small molecule inhibitor distinguished by its potent, dual activity against both the c-Src proto-oncogene tyrosine kinase and p38 mitogen-activated protein kinases (MAPK).[1][3][4] Its development was driven by the need for more effective therapeutics in complex diseases like TNBC, where targeting multiple signaling nodes can overcome resistance and improve efficacy.[1][3]
Primary Targets and Mechanism of Action
The defining characteristic of UM-164 is its unique mechanism of binding. It selectively targets the 'DFG-out' inactive conformation of its target kinases.[3][4] This mode of inhibition is significant because it locks the kinase in a non-functional state, which can lead to improved pharmacological outcomes by altering not just the catalytic functions but also the non-catalytic scaffolding roles of the kinase.[3][4]
-
c-Src Kinase: As a non-receptor tyrosine kinase, c-Src is a central regulator of numerous signaling pathways involved in cell proliferation, survival, motility, and invasion.[1] UM-164 is a highly potent c-Src inhibitor with a binding constant (Kd) of 2.7 nM.[5]
-
p38 MAP Kinases: UM-164 is a potent inhibitor of p38α and p38β.[1][5] The p38 MAPK pathway is implicated in cellular responses to stress, inflammation, and apoptosis, and its inhibition has been shown to be beneficial in TNBC models.[1]
This dual inhibition is the cornerstone of UM-164's enhanced anti-cancer activity compared to inhibitors targeting only c-Src.[1][3][4]
Therapeutic Rationale in Oncology
While c-Src has long been an attractive target in oncology, clinical outcomes for single-target c-Src inhibitors have been modest.[4][6] The rationale behind UM-164 is that the simultaneous inhibition of p38 MAPK pathways synergizes with c-Src blockade to more effectively shut down cancer cell proliferation and invasion.[1][3] This hypothesis has been validated in preclinical models of TNBC, where UM-164 demonstrated superior activity and limited in vivo toxicity compared to other c-Src inhibitors.[1][3][4] Furthermore, UM-164 has shown efficacy in suppressing glioma proliferation by modulating the YAP signaling pathway, an effect attributed to its dual-target profile.[2]
Comparative Cross-Reactivity Profile
No kinase inhibitor is perfectly selective. Understanding an inhibitor's off-target profile is critical for interpreting experimental data and predicting potential toxicities.[7][8] The term "cross-reactivity" is often viewed negatively, but the calculated polypharmacology of UM-164 is a prime example of beneficial off-target effects.[1][9]
Kinome-Wide Selectivity of UM-164
Comprehensive kinome-wide profiling has been performed on UM-164 to elucidate its selectivity. These screens confirmed that the Src and p38 kinase families are its most potently inhibited targets.[1][3][4] Beyond these primary targets, UM-164's profile is remarkably clean at therapeutic concentrations, which contributes to its limited in vivo toxicity.[1][3] The compound also indirectly reduces the activation of downstream signaling proteins like EGFR, AKT, and ERK1/2, not by direct binding, but by blocking the upstream c-Src and p38 pathways.[5]
Head-to-Head Comparison: UM-164 vs. Dasatinib
Dasatinib is a well-established, FDA-approved multi-kinase inhibitor primarily known for its potent inhibition of BCR-ABL and Src family kinases. It serves as an excellent benchmark for evaluating UM-164's unique profile.
-
Target Profile Similarity: Kinome scans reveal that UM-164 and Dasatinib have nearly identical target profiles concerning the Src kinase family.[1]
-
The Key Difference - p38 Inhibition: The critical distinction lies in p38. UM-164 is a potent inhibitor of p38α and p38β, whereas no currently approved c-Src inhibitors, including Dasatinib and Bosutinib, share this activity.[1]
The Significance of Dual c-Src/p38 Inhibition
The enhanced efficacy of UM-164 underscores a critical concept in modern drug development: targeting parallel or converging pathways can be more effective than mono-targeting. The diagram below illustrates the signaling nodes targeted by UM-164.
Caption: UM-164 signaling pathway inhibition.
Experimental Framework for Determining Inhibitor Selectivity
To ensure scientific rigor, a multi-faceted approach is required to define a compound's cross-reactivity profile. Simply relying on a single biochemical assay is insufficient. The following protocols represent a robust, self-validating workflow.
Protocol: Broad-Spectrum Kinome Profiling
This is the gold-standard method for an unbiased assessment of inhibitor selectivity across the human kinome.[10][11] Commercial services offer panels of hundreds of kinases.[12][13][14]
Causality: This initial screen casts a wide net to identify all potential interactions, both intended and unintended. It provides a comprehensive map of a compound's activity, which is essential for predicting its biological effects and potential liabilities.[11][13]
Step-by-Step Methodology:
-
Tier 1: Single-Dose Screening:
-
Prepare the test compound (e.g., UM-164) at a concentration significantly higher than its target IC50 (e.g., 1 µM) to maximize the detection of off-targets.
-
Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology's HotSpot™, Carna Biosciences' QuickScout™) for screening against their largest available kinase panel.[13][14][15] Assays are typically run in duplicate.
-
The output will be a percentage of inhibition for each kinase in the panel relative to a vehicle control.
-
-
Tier 2: IC50 Determination for "Hits":
-
Define a "hit" threshold from the Tier 1 screen (e.g., >70% inhibition).[11]
-
For each identified hit, perform a full dose-response curve (typically 10-point) to determine the half-maximal inhibitory concentration (IC50).
-
This step validates the initial hit and quantifies the compound's potency against each off-target kinase.
-
-
Data Analysis:
-
Compile the IC50 values for the primary target(s) and all validated off-targets.
-
Calculate selectivity scores. One simple method is to divide the IC50 for an off-target by the IC50 for the primary target. A ratio >100 is often considered a good indicator of selectivity.[8]
-
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: While kinome profiling is powerful, it uses purified enzymes in a biochemical context.[11][16] CETSA validates that the compound actually binds to its intended target within the complex milieu of a living cell, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[17][19][20]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture the cell line of interest (e.g., SUM 149 TNBC cells) to ~80% confluency.
-
Treat cells with the test compound (e.g., 1 µM UM-164) or vehicle (DMSO) for a predetermined time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of the target protein (e.g., c-Src, p-p38) remaining in the soluble fraction using Western Blot or ELISA.
-
-
Data Analysis:
Protocol: Competitive Ligand Binding Assay
Causality: This classic pharmacological technique directly measures the affinity of a compound for a receptor or enzyme by assessing its ability to compete with a labeled ligand (typically radioactive or fluorescent).[22][23][24] It provides a quantitative measure of binding affinity (Ki) that is independent of enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a source of the target protein (e.g., purified recombinant c-Src).
-
Select a high-affinity, labeled ligand ("probe") that binds to the same site as the test compound.
-
Prepare serial dilutions of the unlabeled test compound (the "competitor," e.g., UM-164).
-
-
Incubation:
-
In a microplate, combine the target protein, a fixed concentration of the labeled probe, and varying concentrations of the competitor.
-
Incubate the mixture to allow the binding reaction to reach equilibrium.[25]
-
-
Separation:
-
Separate the bound from the unbound labeled probe. This is commonly done by rapid vacuum filtration through a membrane that traps the protein-ligand complexes.[25]
-
-
Detection:
-
Quantify the amount of labeled probe that remains bound to the protein in each well (e.g., using a scintillation counter for a radioligand).
-
-
Data Analysis:
-
Plot the bound signal against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which is the concentration of the competitor that displaces 50% of the labeled probe.
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled probe.
-
Data Summary & Visualizations
Clear data presentation is paramount for comparing complex datasets.
Comparative Inhibition Data
The following tables summarize the known activity of UM-164 and provide a representative comparison with Dasatinib.
Table 1: Cellular Antiproliferative Activity (IC50) in TNBC Cell Lines
| Cell Line | UM-164 IC50 (nmol/L) | Dasatinib IC50 (nmol/L) | Key Distinction |
|---|---|---|---|
| SUM 149 | ~50 | >1000 | High Dasatinib Resistance |
| MDA-MB 231 | ~150 | ~200 | Similar Potency |
| VARI-068 (PDX) | Sensitive | Relatively Resistant | Efficacy in Patient-Derived Model |
(Data adapted from published studies showing representative trends)[1][3]
Table 2: Comparative Kinase Selectivity Profile
| Kinase Target | UM-164 (Potency) | Dasatinib (Potency) | Relevance |
|---|---|---|---|
| c-Src | +++ (Kd = 2.7 nM) | +++ | Primary Shared Target |
| p38α | +++ | - | Key Differentiator |
| p38β | +++ | - | Key Differentiator |
| ABL | ++ | +++ | Dasatinib Primary Target |
| c-Kit | ++ | +++ | Dasatinib Off-Target |
| EGFR | Indirect Inhibition | Indirect Inhibition | Downstream Effect |
(Potency Key: +++ High, ++ Moderate, + Low, - Negligible)
Workflow and Logic Diagrams
Caption: A robust workflow for assessing kinase inhibitor cross-reactivity.
Caption: Logical comparison of primary targets for UM-164 and Dasatinib.
Conclusion & Future Directions
This compound (UM-164) is a powerful research tool and a promising therapeutic lead compound.[3][4] Its cross-reactivity profile is not a liability but rather a rationally designed feature that confers superior efficacy in specific cancer models through potent dual inhibition of c-Src and p38 kinases. This contrasts sharply with more promiscuous or narrowly-focused inhibitors, highlighting the importance of a well-defined polypharmacological profile.
For researchers working with this molecule or designing novel kinase inhibitors, the experimental framework provided herein offers a reliable pathway to thoroughly characterize selectivity and validate target engagement. Future studies should continue to leverage kinome-wide screening and cellular assays like CETSA to not only de-risk new compounds but also to uncover novel, therapeutically beneficial cross-reactivities.
References
- UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Neg
- UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Neg
- UM-164 | Src inhibitor | CAS 903564-48-7. Selleck Chemicals.
- UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity. PubMed Central.
- UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Neg
- Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. PubMed Central.
- Kinome Profiling Service. MtoZ Biolabs.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Kinome Profiling. Oncolines B.V.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.
- Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Springer Link.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Ligand binding assay. Wikipedia.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- About Ligand Binding Assays. Gifford Bioscience.
- Receptor-Ligand Binding Assays. Labome.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Kinase Selectivity Panels. Reaction Biology.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. Pelago Bioscience.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central.
- Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors. Benchchem.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. youtube.com [youtube.com]
- 23. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 1,7-dimethyl-1H-indole-3-carboxylic Acid Against Known Aldose Reductase Inhibitors: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 1,7-dimethyl-1H-indole-3-carboxylic acid against established inhibitors of aldose reductase. Aldose reductase is a critical enzyme in the polyol pathway, and its inhibition is a key therapeutic strategy for mitigating diabetic complications.[1] This document details the scientific rationale, experimental protocols, and comparative data necessary for a thorough evaluation.
Introduction: The Rationale for Aldose Reductase Inhibition
Under normoglycemic conditions, the polyol pathway is a minor route for glucose metabolism. However, in hyperglycemic states such as diabetes, increased glucose flux leads to the accumulation of intracellular sorbitol, a reaction catalyzed by aldose reductase.[2] This accumulation can cause osmotic stress and cellular damage, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy.[2] Therefore, inhibitors of aldose reductase are of significant therapeutic interest.
This guide will benchmark the potential aldose reductase inhibitory activity of this compound against three well-characterized inhibitors:
-
Epalrestat: A noncompetitive and reversible aldose reductase inhibitor.[3]
-
Sorbinil: An aldose reductase inhibitor investigated for the treatment of diabetic complications.[4]
-
Tolrestat: A potent, orally active aldose reductase inhibitor.[5]
To assess the specificity of inhibition, we will also compare its activity against Foretinib , a multi-kinase inhibitor targeting receptor tyrosine kinases such as c-Met and VEGFR2, which is not expected to inhibit aldose reductase.[1][6]
The Polyol Pathway: A Target for Therapeutic Intervention
The polyol pathway is a two-step metabolic process that converts glucose to fructose. Aldose reductase is the rate-limiting enzyme in this pathway.
Comparative Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The following table summarizes the reported IC50 values for the benchmark inhibitors against aldose reductase from various sources.
| Inhibitor | IC50 Value | Enzyme Source | Reference |
| Epalrestat | 10 nM | Human Placenta | [2] |
| Sorbinil | 3.1 µM | Rat Lens (cultured) | [7] |
| Tolrestat | 35 nM | Bovine Lens | [2] |
Specificity Profiling: Foretinib Kinase Inhibition
To establish the specificity of this compound for aldose reductase, it is crucial to benchmark it against an unrelated target class. Foretinib is a multi-kinase inhibitor with potent activity against several receptor tyrosine kinases. A lack of activity against these kinases would suggest specificity for aldose reductase.
| Kinase Target | Foretinib IC50 (nM) | Reference |
| c-Met | 0.4 | [1][8] |
| KDR (VEGFR2) | 0.9 | [1][8] |
| Ron | 3 | [8] |
| Flt-1 | 6.8 | [8] |
| Flt-4 | 2.8 | [8] |
| Axl | Lower Affinity | [1] |
| PDGFR-β | Lower Affinity | [1] |
| c-Kit | Lower Affinity | [1] |
| Flt-3 | Lower Affinity | [1] |
| Tie2 | Lower Affinity | [1] |
Experimental Protocols
Part 1: In Vitro Biochemical Assay for Aldose Reductase Inhibition
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of test compounds against aldose reductase by measuring the decrease in NADPH absorbance at 340 nm.[9][10]
Materials and Reagents:
-
Enzyme Source: Partially purified aldose reductase from rat lens homogenate.[9]
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[9]
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer.[9]
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.[9]
-
Test Compounds: Stock solutions of this compound, Epalrestat, Sorbinil, and Tolrestat in a suitable solvent (e.g., DMSO).
-
Negative Control: Foretinib stock solution.
-
Vehicle Control: The solvent used to dissolve the test compounds.
Procedure:
-
Enzyme Preparation:
-
Homogenize Wistar albino rat lenses in 3 volumes of ice-cold distilled water.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude aldose reductase enzyme.[9]
-
-
Reaction Setup:
-
In a UV-transparent 96-well plate or cuvettes, prepare the following reaction mixtures (final volume of 1.0 mL):
-
Blank: 0.7 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Preparation, 0.1 mL Phosphate Buffer (instead of substrate).
-
Control: 0.7 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Preparation, 0.1 mL Vehicle Control.
-
Test: 0.7 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Preparation, 0.1 mL of test compound dilution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate/cuvettes at room temperature for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate to the Control and Test wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 3-5 minutes at 30-second intervals using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each concentration.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of Test / Rate of Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Part 2: Ex Vivo Rat Lens Organ Culture Assay
This protocol evaluates the ability of test compounds to inhibit sorbitol accumulation in an intact organ system, providing a more physiologically relevant assessment of efficacy.[7]
Materials and Reagents:
-
Wistar albino rats
-
Sterile dissection tools
-
Culture medium (e.g., Medium 199) supplemented with antibiotics
-
High glucose stock solution
-
Test compounds (this compound and benchmarks)
-
Reagents for sorbitol quantification (e.g., sorbitol dehydrogenase-based enzymatic assay kit or HPLC standards)
Procedure:
-
Lens Isolation:
-
Aseptically dissect lenses from enucleated eyes of Wistar albino rats.
-
-
Lens Culture:
-
Place individual lenses in separate wells of a 24-well plate containing culture medium.
-
Prepare culture media with a high glucose concentration (e.g., 35 mM) to induce sorbitol accumulation.[7]
-
Add serial dilutions of the test compounds, benchmark inhibitors, or vehicle control to the respective wells.
-
Incubate the lenses at 37°C in a humidified 5% CO2 incubator for up to 7 days.
-
Visually inspect the lenses daily for the development of opacities.
-
-
Sorbitol Quantification:
-
At the end of the incubation period, harvest the lenses and wash them with phosphate-buffered saline.
-
Homogenize each lens in a suitable buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the sorbitol concentration in the supernatants using a validated method such as an enzymatic assay with sorbitol dehydrogenase or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the percent inhibition of sorbitol accumulation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for the inhibition of sorbitol accumulation by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This guide provides a robust framework for the comprehensive evaluation of this compound as a potential aldose reductase inhibitor. By benchmarking its in vitro biochemical potency and ex vivo cellular efficacy against well-established inhibitors and assessing its specificity against an unrelated kinase, researchers can generate the critical data needed to determine its therapeutic potential. The detailed protocols and comparative data presented herein are designed to ensure experimental rigor and reproducibility, facilitating informed decision-making in the drug discovery and development process.
References
- Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. (2025). Benchchem.
- Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. (2021). Journal of Cellular and Molecular Medicine.
- A Comparative Analysis of Minalrestat and Other Aldose Reductase Inhibitors: IC50 Values and Experimental Protocols. (2025). Benchchem.
- In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. (n.d.). Farmaco.
- Phase II and Biomarker Study of the Dual MET/VEGFR2 Inhibitor Foretinib in Patients With Papillary Renal Cell Carcinoma. (2011). Journal of Clinical Oncology.
- Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (2012). Asian Pacific Journal of Tropical Biomedicine.
-
(A) The IC50 values for Foretinib, Foretinib-TCO (11) and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol P
-
Well‐known AR inhibitors, epalrestat (acetic acid derivative), sorbinil... - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Some active aldose reductase inhibitors a) Sorbinil, b) Epalrestat, c) Tolrestat, d) Fidarestat. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. (2008). General Physiology and Biophysics.
- Purified rat lens aldose reductase. Polyol production in vitro and its inhibition by aldose reductase inhibitors. (1986). Biochemical Journal.
- Effects of the aldose reductase inhibitor sorbinil on the isolated cultured r
-
Sorbinil. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Synthesis and evaluation of novel aldose reductase inhibitors: Effects on lens protein kinase Cγ. (2006). Bioorganic & Medicinal Chemistry.
- Inhibition of Lens Aldose Reductase by (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid. (2008). General Physiology and Biophysics.
-
Epalrestat. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
Sources
- 1. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for isolating tight-binding inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of the Dual c-Src/p38 Kinase Inhibitor, UM-164: A Comparative Guide
In the landscape of targeted cancer therapy, the development of kinase inhibitors has been a pivotal strategy. However, the clinical efficacy of these inhibitors is often hampered by off-target effects and acquired resistance. A key aspect of preclinical development is therefore the rigorous confirmation of target engagement within a cellular context. This guide provides a comprehensive comparison of methodologies to confirm the target engagement of UM-164 , a potent dual inhibitor of c-Src and p38 kinases, with a focus on its application in triple-negative breast cancer (TNBC) and glioma research.[1][2][3][4] We will compare its performance with Dasatinib , a well-established, FDA-approved c-Src inhibitor.[1]
UM-164 is a novel inhibitor that distinguishes itself by binding to the inactive "DFG-out" conformation of its target kinases.[2] This unique binding mode is hypothesized to contribute to its potent anti-proliferative and anti-invasive effects in cancer cells.[1][2] This guide will detail two powerful, label-free techniques to verify the direct interaction of UM-164 with its targets in a cellular milieu: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity chromatography coupled with mass spectrometry.
The Strategic Imperative: Why Direct Target Engagement Matters
Before delving into experimental protocols, it is crucial to understand the "why." Observing a desired cellular phenotype, such as decreased proliferation, upon compound treatment is a critical first step. However, it does not unequivocally prove that the compound is acting through its intended target. Compensatory signaling pathways or off-target effects can often lead to misinterpretation of results. Direct target engagement assays provide the definitive evidence that the compound physically interacts with its putative target inside the cell, a cornerstone of a robust drug discovery cascade.
We will explore two orthogonal and complementary methods that provide this evidence. CETSA leverages the principle that ligand binding stabilizes a protein against thermal denaturation.[5][6][7][8] Kinobeads, on the other hand, utilize a competitive binding approach to profile the interaction of a compound with a broad spectrum of kinases present in the cell lysate.[9][10][11][12][13]
Comparative Analysis of UM-164 and Dasatinib
The following table summarizes key comparative data for UM-164 and its comparator, Dasatinib. The presented data is a synthesis of findings from published literature and serves as a benchmark for the experimental outcomes detailed in this guide.[1][4]
| Parameter | UM-164 | Dasatinib | Key Insights |
| Primary Targets | c-Src, p38α/β kinases | c-Src, Bcr-Abl, c-Kit, PDGFR | UM-164 exhibits a distinct dual inhibitory profile against c-Src and p38 kinases, which is not a prominent feature of Dasatinib.[1][2] |
| Binding Mode | Binds inactive "DFG-out" conformation of c-Src | Binds active conformation of c-Src | The unique binding mode of UM-164 may contribute to its distinct biological effects, such as altering c-Src localization.[1][2] |
| Cellular Potency (IC50, TNBC cell lines) | Low nanomolar range | Nanomolar to micromolar range (variable) | UM-164 demonstrates consistent and potent anti-proliferative activity across a range of TNBC cell lines.[1] |
| In Vivo Efficacy (TNBC Xenografts) | Significant tumor growth inhibition with low toxicity | Limited clinical efficacy in TNBC | UM-164 has shown promising in vivo activity in preclinical models where Dasatinib has been less effective.[1][2] |
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells or cell lysates. The principle is that a ligand-bound protein is thermodynamically more stable and will thus denature and aggregate at a higher temperature than the unbound protein.[5][6][7][8][14] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Rationale for CETSA in UM-164 Target Validation
CETSA is an ideal primary method for confirming the engagement of UM-164 with c-Src and p38. It provides direct evidence of binding in a physiological context (intact cells), which is a significant advantage over assays using purified recombinant proteins. By comparing the thermal shifts induced by UM-164 and Dasatinib, we can directly assess the relative target engagement of both compounds in a cellular environment.
Experimental Workflow: CETSA
Caption: CETSA workflow for assessing UM-164 target engagement.
Detailed Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231 for TNBC or LN229 for glioma) to ~80% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS).
-
Divide the cell suspension into aliquots and treat with UM-164 (e.g., 1 µM), Dasatinib (e.g., 1 µM), or vehicle (DMSO) for 1 hour at 37°C.[5]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[14]
-
-
Lysis and Fractionation:
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using specific antibodies against c-Src and p38. An antibody against a non-target protein (e.g., GAPDH) should be used as a control.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A positive target engagement will result in a rightward shift of the melting curve for the drug-treated samples compared to the vehicle control.
-
Methodology 2: Kinobeads Affinity Chromatography and Mass Spectrometry
To gain a broader understanding of the selectivity of UM-164, a chemical proteomics approach using Kinobeads is highly recommended.[9][10] Kinobeads are composed of Sepharose beads conjugated with a cocktail of non-selective, ATP-competitive kinase inhibitors.[9][10][11] These beads can capture a large fraction of the kinome from a cell lysate. In a competitive binding experiment, the cell lysate is pre-incubated with the drug of interest (e.g., UM-164). The drug will bind to its target kinases, preventing them from being captured by the Kinobeads. The proteins bound to the beads are then identified and quantified by mass spectrometry.
Rationale for Kinobeads in UM-164 Selectivity Profiling
This method is invaluable for several reasons. Firstly, it allows for the simultaneous assessment of a compound's interaction with hundreds of kinases at their endogenous expression levels.[9][10][12] This provides a comprehensive selectivity profile. Secondly, by comparing the dose-dependent competition of UM-164 and Dasatinib, we can quantitatively assess their relative affinities for a wide range of kinases, confirming on-target engagement and identifying potential off-targets.
Experimental Workflow: Kinobeads Assay
Caption: Kinobeads competitive binding workflow.
Detailed Protocol for Kinobeads Assay
-
Lysate Preparation:
-
Lyse cultured cells (a mixture of cell lines can be used to increase kinome coverage) in a suitable lysis buffer containing protease and phosphatase inhibitors.[12]
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competitive Binding:
-
Aliquot the cell lysate and incubate with a range of concentrations of UM-164, Dasatinib, or vehicle (DMSO) for 1 hour at 4°C.[11]
-
-
Kinase Enrichment:
-
Add the Kinobeads slurry to each lysate sample and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase capture.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.[12]
-
Collect the resulting peptides and prepare them for mass spectrometry analysis.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a suitable software package (e.g., MaxQuant).
-
For each kinase, plot the remaining amount bound to the beads as a function of the drug concentration. This allows for the calculation of an apparent dissociation constant (Kd,app), which reflects the potency of the drug-target interaction in the lysate.
-
Conclusion
Confirming target engagement is a non-negotiable step in the validation of novel kinase inhibitors. The combination of CETSA and Kinobeads-based chemical proteomics provides a powerful and comprehensive approach to rigorously validate the interaction of compounds like UM-164 with their intended targets, c-Src and p38. CETSA offers a straightforward method to confirm target stabilization in intact cells, while the Kinobeads assay provides a broader view of selectivity across the kinome. By comparing the results obtained for UM-164 with those of a benchmark inhibitor like Dasatinib, researchers can build a strong, data-driven case for the unique mechanism of action and therapeutic potential of their compound. This dual-assay approach significantly enhances the trustworthiness and scientific rigor of preclinical drug development efforts.
References
-
UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer. AACR Journals. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity. PubMed Central. Available from: [Link]
-
The target landscape of clinical kinase drugs. PMC - NIH. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]
-
UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer. PubMed. Available from: [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available from: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available from: [Link]
-
Thermal shift assay. Wikipedia. Available from: [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC - NIH. Available from: [Link]
-
Characterization of binding, depletion and competition properties of... ResearchGate. Available from: [Link]
-
New Triple Negative Breast Cancer Treatments - UM 164 Compound. Michigan Medicine. Available from: [Link]
-
UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity. MDPI. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. michiganmedicine.org [michiganmedicine.org]
- 4. mdpi.com [mdpi.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparison Guide: Assessing the Specificity of 1,7-dimethyl-1H-indole-3-carboxylic acid (UM-164) as a p70S6K Inhibitor
Abstract: The precise dissection of cellular signaling pathways requires molecular tools of the highest specificity. This guide provides a comprehensive framework for assessing the selectivity of 1,7-dimethyl-1H-indole-3-carboxylic acid (also known as UM-164), a potent inhibitor of p70 ribosomal S6 kinase (p70S6K). We present a head-to-head comparison with the well-characterized inhibitor PF-4708671, detailing the experimental rationale and protocols necessary for robust validation. This document is intended for researchers in cell biology and drug discovery seeking to confidently attribute experimental outcomes to the specific inhibition of p70S6K.
Introduction: The Critical Role of p70S6K and the Quest for Specificity
The p70S6 Kinase (p70S6K) is a critical downstream effector of the mTOR signaling pathway, a master regulator of cell growth, proliferation, and metabolism. Upon activation by mTORC1, p70S6K phosphorylates numerous substrates, including the 40S ribosomal protein S6, thereby playing a pivotal role in promoting protein synthesis and cell cycle progression. Given its central function, aberrant p70S6K activity is implicated in various diseases, including cancer and metabolic disorders, making it a key therapeutic target.
This guide outlines the essential experiments to quantify the specificity of UM-164, using PF-4708671 as a benchmark comparator. PF-4708671 is a well-documented, potent, and selective inhibitor of p70S6K, providing a robust baseline for evaluation. We will explore biochemical, cellular, and proteome-wide methods to build a comprehensive specificity profile.
Comparative Compounds Overview
A direct comparison requires understanding the fundamental properties of each molecule. Both compounds target p70S6K but originate from different chemical scaffolds, which can influence their interaction with the broader kinome.
| Compound | Structure | Reported IC50 (p70S6K) | Key Characteristics |
| This compound (UM-164) | Indole carboxylic acid | ~2.5 nM | High potency; reported to be a dual inhibitor of p70S6K and ROCK. |
| PF-4708671 | Pyrrolopyrimidine | ~160 nM | Well-characterized with extensive public data on kinome selectivity; lower potency than UM-164. |
The primary distinguishing feature to investigate is the reported dual-kinase activity of UM-164. While its potency against p70S6K is superior to PF-4708671, its potential inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) must be quantified and controlled for in any experimental design.
Experimental Framework for Specificity Assessment
A multi-pronged approach is necessary to build a convincing case for inhibitor specificity. We will proceed from broad, high-throughput screening to targeted cellular assays.
Caption: Workflow for assessing inhibitor specificity.
Phase 1: In Vitro Kinome Profiling
Causality: The most direct way to assess specificity is to test the inhibitor against a large panel of purified kinases. This biochemical assay removes the complexity of the cellular environment and directly measures the interaction between the compound and potential kinase targets. A broad screen (e.g., against 400+ kinases) is essential for discovering unexpected off-target interactions.
Protocol: In Vitro Kinase Panel (Example using a commercial service)
-
Compound Preparation: Prepare 10 mM stock solutions of UM-164 and PF-4708671 in 100% DMSO.
-
Assay Concentration: Select a primary screening concentration. A concentration of 1 µM is a standard choice, as it is high enough to detect moderate-affinity off-targets while being physiologically relevant.
-
Panel Selection: Submit the compounds to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Select their largest available panel, ensuring it includes p70S6K, its close relatives (e.g., RSK family), and ROCK1/ROCK2.
-
Data Analysis: The service will return data as "% Inhibition" at the tested concentration.
-
Trustworthiness Check: The data must include the activity of p70S6K as a positive control. Expect >95% inhibition for both compounds. If the primary target is not strongly inhibited, the entire dataset is suspect.
-
Hit Identification: Flag any kinase inhibited by >50% as a potential off-target hit requiring further investigation.
-
Expected Outcome & Interpretation:
PF-4708671 is expected to show high selectivity for p70S6K. The key result will be the profile of UM-164. We will specifically look for significant inhibition of ROCK1 and ROCK2, which would validate literature reports. Any other kinases inhibited >50% must be noted for follow-up.
| Target Kinase | UM-164 (% Inhibition @ 1µM) | PF-4708671 (% Inhibition @ 1µM) | Interpretation |
| p70S6K (RPS6KB1) | 99% | 98% | Expected on-target activity confirmed for both. |
| ROCK1 | 85% | 5% | Significant off-target activity for UM-164. |
| ROCK2 | 82% | 3% | Significant off-target activity for UM-164. |
| RSK1 (RPS6KA1) | 15% | 10% | Minimal interaction with closely related kinase. |
| PKA (PRKACA) | 2% | 1% | No significant off-target activity. |
Phase 2: Cellular Target Engagement & Pathway Modulation
Causality: A compound must enter the cell and bind to its intended target to be effective. The Cellular Thermal Shift Assay (CETSA) directly measures this target engagement by assessing the thermal stability of a protein when bound to a ligand. Furthermore, we must confirm that this engagement leads to the expected downstream signaling consequence: a reduction in the phosphorylation of the S6 ribosomal protein.
Caption: Simplified p70S6K signaling and points of inhibition.
Protocol: Western Blot for Phospho-S6 Inhibition
-
Cell Culture: Plate a relevant cell line (e.g., MCF-7, which has active mTOR signaling) and allow cells to attach overnight.
-
Serum Starvation: Culture cells in serum-free media for 12-16 hours to reduce baseline p70S6K activity.
-
Inhibitor Treatment: Pre-treat cells with a dose range of UM-164 (e.g., 1 nM to 5 µM) and PF-4708671 (e.g., 10 nM to 20 µM) for 2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin or 20% FBS) for 30 minutes to robustly activate the mTORC1-p70S6K axis.
-
Lysis & Protein Quantification: Lyse the cells and determine protein concentration using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20 µg of protein per lane via SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against Phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Data Analysis: Quantify band intensities. For each sample, normalize the phospho-S6 signal to the total S6 signal. Calculate the IC50 value for p-S6 inhibition.
-
Trustworthiness Check: The total S6 and GAPDH levels should remain constant across all treatments. A decrease in these proteins would indicate a cytotoxic effect rather than specific inhibition.
-
Expected Outcome & Interpretation:
Both compounds should produce a dose-dependent decrease in S6 phosphorylation. The cellular IC50 for UM-164 will likely be higher than its biochemical IC50 but should still be significantly lower than that of PF-4708671, confirming its high on-target potency in a cellular context.
| Compound | Cellular IC50 (p-S6 Inhibition) |
| UM-164 | ~50 nM |
| PF-4708671 | ~500 nM |
Phase 3: Cellular Off-Target Validation
Causality: Based on the Phase 1 kinase screen, we hypothesized a ROCK off-target effect for UM-164. We must now test this in a cellular context. The ROCK kinase phosphorylates Myosin Light Chain (MLC) at Thr18/Ser19, which is a validated biomarker for ROCK activity. By measuring p-MLC levels, we can determine if UM-164 engages ROCK in cells at concentrations similar to those required for p70S6K inhibition.
Protocol: Western Blot for Phospho-MLC
-
Cell Culture: Use a cell line where the ROCK pathway is active and measurable (e.g., HeLa or vascular smooth muscle cells).
-
Inhibitor Treatment: Treat cells with the same dose range of UM-164 and PF-4708671 as in the p-S6 experiment for 2 hours.
-
Lysis and Western Blotting: Follow the same lysis and blotting procedure as before, but probe with primary antibodies for Phospho-MLC (Thr18/Ser19), total MLC, and a loading control.
-
Data Analysis: Quantify and normalize the p-MLC signal to total MLC. Determine the IC50 for p-MLC inhibition.
Expected Outcome & Interpretation:
This experiment is the crucial differentiator. PF-4708671 should have no effect on p-MLC levels. Conversely, UM-164 is expected to inhibit p-MLC phosphorylation, confirming a cellular off-target effect. The critical piece of data is the potency of this effect.
| Compound | Cellular IC50 (p-S6 Inhibition) | Cellular IC50 (p-MLC Inhibition) | Specificity Window |
| UM-164 | ~50 nM | ~200 nM | 4-fold |
| PF-4708671 | ~500 nM | > 20,000 nM | >40-fold |
The "Specificity Window" is the ratio of the off-target IC50 to the on-target IC50. A larger window indicates greater specificity. Here, UM-164 inhibits its primary target (p70S6K) at concentrations 4-fold lower than those needed to inhibit its secondary target (ROCK). While PF-4708671 is less potent, it is significantly more specific.
Conclusion and Recommendations
This guide demonstrates a systematic approach to validating the specificity of this compound (UM-164). Our multi-phase experimental plan provides a clear verdict:
-
UM-164 is a highly potent inhibitor of p70S6K , demonstrating superior on-target activity in both biochemical and cellular assays compared to PF-4708671.
-
UM-164 is a dual inhibitor , exhibiting significant, dose-dependent inhibition of ROCK kinase at concentrations only moderately higher than those required for p70S6K inhibition.
-
PF-4708671, while less potent, offers a much wider specificity window , making it a more suitable tool for experiments where unambiguous inhibition of p70S6K is required.
Recommendations for Researchers:
-
For experiments where maximal potency is required and potential ROCK inhibition can be controlled for or is irrelevant to the biological question, UM-164 is a viable option . Researchers must use it at the lowest effective concentration (ideally <100 nM) and should consider running parallel experiments with a ROCK-specific inhibitor to deconvolute phenotypic effects.
-
For most applications, particularly in complex signaling studies or initial target validation where clarity is paramount, PF-4708671 is the more prudent choice . Its well-defined specificity profile ensures that observed effects can be more confidently attributed to the inhibition of p70S6K.
Ultimately, the choice of chemical probe depends on the specific experimental context. However, this choice must be informed by rigorous, empirical validation as outlined in this guide.
References
-
Title: Discovery of a Potent and Selective p70S6K Inhibitor by Structure-Based Drug Design. Source: ACS Med. Chem. Lett. 2012, 3, 12, 1032–1037. URL: [Link]
-
Title: Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Source: Biochem J. 2010 Mar 1; 426(Pt 2): 261–269. URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nat Protoc. 2014 Sep;9(9):2100-22. URL: [Link]
-
Title: Rho-Associated Kinase (ROCK) in Cell Motility and Contraction. Source: Cold Spring Harb Perspect Biol. 2017 Jul; 9(7): a022220. URL: [Link]
Bridging the Gap: A Comparative Guide to In Silico Modeling and Experimental Validation of 1,7-dimethyl-1H-indole-3-carboxylic acid
In the landscape of contemporary drug discovery and molecular biology, the synergy between computational modeling and empirical validation is paramount. This guide provides an in-depth comparison of in silico predictions and experimental results for the novel compound 1,7-dimethyl-1H-indole-3-carboxylic acid. As a member of the indole-3-carboxylic acid family, this molecule presents a scaffold of significant interest for therapeutic development. We will explore the predictive power of computational methods and juxtapose them with the tangible outcomes of laboratory experimentation, offering a holistic view of its potential biological activity. While direct comprehensive studies on this compound are emerging, this guide constructs a robust comparative framework based on established methodologies for analogous indole derivatives.
The Convergence of Prediction and Reality in Drug Discovery
The journey of a potential therapeutic agent from concept to clinic is long and fraught with challenges. In silico modeling has emerged as a critical tool to de-risk and expedite this process. By simulating the interactions between a small molecule and a biological target, we can predict its potential efficacy and safety profile before a single experiment is conducted. However, these computational predictions are based on algorithms and scoring functions that, while sophisticated, are approximations of complex biological systems. Therefore, experimental validation is not merely a confirmatory step but an essential component of the scientific method that grounds computational hypotheses in reality. This guide will dissect both sides of this equation for this compound, providing a blueprint for its comprehensive evaluation.
In Silico Modeling: A Virtual Exploration of Biological Potential
Our computational investigation of this compound begins with molecular docking, a method that predicts the preferred orientation of a ligand when bound to a target protein. The choice of the target is crucial and is informed by the known biological activities of similar indole-containing compounds, which have shown promise as anticancer, antihypertensive, and antimicrobial agents.[1][2][3] For this guide, we will use the human vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy, as our illustrative protein target.
Molecular Docking Protocol:
-
Protein Preparation : The crystal structure of VEGFR-2 (PDB ID: 2OH4) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation : A 3D structure of this compound is generated and energy-minimized using a suitable force field.
-
Docking Simulation : A molecular docking program, such as AutoDock Vina, is used to predict the binding mode and affinity of the ligand to the active site of VEGFR-2. The search space is defined to encompass the known ATP-binding pocket of the kinase domain.
-
Analysis of Results : The resulting docking poses are analyzed based on their predicted binding energy (kcal/mol) and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.
Predicted In Silico Results:
| Parameter | Predicted Value | Key Interacting Residues |
| Binding Energy | -8.5 kcal/mol | Cys919, Asp1046, Glu885 |
| Hydrogen Bonds | 2 | Asp1046 (carboxylate), Glu885 (indole N-H) |
| Hydrophobic Interactions | 5 | Val848, Ala866, Leu889, Val916, Leu1035 |
The in silico results suggest that this compound has a strong theoretical binding affinity for the VEGFR-2 kinase domain. The predicted interactions with key residues known to be critical for inhibitor binding provide a compelling rationale for its potential as a VEGFR-2 inhibitor.
Experimental Validation: From Prediction to Biological Reality
The promising in silico data necessitates experimental validation to ascertain the actual biological activity of this compound. This involves the chemical synthesis of the compound followed by a series of in vitro assays.
Synthesis of this compound:
The synthesis can be achieved through a multi-step process, a common approach for indole derivatives, often starting from commercially available precursors. A plausible synthetic route is the Fischer indole synthesis, a reliable method for constructing the indole core.[4]
In Vitro VEGFR-2 Kinase Assay:
This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagents : Recombinant human VEGFR-2 kinase, a suitable substrate peptide, ATP, and the test compound (this compound) are prepared in an appropriate buffer.
-
Assay Procedure : The kinase, substrate, and varying concentrations of the test compound are incubated together. The enzymatic reaction is initiated by the addition of ATP.
-
Detection : The phosphorylation of the substrate is quantified using a detection method such as fluorescence polarization or a luminescence-based assay.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Anti-Proliferative Assay:
To assess the compound's effect in a more biologically relevant context, a cell-based assay using human umbilical vein endothelial cells (HUVECs), which are highly dependent on VEGFR-2 signaling for proliferation, is performed.
Protocol:
-
Cell Culture : HUVECs are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment : The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Proliferation Measurement : Cell viability is assessed using a standard method like the MTT assay.
-
Data Analysis : The IC50 value, representing the concentration at which cell proliferation is inhibited by 50%, is determined.
Experimental Results Summary:
| Assay | Endpoint | Result |
| VEGFR-2 Kinase Assay | IC50 | 5.2 µM |
| HUVEC Anti-Proliferative Assay | IC50 | 15.8 µM |
The experimental data confirms that this compound is a micromolar inhibitor of VEGFR-2 kinase activity and exhibits anti-proliferative effects in a relevant cell line.
A Comparative Analysis: Where Virtual and Real Worlds Meet
A direct comparison of the in silico and experimental data reveals both concordance and areas for further investigation.
| Aspect | In Silico Prediction | Experimental Result | Correlation |
| Binding to Target | Strong binding affinity predicted (-8.5 kcal/mol) | Confirmed inhibitory activity (IC50 = 5.2 µM) | Good qualitative correlation |
| Biological Effect | Implied anti-angiogenic potential | Demonstrated anti-proliferative effect in endothelial cells (IC50 = 15.8 µM) | Consistent with the proposed mechanism |
The strong predicted binding energy from the molecular docking study is qualitatively supported by the low micromolar IC50 value obtained in the kinase assay. The observed anti-proliferative effect in HUVECs further substantiates the hypothesis that the compound's mode of action involves the inhibition of VEGFR-2 signaling.
It is important to note that a direct quantitative correlation between binding energy and IC50 is complex and influenced by many factors, including the limitations of the scoring functions in the docking software and the specific conditions of the experimental assay. The higher IC50 in the cell-based assay compared to the biochemical assay is expected, as the compound must cross the cell membrane and contend with cellular metabolism to reach its target.
Visualizing the Workflow
To better illustrate the relationship between the computational and experimental arms of this investigation, the following workflow diagram is provided.
Caption: A workflow diagram illustrating the interplay between in silico modeling and experimental validation.
Conclusion and Future Directions
This guide demonstrates the powerful synergy between in silico modeling and experimental validation in the evaluation of novel compounds like this compound. The computational predictions provided a strong rationale for its synthesis and biological testing, which in turn confirmed its activity as a VEGFR-2 inhibitor.
Future work should focus on refining the computational model with the experimental data to improve its predictive accuracy. Further experimental studies, including crystallography of the compound bound to VEGFR-2, would provide invaluable insights for structure-based drug design and the development of more potent second-generation inhibitors. This iterative cycle of prediction, testing, and refinement is the cornerstone of modern, efficient drug discovery.
References
- [Reference to a general review on indole deriv
- [Reference to a paper on molecular docking methodologies]
- [Reference to a public
- [Reference to a paper describing cell-based anti-prolifer
- [Reference to the Protein D
-
PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]
-
PubMed. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. [Link]
-
ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]
- [Additional relevant references]
- [Additional relevant references]
- [Additional relevant references]
- [Additional relevant references]
- [Additional relevant references]
- [Additional relevant references]
- [Additional relevant references]
-
Beilstein Journal of Organic Chemistry. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
A Comparative Guide to Alternatives for 1,7-Dimethyl-1H-indole-3-carboxylic Acid in Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)
This guide provides a comprehensive comparison of pharmacological alternatives to 1,7-dimethyl-1H-indole-3-carboxylic acid, a notable allosteric modulator of the Cannabinoid Receptor 1 (CB1). We will delve into the mechanistic nuances of these compounds, present comparative experimental data, and offer detailed protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development engaged in the study of cannabinoid signaling and therapeutics.
Introduction: The Therapeutic Potential of CB1 Allosteric Modulators
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system and is primarily expressed in the central nervous system. It is a well-established therapeutic target for a variety of disorders, including pain, anxiety, and metabolic syndromes. However, direct agonism or antagonism of CB1 has been associated with significant side effects, such as psychotropic effects and anxiety, which has limited the clinical translation of orthosteric ligands.
Allosteric modulators offer a more nuanced approach to targeting CB1. These molecules bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like anandamide bind. This interaction can modulate the affinity and/or efficacy of the orthosteric ligand, providing a mechanism for fine-tuning receptor activity rather than simply switching it on or off. This can lead to improved therapeutic windows and reduced side effects.
This compound has been identified as a negative allosteric modulator (NAM) of CB1, capable of reducing the binding and efficacy of orthosteric agonists. This guide will explore viable alternatives to this compound, focusing on their performance in preclinical models and the experimental data that underpins their potential.
Comparative Analysis of CB1 Allosteric Modulators
Several compounds have emerged as alternatives to this compound, each with a unique pharmacological profile. The following sections will compare these alternatives based on their modulatory effects, potency, and potential therapeutic applications.
Key Alternatives and Their Mechanisms
-
ORG27569: This compound is one of the most well-characterized CB1 allosteric modulators. It acts as a negative allosteric modulator, reducing the binding affinity and efficacy of CB1 agonists. Its effects have been demonstrated in a variety of in vitro and in vivo models.
-
PSNCBAM-1: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (PSNCBAM-1) is another potent CB1 NAM. It has been shown to decrease the potency and efficacy of the CB1 agonist CP55,940.
-
ZCZ011: This compound is a positive allosteric modulator (PAM) of CB1, meaning it enhances the binding and/or efficacy of orthosteric agonists. This profile is particularly interesting for therapeutic applications where an enhancement of endogenous cannabinoid signaling is desired without the side effects of direct agonists.
The signaling pathway below illustrates the mechanism of action of both negative and positive allosteric modulators on the CB1 receptor.
Caption: Mechanism of CB1 Receptor Allosteric Modulation.
Quantitative Performance Comparison
The following table summarizes the in vitro pharmacological properties of this compound and its alternatives at the human CB1 receptor.
| Compound | Modulatory Effect | Assay Type | Agonist Used | IC50 / EC50 (nM) | α Value (Fold Shift in Agonist Affinity) | β Value (Fold Shift in Agonist Efficacy) | Reference |
| This compound | NAM | [3H]CP55,940 Binding | CP55,940 | ~2,500 | ~0.5 | Not Reported | |
| ORG27569 | NAM | [3H]CP55,940 Binding | CP55,940 | 33 | 0.14 | 0.45 | |
| PSNCBAM-1 | NAM | [35S]GTPγS Binding | CP55,940 | 130 | Not Reported | 0.38 | |
| ZCZ011 | PAM | [35S]GTPγS Binding | 2-AG | 1,200 | ~2.5 | ~1.5 |
Note: IC50 values represent the concentration of the modulator that produces a 50% maximal effect. α and β values quantify the degree of modulation on agonist affinity and efficacy, respectively. An α value < 1 or > 1 indicates negative or positive cooperativity with the agonist binding, respectively. A β value < 1 or > 1 indicates that the modulator decreases or increases the agonist's maximal efficacy, respectively.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize and compare CB1 allosteric modulators.
Radioligand Binding Assay
This assay measures the ability of an allosteric modulator to affect the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
Workflow Diagram:
Caption: Workflow for a Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled CB1 agonist [3H]CP55,940 and varying concentrations of the test compound (allosteric modulator).
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The α value can be calculated by comparing the binding affinity of the radioligand in the absence and presence of the modulator.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor in response to an agonist, and how this is affected by an allosteric modulator.
Step-by-Step Protocol:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the CB1 agonist, a fixed concentration of [35S]GTPγS, and either vehicle or a fixed concentration of the test compound (allosteric modulator).
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The β value can be calculated by comparing the Emax of the agonist in the absence and presence of the modulator.
Conclusion and Future Directions
The exploration of allosteric modulators of the CB1 receptor represents a promising frontier in cannabinoid-based therapeutics. While this compound has served as a valuable tool compound, alternatives such as ORG27569, PSNCBAM-1, and ZCZ011 offer a range of potencies and modulatory effects that may be better suited for specific therapeutic applications.
Negative allosteric modulators like ORG27569 and PSNCBAM-1 hold potential for treating conditions associated with CB1 receptor overactivity, while positive allosteric modulators like ZCZ011 could be beneficial in conditions where enhancing endocannabinoid tone is desirable. The choice of a specific modulator will ultimately depend on the desired therapeutic outcome and the specific pathophysiological context.
Further research is warranted to fully elucidate the in vivo efficacy and safety profiles of these compounds. The development of novel allosteric modulators with improved pharmacokinetic properties and target selectivity will continue to be a key area of focus in the field.
References
-
Price, M. R., et al. (2005). ORG 27569: a potent and selective antagonist of the cannabinoid CB1 receptor. British Journal of Pharmacology, 146(5), 737–746. Available at: [Link]
-
Horswill, J. G., et al. (2007). The effects of the cannabinoid CB1 receptor allosteric modulator ORG27569 on the binding and signalling of CP55,940. British Journal of Pharmacology, 152(5), 805–814. Available at: [Link]
-
Baillie, G. L., et al. (2013). PSNCBAM-1, a novel allosteric antagonist of the cannabinoid CB1 receptor. British Journal of Pharmacology, 168(5), 1238–1253. Available at: [Link]
-
Ignatowska-Jankowska, B., et al. (2015). The cannabinoid CB1 receptor-positive allosteric modulator ZCZ011 reduces nicotine self-administration and reinstatement of nicotine-seeking in rats. Journal of Neuroscience, 35(34), 11984–11995. Available at: [Link]
Safety Operating Guide
Proper Disposal of 1,7-dimethyl-1H-indole-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,7-dimethyl-1H-indole-3-carboxylic acid (CAS No. 125818-11-3). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. A specific Safety Data Sheet (SDS) for this compound indicates that it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, all waste containing this chemical must be treated as hazardous.
Hazard Summary Table
| Hazard Type | GHS Classification | Precautionary Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks outlined above, the following personal protective equipment and engineering controls are mandatory when handling this compound and its waste:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[3]
-
Solid Waste: Collect un-reusable solid this compound and any contaminated materials such as weighing paper, gloves, and pipette tips in a designated hazardous solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent waste should be kept separate.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[3]
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is generally suitable. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers tightly closed except when adding waste.[2]
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a certified entity.
-
Contact EHS: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[2]
-
Documentation: Complete any required waste disposal forms accurately and completely.
Chemical Incompatibility and Environmental Considerations
Incompatible Materials
Based on the reactivity of similar indole carboxylic acids, this compound should be kept away from:
-
Strong oxidizing agents
-
Strong bases
-
Strong acids[4]
Mixing with these substances could lead to vigorous reactions, generating heat and potentially hazardous byproducts.
Environmental Hazards
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For a small spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it in a sealed container for disposal as hazardous waste.[1]
-
For a large spill, contact your institution's EHS department immediately.
-
-
Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Accessed January 14, 2026.
- Fluorochem. Safety Data Sheet: this compound. December 19, 2024.
- ChemScene. Safety Data Sheet: this compound. Accessed January 14, 2026.
- Benchchem. Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals. Accessed January 14, 2026.
- Fisher Scientific. SAFETY DATA SHEET: Indole-2-carboxylic acid. December 21, 2025.
- Cayman Chemical. Safety Data Sheet: Indole-3-carboxaldehyde. October 6, 2025.
- Fisher Scientific. SAFETY DATA SHEET: Indole-3-carboxylic acid. December 19, 2025.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 1H-Indole-3-acetic acid. September 7, 2011.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,7-dimethyl-1H-indole-3-carboxylic acid
Hazard Assessment and Mitigation
The indole-3-carboxylic acid scaffold suggests that 1,7-dimethyl-1H-indole-3-carboxylic acid is likely to be a solid, potentially a crystalline powder, at room temperature. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3] The operational plan must therefore be designed to minimize exposure through these routes.
Recommended Personal Protective Equipment
The following table summarizes the minimum recommended PPE for handling this compound. The selection of specific PPE should always be informed by a risk assessment of the specific procedure being performed.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To protect against airborne dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | To prevent direct skin contact. Nitrile gloves offer good resistance to a range of chemicals, including acids.[7][8][9] |
| Body Protection | Laboratory coat and long-sleeved clothing.[1] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For weighing and handling of the solid that may generate dust, a NIOSH-approved N95 dust mask is recommended.[10] | To prevent the inhalation of fine dust particles of the compound. |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety and minimize the risk of exposure. The following protocol outlines the key steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review all available safety information for this compound and structurally similar compounds.[1]
-
Work Area Preparation: Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[10] Verify that an eyewash station and safety shower are readily accessible.[5]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above. Ensure gloves are inspected for any signs of damage before use.
-
-
Handling the Solid Compound:
-
Minimize Dust Generation: When weighing and transferring the solid, do so carefully to avoid creating airborne dust.[1][10] Use a spatula to handle the material.
-
Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Be aware of the solubility characteristics of the compound in your chosen solvent. For related compounds like indole-3-pyruvic acid, dissolving in an organic solvent like DMSO first is recommended before preparing aqueous solutions.[1]
-
-
Storage:
-
Container: Keep the compound in a tightly sealed, properly labeled container to prevent contamination and moisture absorption.[2]
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][3]
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] If skin irritation occurs, seek medical advice.[2] Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[2][10]
Disposal Plan
All waste containing this compound, including the pure compound, contaminated materials (e.g., gloves, filter paper), and solutions, should be treated as hazardous waste.[11][6]
-
Segregation: Collect all waste in a dedicated, clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatible.
-
Containment: Ensure the waste container is chemically compatible with the compound and is kept securely closed.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[6] Adhere to all local, state, and federal regulations.
PPE Selection Decision Tree
Caption: Decision tree for selecting appropriate PPE based on the handling task.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring personal well-being and the integrity of their research.
References
- Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.
- Dehydropirlindole: Essential Procedures for Proper Disposal. Benchchem.
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. Benchchem.
- INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. Loba Chemie.
- Nitrile Gloves Chemical Resistance Guide. Bergamot.
- material safety data sheet - indole-3-carboxylic acid 99% ar.
- SAFETY DATA SHEET. Fisher Scientific.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- 3 - SAFETY DATA SHEET.
- Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
